ADAMTS-5 inhibitor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to ADAMTS-5: Substrate Specificity and Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a secreted zinc-dependent metalloproteinase critical to extracellular matrix (ECM) turnover. While involved in normal tissue remodeling, its dysregulation is a key driver in the pathogenesis of degenerative diseases, most notably osteoarthritis (OA).[1] In OA, ADAMTS-5 is considered the primary aggrecanase responsible for the degradation of aggrecan, a major proteoglycan essential for the compressive resistance of articular cartilage.[2] Understanding the precise substrate specificity and recognition mechanisms of ADAMTS-5 is paramount for the development of selective and effective therapeutic inhibitors that can halt cartilage degradation without interfering with the physiological functions of other metalloproteinases. This guide provides a comprehensive overview of ADAMTS-5 substrates, cleavage site motifs, and the experimental methodologies used for their characterization.
ADAMTS-5 Substrate Profile and Recognition Sites
ADAMTS-5 cleaves a range of ECM components, with a pronounced activity towards large aggregating proteoglycans. Its substrate selection is dictated by both the primary amino acid sequence at the cleavage site and long-range interactions with ancillary domains of the enzyme.[3]
Primary Substrates
The principal substrates of ADAMTS-5 are the hyalectans (hyaluronan and lectin binding proteoglycans), including:
-
Aggrecan: The most well-characterized substrate. Its degradation in the interglobular domain (IGD) is a hallmark of early OA.[1]
-
Versican: Cleavage of versican by ADAMTS-5 is implicated in cardiovascular remodeling and other physiological and pathological processes.[4][5]
-
Brevican: A brain-specific proteoglycan, its cleavage by ADAMTS-5 may play a role in glioma cell invasion.[4]
Other identified substrates include fibromodulin, decorin, biglycan, and fibronectin, highlighting the broader role of ADAMTS-5 in ECM dynamics.[6]
Cleavage Site Specificity
ADAMTS-5 exhibits a strong preference for a Glutamic acid (Glu) residue at the P1 position of the scissile bond.[7] The general recognition motif is often described as E-Xaa, where Xaa at the P1' position is typically a small, non-polar residue like Alanine (Ala), Glycine (Gly), or Leucine (Leu).[1] However, analysis of multiple substrates reveals a more complex pattern of recognition.
The table below summarizes the known cleavage sites for ADAMTS-5 in its major substrates.
| Substrate | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' | Scissile Bond |
| Aggrecan | T | A | G | E | A | R | G | S | Glu³⁷³-Ala³⁷⁴ |
| - | - | - | E | G | - | - | - | Glu¹⁴⁸⁰-Gly¹⁴⁸¹ | |
| - | - | - | E | G | - | - | - | Glu¹⁶⁶⁷-Gly¹⁶⁶⁸ | |
| - | - | - | E | A | - | - | - | Glu¹⁷⁷¹-Ala¹⁷⁷² | |
| - | - | - | E | L | - | - | - | Glu¹⁸⁷¹-Leu¹⁸⁷² | |
| Versican | E | E | G | E | A | E | A | R | Glu⁴⁴¹-Ala⁴⁴² |
| - | A | L | E | A | - | - | - | Glu¹⁷⁸⁴-Ala¹⁷⁸⁵ |
Table 1: Known ADAMTS-5 Cleavage Sites in Protein Substrates. The scissile bond is between the P1 and P1' residues. Data compiled from multiple sources.[1][4][5]
Quantitative Analysis of Substrate Cleavage
The efficiency and selectivity of ADAMTS-5 are quantified using kinetic studies, often employing synthetic Förster Resonance Energy Transfer (FRET) peptide substrates. These studies are crucial for comparing substrate preferences and for characterizing the potency and selectivity of potential inhibitors.
Kinetic Parameters of FRET Substrates
Recent advancements have focused on developing FRET substrates with improved sensitivity and selectivity for ADAMTS-5 over other proteases like ADAMTS-4 and various Matrix Metalloproteinases (MMPs).[8]
| Substrate ID | Sequence (↓ denotes cleavage site) | kcat/Km (M⁻¹s⁻¹) |
| Current Standard | Abz-TESE↓SRGAIY-Dpa-KK-NH₂ | 2.91 x 10⁴ |
| Substrate 3 | KY(NO₂)TESE↓SRGK(Abz)IYYKKG | 6.32 x 10⁴ |
| Substrate 26 | Sequence derived from library screen | 4.44 x 10⁴ |
Table 2: Catalytic Efficiency of ADAMTS-5 on FRET Peptide Substrates. Higher kcat/Km values indicate more efficient cleavage.[8]
Substrate Selectivity
A critical aspect of ADAMTS-5 research, particularly for drug development, is its selectivity. FRET-based assays are instrumental in determining how selectively a substrate is cleaved by ADAMTS-5 compared to other related enzymes.
| Substrate ID | Selectivity over ADAMTS-4 | Selectivity over MMP-2 | Selectivity over MMP-9 |
| Current Standard | ~5-fold | ~0.7-fold (less selective) | ~213-fold |
| Substrate 3 | ~16-fold | ~10-fold | ~2561-fold |
| Substrate 26 | ~13-fold | ~8-fold | ~548-fold |
Table 3: Selectivity of Novel FRET Substrates for ADAMTS-5. Values represent the fold-increase in cleavage preference for ADAMTS-5 over other metalloproteinases.[2][8]
Signaling and Activation Pathways
The activity of ADAMTS-5 is tightly regulated. It is synthesized as an inactive zymogen, requiring proteolytic removal of its pro-domain by proprotein convertases like furin to become active.[9][10] Inflammatory cytokines and ECM breakdown products can stimulate its expression and activation.[1] Once active, its function is modulated by endogenous inhibitors, primarily the Tissue Inhibitor of Metalloproteinases 3 (TIMP-3). The ADAMTS-5/TIMP-3 complex is then cleared from the ECM via endocytosis mediated by the Low-density lipoprotein Receptor-related Protein 1 (LRP-1).[9]
Experimental Protocols
Proteomic Identification of Novel Cleavage Sites
A powerful, unbiased method to identify novel substrates and cleavage sites is label-free quantitative proteomics.[11] This approach compares the peptide profiles of a substrate pool before and after digestion with the protease.
Methodology Outline:
-
Protein Expression and Purification: Recombinant, full-length human ADAMTS-5 is expressed (e.g., in mammalian cells). A catalytically inactive mutant (e.g., E411Q) is also prepared to serve as a negative control.[5]
-
In Vitro Digestion: The purified substrate (e.g., Versican) is incubated with active ADAMTS-5. A parallel control reaction is run with the inactive mutant.
-
Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂.
-
Conditions: Incubate for 2-4 hours at 37°C.
-
Termination: The reaction is stopped by adding a chelating agent like EDTA (final concentration 20-50 mM).[5]
-
-
Sample Preparation for MS: The digested protein mixtures are denatured, reduced, alkylated, and then subjected to tryptic digestion to generate a complex peptide mixture.
-
LC-MS/MS Analysis: The peptide mixtures from both the active and control digests are analyzed separately by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis:
-
The abundance of each peptide is quantified (e.g., by peak intensity).
-
Peptides with a non-tryptic terminus (semi-tryptic peptides) that are significantly more abundant in the active digest compared to the control are identified as putative cleavage products.
-
A z-score-based statistical approach is often used, where a z-score > 2 for a semi-tryptic peptide indicates a high-confidence cleavage event.[5][7]
-
FRET-Based Assay for Kinetic Analysis
FRET assays provide a continuous, real-time method to measure enzyme activity and are the gold standard for kinetic characterization and inhibitor screening.[13]
Principle: A synthetic peptide substrate containing the ADAMTS-5 recognition sequence is flanked by a fluorophore-quencher pair. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore (FRET), resulting in low fluorescence. Upon cleavage by ADAMTS-5, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is proportional to the rate of cleavage.[8][14]
Methodology Outline:
-
Active Site Titration: The concentration of active enzyme in a purified stock is first determined by titration with a tight-binding inhibitor of known concentration, such as TIMP-3.[14][15] This step is crucial for accurate kinetic measurements.
-
Kinetic Measurement:
-
A range of FRET substrate concentrations are prepared in a multi-well plate (e.g., 384-well).[13]
-
The reaction is initiated by adding a known, fixed concentration of active ADAMTS-5 to each well.
-
Assay Buffer: Typically contains 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, and a non-ionic detergent like 0.005% Brij-35 to prevent protein aggregation.[2]
-
The increase in fluorescence is monitored over time at 37°C using a plate reader with appropriate excitation/emission filters (e.g., Ex: 320 nm, Em: 420 nm for Abz/Dpa pairs).[13][15]
-
-
Data Analysis:
-
The initial velocity (V₀) is calculated from the linear portion of the fluorescence vs. time curve for each substrate concentration.
-
The V₀ values are plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.
-
The catalytic efficiency (kcat/Kₘ) is then calculated, providing a measure of the enzyme's substrate preference.[8]
-
Conclusion and Implications for Drug Development
A detailed understanding of ADAMTS-5 substrate specificity is foundational for therapeutic intervention in diseases like osteoarthritis. The clear preference for glutamic acid at the P1 position, combined with influences from surrounding residues, provides a blueprint for designing specific inhibitors and diagnostic tools. Methodologies like quantitative proteomics continue to expand the known substrate repertoire of ADAMTS-5, while advanced FRET-based assays allow for high-throughput screening and precise characterization of inhibitors.[13][16] By leveraging this knowledge, researchers can develop highly selective drugs that target pathological ADAMTS-5 activity in the joint, aiming to modify the course of the disease while minimizing off-target effects and preserving the homeostatic functions of other essential proteases.
References
- 1. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5 (ADAMTS-5) Forms Catalytically Active Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAMTS5 ADAM metallopeptidase with thrombospondin type 1 motif 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of metalloprotease cleavage products of human articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Label-Free Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Regulation and Expression of ADAMTS-5 in Cartilage
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key zinc-dependent endopeptidase involved in the degradation of the cartilage extracellular matrix (ECM). Its primary substrate is aggrecan, a large proteoglycan crucial for providing cartilage with its compressive strength.[1][2][3][4] The enzymatic activity of ADAMTS-5 is strongly implicated in the pathological breakdown of cartilage seen in osteoarthritis (OA), making it a prime therapeutic target.[2][5][6] While both ADAMTS-4 and ADAMTS-5 can degrade aggrecan, studies in murine models of OA have demonstrated that ADAMTS-5 is the principal aggrecanase responsible for cartilage degradation in vivo.[2][7] However, in human OA, evidence suggests that both enzymes contribute significantly to the disease process.[3][8] Understanding the complex regulatory network that governs ADAMTS-5 expression and activity in chondrocytes is critical for the development of effective disease-modifying OA drugs.
This technical guide provides a comprehensive overview of the transcriptional, post-transcriptional, and post-translational mechanisms that regulate ADAMTS-5, its expression patterns in healthy and diseased cartilage, and detailed protocols for its study.
Regulation of ADAMTS-5 Expression and Activity
The control of ADAMTS-5 is a multi-layered process, occurring at the level of gene transcription, mRNA stability, and post-translational protein activation and inhibition.
Transcriptional Regulation
The transcription of the ADAMTS5 gene is influenced by a variety of stimuli, including pro-inflammatory cytokines, growth factors, and mechanical stress, which activate complex intracellular signaling cascades.[2][9]
Key Signaling Pathways and Transcription Factors:
-
NF-κB Pathway: The transcription factor NF-κB, specifically the RelA/p65 subunit, is a potent activator of ADAMTS5 transcription.[2][10] Pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are strong inducers of the NF-κB pathway.[7][11] The ADAMTS5 promoter contains NF-κB binding motifs, and overexpression of RelA/p65 increases ADAMTS-5 expression, while its knockdown suppresses it.[10]
-
RUNX2 Signaling: Runt-related transcription factor 2 (RUNX2) is a key regulator of chondrocyte hypertrophy and catabolism. The ADAMTS5 promoter has binding sites for RUNX2, which can be activated by mechanical stress and factors like Fibroblast Growth Factor 2 (FGF2) via the MAPK/ERK pathway, leading to increased ADAMTS-5 expression.[9][12]
-
Wnt/β-catenin Pathway: Activation of the canonical Wnt/β-catenin pathway promotes the binding of its downstream effector, LEF1, to the ADAMTS5 promoter, initiating transcription.[9] This pathway is also implicated in OA pathogenesis.[5][13]
-
IL-6/STAT3 Pathway: The cytokine IL-6 has been shown to upregulate ADAMTS-5 expression through the activation of the STAT3 transcription factor.[2][9]
-
AP-1 Signaling: In murine chondrocytes, IL-1β can induce ADAMTS-5 overexpression through the Activator protein-1 (AP-1) transcription factor, which also involves microRNA-30a.[2][9][12]
-
Other Factors: The transcription factor SP1 has been shown to mediate IL-1β-induced ADAMTS5 transcription.[5] Additionally, pathways involving YAP/TAZ and Notch signaling have been identified as regulators of ADAMTS-5.[2][6][9]
Post-Transcriptional Regulation
MicroRNAs (miRNAs), small non-coding RNAs that repress gene expression, play a significant role in modulating ADAMTS-5 levels.
-
miR-140: This miRNA is highly expressed in healthy cartilage and acts as a key homeostatic regulator. It directly targets the 3'-UTR of ADAMTS5 mRNA, leading to its degradation or translational repression.[14][15][16] The expression of miR-140 is often suppressed by inflammatory stimuli like IL-1β, which contributes to the upregulation of ADAMTS-5 in OA.[10]
-
miR-30a: The IL-1β/AP-1 signaling axis can induce ADAMTS-5 expression in part by repressing miR-30a, which suggests miR-30a may also target ADAMTS5 mRNA.[2][9][12]
Post-Translational Regulation: Activation, Inhibition, and Clearance
Once translated, the ADAMTS-5 protein (pro-ADAMTS-5) requires further processing to become an active enzyme. Its activity is then tightly controlled by endogenous inhibitors and clearance mechanisms.
-
Activation: ADAMTS-5 is synthesized as an inactive zymogen. Its activation requires the proteolytic removal of the N-terminal pro-domain by furin-like proprotein convertases within the cell or at the cell surface.[10][15]
-
Inhibition: The primary endogenous inhibitor of ADAMTS-5 in cartilage is the Tissue Inhibitor of Metalloproteinase-3 (TIMP-3).[2][10] TIMP-3 binds non-covalently to the active site of ADAMTS-5, blocking its access to aggrecan.[2][15]
-
Clearance: The clearance of active ADAMTS-5 from the ECM is mediated by the endocytic receptor Lipoprotein Receptor-related Protein 1 (LRP-1).[2][12] ADAMTS-5 can be endocytosed either alone or after forming a complex with TIMP-3, followed by intracellular degradation.[2][15]
Expression of ADAMTS-5 in Healthy and Diseased Cartilage
-
Healthy Cartilage: In normal, healthy adult cartilage, ADAMTS-5 is expressed at low, constitutive levels.[5][17] This basal expression is thought to be involved in the slow, physiological turnover of the cartilage matrix.
-
Osteoarthritic Cartilage: In OA, the expression of ADAMTS-5 is significantly upregulated.[5][18] Studies show increased levels of ADAMTS-5 mRNA and protein in OA-affected cartilage compared to healthy tissue.[18] This overexpression is driven by the pro-inflammatory and catabolic environment within the OA joint.[5][6] However, there is some debate regarding its expression pattern. Some studies suggest ADAMTS-5 is constitutively expressed even in OA and that increased activity is the primary driver of degradation, while others show clear evidence of its transcriptional upregulation by cytokines.[2][7][12][19] This discrepancy may be due to differences between human and murine models or the stage of OA being studied.[2]
-
Localization: Immunohistochemical analysis shows ADAMTS-5 is localized pericellularly around chondrocytes in arthritic cartilage.[19] It is also expressed by synovial cells, and synovium-derived ADAMTS-5 may contribute to cartilage degradation in the joint.[19]
Quantitative Data on ADAMTS-5 Regulation
The following tables summarize quantitative findings from various studies on the regulation of ADAMTS-5 expression.
Table 1: Effect of Cytokines on ADAMTS-5 mRNA Expression in Chondrocytes/Cartilage Explants
| Stimulus | Cell/Tissue Type | Fold Change in ADAMTS-5 mRNA (approx.) | Reference |
| IL-1β | Bovine Cartilage Explants | ~2-5 fold | [20][21] |
| TNF-α | Bovine Cartilage Explants | ~2-4 fold | [20][21] |
| Oncostatin M (OSM) | Bovine Cartilage Explants | Minimal change alone | [20][21] |
| IL-1β + OSM | Bovine Cartilage Explants | ~17 fold | [20] |
| TNF-α + OSM | Bovine Cartilage Explants | ~13 fold | [20] |
| IL-1β | ATDC5 cells | Significant increase | [10] |
Note: Cytokine-induced upregulation of ADAMTS-4 is often much more dramatic (e.g., >200-fold), but ADAMTS-5 is typically the more abundant aggrecanase at a basal level.[20][21]
Table 2: Effect of Pathway Inhibition/Knockdown on ADAMTS-5 and Cartilage Degradation
| Intervention | Model | Effect on ADAMTS-5 Expression/Activity | Effect on Cartilage Degradation | Reference |
| Adamts5 gene knockout | Murine surgical OA model | Complete absence | Marked protective effect | [2][7] |
| RelA/p65 siRNA knockdown | ATDC5 cells stimulated with IL-1β | Suppressed IL-1β-induced expression | Not Assessed | [10] |
| ADAMTS-5 siRNA knockdown | Human OA cartilage explants | Gene expression decreased | Reduction in aggrecan degradation | [8] |
| Small molecule inhibitor (IC50 = 1.1 µM) | Chondrocytes stimulated with IL-1β | Activity inhibited | Protection against proteoglycan loss | [22] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of ADAMTS-5. Below are foundational protocols for key assays.
Protocol: Quantification of ADAMTS-5 mRNA by Real-Time PCR (qPCR)
-
Cell/Tissue Culture: Culture primary chondrocytes or cartilage explants in appropriate media. Treat with stimuli (e.g., 10 ng/mL IL-1β) or inhibitors for a designated time (e.g., 24-48 hours).
-
RNA Isolation: Harvest cells or pulverize frozen cartilage tissue in liquid nitrogen. Isolate total RNA using a TRIzol-based reagent or a column-based kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis if necessary.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for human/murine ADAMTS5, a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR cycler with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of ADAMTS5 normalized to the housekeeping gene using the ΔΔCt method.
Protocol: Western Blotting for ADAMTS-5 Protein
-
Protein Extraction: Extract total protein from cultured cells or cartilage tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ADAMTS-5 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control like β-actin or GAPDH.
Protocol: siRNA-Mediated Knockdown of ADAMTS-5
-
siRNA Preparation: Resuspend lyophilized siRNA targeting ADAMTS5 and a non-targeting control siRNA in RNase-free buffer to a stock concentration (e.g., 20 µM).
-
Transfection Complex Formation: For each well of a 6-well plate, dilute a specific amount of siRNA (e.g., 50 pmol) in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Cell Transfection: Add the siRNA-lipid complexes to chondrocytes plated at an appropriate confluency (e.g., 60-70%).
-
Incubation and Treatment: Incubate cells for 24-48 hours to allow for gene knockdown. After this period, cells can be treated with catabolic stimuli (e.g., IL-1β) to assess the functional consequences of ADAMTS-5 suppression.
-
Validation and Analysis: Harvest cells for qPCR or Western blotting to confirm the knockdown efficiency of ADAMTS-5. Collect the conditioned media to analyze aggrecan degradation via DMMB assay or Western blotting for aggrecan neoepitopes.
References
- 1. scbt.com [scbt.com]
- 2. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. frontiersin.org [frontiersin.org]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Aggrecan degradation in human articular cartilage explants is mediated by both ADAMTS-4 and ADAMTS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor-κB (NF-κB) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review. | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 13. SP1‑mediated ADAMTS5 transcription promotes IL‑1β‑induced chondrocyte injury via Wnt/β‑catenin pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenetic Regulation of Chondrocytes and Subchondral Bone in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. e-century.us [e-century.us]
- 17. mdpi.com [mdpi.com]
- 18. Validation of the Diagnostic and Prognostic Values of ADAMTS5 and FSTL1 in Osteoarthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression and activity of ADAMTS-5 in synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. INVOLVEMENT OF ADAMTS5 AND HYALURONIDASE IN AGGRECAN DEGRADATION AND RELEASE FROM OSM-STIMULATED CARTILAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
The Phenotype of ADAMTS-5 Knockout Mouse Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key metalloproteinase involved in the degradation of extracellular matrix (ECM) components, most notably the proteoglycan aggrecan. Its role in the pathogenesis of various diseases, particularly osteoarthritis, has made it a significant target for therapeutic intervention. The development of ADAMTS-5 knockout (Adamts5-/-) mouse models has been instrumental in elucidating its physiological and pathological functions. This technical guide provides a comprehensive overview of the reported phenotypes of these models, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Core Phenotypes of ADAMTS-5 Knockout Mice
ADAMTS-5 knockout mice are generally viable and exhibit a grossly normal phenotype under standard physiological conditions through one year of age.[1] However, significant phenotypic differences emerge under pathological stress or in specific tissues, highlighting the context-dependent role of this enzyme. The most profound and widely studied phenotypes are observed in the musculoskeletal and cardiovascular systems.
Musculoskeletal System: A Protective Role in Osteoarthritis
The most striking phenotype of Adamts5-/- mice is their profound resistance to the development of osteoarthritis (OA). ADAMTS-5 is considered the primary aggrecanase responsible for the degradation of cartilage aggrecan in murine models of OA.[2][3][4]
Quantitative Data: Osteoarthritis Induction Models
| Experimental Model | Parameter | Wild-Type (WT) Mice | ADAMTS-5 KO Mice | Key Finding | Citation |
| Destabilization of the Medial Meniscus (DMM) | Cartilage Erosion Score (8-point scale) | Significant cartilage erosion | Essentially no cartilage erosion | ADAMTS-5 ablation eliminates cartilage erosion. | [5] |
| DMM | OARSI Score | Significantly higher scores | Significantly lower scores | Significant reduction in the severity of cartilage destruction. | [1][2] |
| TGF-β1 + Treadmill Running (TTR) | Joint Fibrosis | Present | Abrogated | Knockout of ADAMTS-5 prevents joint tissue fibrosis. | [5] |
| TGF-β1 + TTR | Cartilage Aggrecan Deposition | Normal/Decreased | Increased accumulation | Promotes cartilage aggrecan deposition. | [5] |
| IL-1 + Retinoic Acid (Cartilage Explants) | Aggrecanase-mediated Degradation | Present | Ablated | Deletion provides significant protection against proteoglycan degradation ex vivo. | [1] |
-
Diagram: Experimental Workflow for DMM-Induced Osteoarthritis
Caption: Workflow for inducing and assessing osteoarthritis in mice via DMM surgery.
Musculoskeletal System: Impaired Tendon Healing
In contrast to its protective role in cartilage, ADAMTS-5 is required for the effective healing of injured tendons. Adamts5-/- mice exhibit a non-reparative phenotype in models of tendinopathy, characterized by the accumulation of a chondrogenic, aggrecan-rich matrix and poor biomechanical properties.[6]
Quantitative Data: Tendon Injury and Healing Model (TGF-β1 injection + exercise)
| Parameter | Wild-Type (WT) Mice | ADAMTS-5 KO Mice | Key Finding | Citation |
| Maximum Tensile Stress | Recovers with exercise | Reduced by ~60%; Fails to recover with exercise | ADAMTS-5 is required for biomechanically-stimulated repair. | [6] |
| Gene Expression (Col1a1, Col3a1) | Normal healing response | Major deficiency relative to WT | Impaired collagen matrix production. | [6] |
| Matrix Composition | Organized collagen fibers | Disorganized collagen, persistent aggrecan-rich fibrocartilage | Promotes a non-reparative chondrogenic response. | [6] |
| Gait Analysis (Swing Time) | Normal | Trend towards increased swing time of injected limb (p=0.07) | Compromised biomechanical properties affect limb function. | [6] |
-
Diagram: Logical Relationship of ADAMTS-5 in Tissue Repair
Caption: Opposing roles of ADAMTS-5 knockout in cartilage protection and tendon repair.
Cardiovascular System
ADAMTS-5 deficiency impacts the cardiovascular system, primarily through the dysregulation of proteoglycan turnover in the aortic wall.
-
Atherosclerosis: In apolipoprotein E-null (apoE-/-) mice, a model for atherosclerosis, ADAMTS-5 expression is markedly reduced in atherosclerotic aortas.[7][8] This leads to the accumulation of the major lipoprotein-binding proteoglycans, biglycan and versican.[7] While ADAMTS-5 deficiency impairs the processing of these vascular proteoglycans, its direct impact on lesion size can be complex.[7]
-
Aortic Wall Development: Adamts5-/- mice exhibit a high penetrance of ascending aortic anomalies, which correlates with aggrecan accumulation that begins during elastogenesis.[9] The knockout mice show altered profiles of aggrecan cleavage fragments in the aorta, indicating that the specific mechanism of ADAMTS-5-mediated aggrecan cleavage is critical for normal aortic wall development.[9] Deleterious accumulation of proteoglycans in the cardiovascular system of Adamts5-/- mice can disrupt aortic wall mechanics.[3][10]
Other Reported Phenotypes
-
Dermal Wound Healing: Adamts5-/- mice show abnormal repair of the dermal collagen matrix following excisional wounding, with delayed inflammation resolution and regeneration.[11]
-
Spinal Cord Injury (SCI): After SCI, Adamts5-/- mice are protected from the degradation of the proteoglycan versican, but not aggrecan or brevican.[12]
-
Lymphatic System: While not a direct phenotype of the knockout, studies on related systems are relevant. In hypercholesterolemic mice, which show altered proteoglycan environments similar to some aspects of the ADAMTS-5 KO phenotype, lymphatic vessel dysfunction and degeneration are observed.[13]
Key Signaling and Regulatory Pathways
The expression and activity of ADAMTS-5 are regulated by various signaling pathways implicated in inflammation and tissue homeostasis. Understanding these pathways is crucial for developing targeted therapies.
-
Diagram: Upstream Regulators of ADAMTS-5 Expression
Caption: Key signaling pathways known to regulate the transcription of the Adamts5 gene.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the Adamts5-/- mouse phenotype.
Generation of ADAMTS-5 Knockout Mice
Mice with a deleted catalytic domain of ADAMTS-5 are generated using standard gene-targeting techniques in embryonic stem (ES) cells.[2] These mice are often backcrossed onto a C57BL/6 background for atherosclerosis and OA studies.[14]
Surgically-Induced Osteoarthritis Model: DMM
The Destabilization of the Medial Meniscus (DMM) model is a widely used and reproducible surgical procedure to induce post-traumatic OA in mice.[15][16]
-
Animal Preparation: Anesthetize an 8- to 12-week-old mouse.[16] Shave the area around the knee and sterilize the surgical site.[16]
-
Surgical Procedure:
-
Make a medial para-patellar incision to expose the knee joint capsule.[16]
-
Incise the joint capsule to expose the femoral condyle and medial meniscus.
-
Transect the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau. This destabilizes the meniscus.[16]
-
Close the joint capsule and skin with sutures.
-
-
Post-Operative Care: Administer analgesics and monitor the animal for recovery.[16]
-
Endpoint Analysis: At a defined time point (e.g., 8 weeks), euthanize the mice and harvest the knee joints for histological analysis.[1]
Histological Analysis of Articular Cartilage
-
Sample Preparation: Fix harvested joints in 4% paraformaldehyde, followed by decalcification in EDTA for approximately two weeks.[16]
-
Embedding and Sectioning: Dehydrate the samples and embed them in paraffin. Create sagittal sections (5-8 µm thick) through the medial compartment of the joint.
-
Staining: Use Safranin-O (stains proteoglycans red/orange) and Fast Green (counterstains tissue green/blue) to visualize cartilage and its proteoglycan content.[17]
-
Scoring: Grade the severity of OA using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) system.[17] This system semi-quantitatively evaluates changes like cartilage structural damage, loss of Safranin-O staining, and chondrocyte pathology.[18]
Tendon Injury Model: TGF-β1 Injection
This model induces a tendinopathy characterized by chondroid metaplasia.[6]
-
Procedure: Inject Transforming Growth Factor-beta 1 (TGF-β1) directly into the body of the Achilles tendon.
-
Biomechanical Stimulation: House mice in cages with access to a treadmill for a defined period of exercise (e.g., 2 weeks) to study biomechanically-stimulated healing.[6]
-
Endpoint Analysis:
-
Biomechanical Testing: Harvest Achilles tendons at specified time points (e.g., 2-4 weeks post-injection).[19] Perform tensile testing to determine material properties like maximum stress and modulus.[19]
-
Histology: Stain tendon sections to assess collagen organization and the presence of aggrecan-rich deposits.[6]
-
Gene Expression: Use quantitative PCR (qPCR) to measure the expression of key matrix-related genes like Col1a1 and Col3a1.[6]
-
Quantification of Atherosclerosis
-
Animal Model: Use Adamts5-/- mice backcrossed onto a hyperlipidemic background (e.g., ApoE-/- or Ldlr-/-).[14][20]
-
Tissue Harvesting: Perfuse the mouse with saline and then a fixative. Dissect the entire aorta from the heart to the iliac bifurcation.[20]
-
En Face Analysis:
-
Aortic Root Analysis:
Conclusion and Implications for Drug Development
The ADAMTS-5 knockout mouse model has been invaluable in confirming ADAMTS-5 as a critical, non-redundant aggrecanase in the pathogenesis of osteoarthritis.[1][2] This provides a strong rationale for the development of specific ADAMTS-5 inhibitors as disease-modifying OA drugs (DMOADs). However, the phenotype of these mice also raises important considerations. The impaired healing of tendons and the alterations in aortic wall integrity suggest that systemic, long-term inhibition of ADAMTS-5 could have undesirable side effects.[3][6][10] These findings underscore the need for therapeutic strategies that target ADAMTS-5 activity specifically within the diseased joint, potentially through local delivery or by targeting upstream regulatory pathways that are selectively activated in OA-affected cartilage. This technical guide serves as a foundational resource for researchers aiming to further explore the biology of ADAMTS-5 and translate these findings into safe and effective therapies.
References
- 1. Double-knockout of ADAMTS-4 and ADAMTS-5 in mice results in physiologically normal animals and prevents the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletion of active ADAMTS5 prevents cartilage degradation in a murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 4. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockout of ADAMTS5 does not eliminate cartilage aggrecanase activity but abrogates joint fibrosis and promotes cartilage aggrecan deposition in murine osteoarthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADAMTS5 is required for biomechanically-stimulated healing of murine tendinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Role of ADAMTS-5 Protein in Proteoglycan Turnover and Lipoprotein Retention in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adamts5-/- Mice Exhibit Altered Aggrecan Proteolytic Profiles That Correlate With Ascending Aortic Anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Adamts5 Deletion Blocks Murine Dermal Repair through CD44-mediated Aggrecan Accumulation and Modulation of Transforming Growth Factor β1 (TGFβ1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADAMTS4 and ADAMTS5 Knockout Mice Are Protected from Versican but Not Aggrecan or Brevican Proteolysis during Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypercholesterolemic Mice Exhibit Lymphatic Vessel Dysfunction and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surgical Induction of Posttraumatic Osteoarthritis in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]
- 17. Histopathological analyses of murine menisci: implications for joint aging and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological and immunohistochemical analyses of articular cartilage during onset and progression of pre- and early-stage osteoarthritis in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. briancolemd.com [briancolemd.com]
- 20. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of Atherosclerosis in Mice [jove.com]
- 22. spandidos-publications.com [spandidos-publications.com]
The Cutting Edge of Osteoarthritis Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel ADAMTS-5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, has emerged as a primary therapeutic target in the development of disease-modifying osteoarthritis drugs (DMOADs). This enzyme plays a critical role in the degradation of aggrecan, a key proteoglycan responsible for the compressive resistance of articular cartilage.[1][2] Its dysregulated activity is a hallmark of osteoarthritis (OA), leading to the progressive destruction of cartilage and debilitating joint pain. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel ADAMTS-5 inhibitors, intended for researchers and professionals in the field of drug development.
The Role of ADAMTS-5 in Osteoarthritis Pathogenesis
ADAMTS-5 is an extracellular protease that cleaves aggrecan at specific sites within its interglobular domain, leading to the loss of cartilage integrity.[1] The expression and activity of ADAMTS-5 are tightly regulated under normal physiological conditions but become upregulated in the OA joint due to a complex interplay of inflammatory cytokines, mechanical stress, and other signaling molecules.
Signaling Pathways Regulating ADAMTS-5 Expression
The upregulation of ADAMTS-5 in chondrocytes is orchestrated by a network of interconnected signaling pathways. A thorough understanding of these pathways is crucial for identifying novel therapeutic targets for the modulation of ADAMTS-5 expression.
Key Regulatory Pathways
Several signaling cascades have been identified as key regulators of ADAMTS-5 transcription:
-
Runx2 Signaling: The Runt-related transcription factor 2 (Runx2) is a master regulator of chondrocyte hypertrophy and has been shown to directly bind to the ADAMTS-5 promoter, enhancing its transcription.[2]
-
Wnt/β-catenin Signaling: Activation of the canonical Wnt pathway leads to the accumulation of β-catenin in the nucleus, where it can promote the expression of ADAMTS-5.[2]
-
NF-κB Signaling: Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), activate the nuclear factor-kappa B (NF-κB) pathway, a potent inducer of ADAMTS-5 gene expression.
-
Fgf2 Signaling: Fibroblast growth factor 2 (FGF-2) has a dual role. While it can be chondroprotective, under certain conditions, it can also stimulate ADAMTS-5 expression.[2]
-
Notch Signaling: The Notch signaling pathway, crucial for cell fate decisions, has also been implicated in the regulation of ADAMTS-5 in cartilage.[2]
-
YAP/TAZ Signaling: The transcriptional co-activators YAP and TAZ, key effectors of the Hippo pathway, can also influence ADAMTS-5 expression in response to mechanical cues.[2]
The following diagram illustrates the convergence of these pathways on the regulation of ADAMTS-5 expression.
Strategies for ADAMTS-5 Inhibition
The development of ADAMTS-5 inhibitors has primarily focused on two main strategies: small molecule inhibitors and antibody-based therapies. A critical aspect of inhibitor design is achieving high selectivity for ADAMTS-5 over other metalloproteinases, particularly matrix metalloproteinases (MMPs) and the closely related ADAMTS-4, to minimize off-target effects.
Small Molecule Inhibitors
A diverse range of small molecule scaffolds have been explored for their potential to inhibit ADAMTS-5. These compounds typically target the catalytic zinc ion in the active site of the enzyme.
| Inhibitor/Scaffold | Target(s) | IC50 (nM) vs ADAMTS-5 | Selectivity Notes | Reference(s) |
| GLPG1972/S201086 | ADAMTS-5 | 19 | 8-fold selective over ADAMTS-4; >60-fold over other proteases. | [1] |
| (R)-N-((1-(4-(but-3-en-1-ylamino)-6-(((2-(thiophen-2-yl)thiazol-4-yl)methyl)amino)-1,3,5-triazin-2-yl)pyrrolidin-2-yl)methyl)-4-propylbenzenesulfonamide | ADAMTS-5 | 30 | >50-fold selective over ADAMTS-4; >1000-fold over ADAMTS-1, ADAMTS-13, MMP-13, and TACE. | [3] |
| Compound 22 (Benzimidazole series) | ADAMTS-5 | - | Potent and permeable. | [4] |
| Compound 18 (Arylsulfonamide series) | ADAMTS-4, ADAMTS-5, MMP-13 | Nanomolar activity | High selectivity over MMP-1 and MMP-14. | [5] |
| Compound 22 (1-sulfonylaminocyclopropanecarboxylates) | ADAMTS-5 | 7.4 | Highly potent. | [6] |
| Exemplified Compound [I] (Galapagos/Servier) | ADAMTS-4, ADAMTS-5, ADAMTS-6 | 0.001-25 | Selective over TACE and MMP-13 (>100 nM). | [7] |
| Exemplified Compound [II] (Galapagos/Servier) | ADAMTS-4, ADAMTS-5, ADAMTS-6 | >100 (ADAMTS-5) | 50-100 nM (ADAMTS-4), 0.001-25 nM (ADAMTS-6). Selective over TACE, MMP-13, MMP-14 (>100 nM). | [7] |
| Exemplified Compound [III] (Galapagos/Servier) | ADAMTS-5, ADAMTS-6 | >25-50 | 0.001-25 nM (rat ADAMTS-5). Selective over TACE and MMP-13 (>50-100 nM). | [7] |
Antibody-Based Inhibitors
Monoclonal antibodies (mAbs) and nanobodies offer a highly specific approach to targeting ADAMTS-5. These biologics can be engineered to bind to various domains of the enzyme, including the catalytic domain or exosites, thereby blocking substrate binding or catalytic activity.
| Inhibitor | Type | Target Domain | Key Findings | Reference(s) |
| Anti-ADAMTS-5 mAb (GSK) | Monoclonal Antibody | Catalytic and Disintegrin domains | Demonstrates cartilage penetration and structural disease modification in a mouse OA model. | [8] |
| 1B7 | Monoclonal Antibody | - | Blocks LRP1-mediated internalization of ADAMTS-5 without affecting its aggrecanolytic activity. | [9] |
| 2D3 | Monoclonal Antibody | - | Potently inhibits aggrecanase activity. | [9] |
| Exosite-binding antibodies | scFv-Fc antibodies | Spacer domain | Inhibit enzyme action selectively on proteoglycan substrates but not on small peptide substrates. | [10] |
Experimental Protocols for Inhibitor Evaluation
A standardized set of in vitro and ex vivo assays is essential for the characterization and comparison of novel ADAMTS-5 inhibitors.
Workflow for ADAMTS-5 Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of ADAMTS-5 inhibitors.
References
- 1. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of highly potent and selective small molecule ADAMTS-5 inhibitors that inhibit human cartilage degradation via encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a benzimidazole series of ADAMTS-5 (aggrecanase-2) inhibitors by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylsulfonamide inhibitors of aggrecanases as potential therapeutic agents for osteoarthritis: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 2-phenyl-1-sulfonylaminocyclopropane carboxylates as ADAMTS-5 (Aggrecanase-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a monoclonal anti-ADAMTS-5 antibody that specifically blocks the interaction with LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ADAMTS-5 in Aggrecan and Versican Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key enzyme implicated in the degradation of major extracellular matrix components, aggrecan and versican.[1][2] Its proteolytic activity plays a crucial role in various physiological processes, including tissue remodeling and development. However, dysregulated ADAMTS-5 activity is a central driver in the pathogenesis of degenerative diseases such as osteoarthritis, where it is considered the primary aggrecanase responsible for cartilage breakdown.[3][4] This technical guide provides an in-depth overview of the role of ADAMTS-5 in aggrecan and versican degradation, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
ADAMTS-5-Mediated Degradation of Aggrecan
Aggrecan is a large proteoglycan that provides compressive resistance to articular cartilage.[4] Its degradation by ADAMTS-5 is a critical early event in the progression of osteoarthritis.[4]
Cleavage Sites and Generated Fragments
ADAMTS-5 cleaves the aggrecan core protein at specific sites, primarily within the interglobular domain (IGD) and the chondroitin sulfate (CS)-rich region.[5][6] The cleavage at the Glu³⁷³-Ala³⁷⁴ bond in the IGD is a well-characterized hallmark of aggrecanase activity.[2][5] This cleavage generates a ⁷⁰/¹⁰⁰ kDa N-terminal G1 fragment (¹⁰⁰ kDa full length, ⁷⁰ kDa truncated) that remains bound to hyaluronan in the cartilage matrix and a C-terminal G2-G3 fragment that is released from the tissue. Additional cleavage sites have been identified within the CS-2 region, such as at Glu²⁰⁴⁷-Ala²⁰⁴⁸.[3][7]
Quantitative Analysis of ADAMTS-5 Activity on Aggrecan
The enzymatic efficiency of ADAMTS-5 on aggrecan has been quantified in various studies. While detailed kinetic parameters (Km and kcat) for full-length aggrecan are challenging to determine due to the complex nature of the substrate, specific activities and comparative efficiencies have been reported.
| Enzyme | Substrate | Specific Activity (nmol/min/mg) | Conditions | Reference |
| Truncated ADAMTS-5 | Recombinant Aggrecan IGD | Not specified, but activity demonstrated | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 10 µM ZnCl₂ | [5] |
| ADAMTS-5 | Bovine Aggrecan | ~100-fold more efficient than MMP-3 at IGD cleavage | In vitro digestion | [3][6] |
| ADAMTS-5 | Bovine Aggrecan | ~10-fold more efficient than MMP-3 at CS-2 region cleavage | In vitro digestion | [3][6] |
ADAMTS-5-Mediated Degradation of Versican
Versican is a large chondroitin sulfate proteoglycan involved in cell adhesion, proliferation, and migration. Its degradation by ADAMTS-5 is crucial in development and has been implicated in cardiovascular disease and cancer.
Cleavage Sites and Generated Fragments
The primary and most well-characterized ADAMTS-5 cleavage site in the V1 isoform of versican is at the Glu⁴⁴¹-Ala⁴⁴² bond.[8][9][10] This cleavage generates an N-terminal fragment of approximately 70 kDa, termed versikine, which has distinct biological activities.[11] Recent proteomic studies have identified several novel cleavage sites, suggesting a more complex degradation pattern than previously understood.[9][10]
Quantitative Analysis of ADAMTS-5 Activity on Versican
Kinetic studies have been performed to determine the efficiency of ADAMTS-5 in cleaving versican.
| Enzyme | Substrate | Km (nM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| ADAMTS-5 | V1-5GAG (versican fragment) | 130 ± 20 | 0.018 ± 0.001 | 1.4 x 10⁵ | [12] |
| ADAMTS-4 | V1-5GAG (versican fragment) | 390 ± 90 | 0.007 ± 0.001 | 1.8 x 10⁴ | [12] |
Experimental Protocols
In Vitro Aggrecan Cleavage Assay
This protocol is designed to assess the enzymatic activity of ADAMTS-5 on an aggrecan substrate.
Materials:
-
Recombinant human ADAMTS-5
-
Purified aggrecan or recombinant aggrecan IGD substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 10 µM ZnCl₂, 0.05% Brij 35[5]
-
Protease inhibitors (optional, for specificity controls): Leupeptin (1 µM), Pepstatin (1 µM), Pefabloc (1 mM)[5]
-
Stop Solution: 10 mM EDTA in PBS
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the aggrecan substrate at the desired concentration (e.g., 0.1 µM of aggrecan IGD).[5]
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding recombinant ADAMTS-5 to the desired final concentration.
-
Incubate the reaction at 37°C for a specified time course (e.g., 15 minutes to several hours).[5]
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Analyze the cleavage products by Western blotting or a specific ELISA for the neoepitope generated.[5]
Western Blotting for Aggrecan and Versican Fragments
This protocol allows for the detection and semi-quantification of aggrecan or versican fragments generated by ADAMTS-5 activity.
Materials:
-
Digested samples from in vitro cleavage assay or conditioned media from cell/explant cultures
-
SDS-PAGE gels (appropriate percentage for fragment sizes)
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the separated proteins to a transfer membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
For quantification, analyze the band intensities using densitometry software.[14]
Gelatin Zymography for ADAMTS-5 Activity
This protocol is used to detect the gelatinolytic activity of ADAMTS-5.
Materials:
-
SDS-PAGE gel (7.5%) co-polymerized with 0.5 mg/mL gelatin[15]
-
Non-reducing sample buffer
-
Renaturation Buffer: 2.5% (v/v) Triton X-100 in water[15]
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 5 µM ZnCl₂, 0.02% Brij-35[15]
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid
-
Destaining Solution: 40% methanol, 10% acetic acid
Procedure:
-
Prepare protein samples in non-reducing sample buffer and do not heat.
-
Run the samples on the gelatin-containing SDS-PAGE gel at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in Renaturation Buffer at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.[15]
-
Incubate the gel in Incubation Buffer overnight at 37°C.[15]
-
Stain the gel with Staining Solution for 1 hour at room temperature.
-
Destain the gel with Destaining Solution until clear bands appear against a blue background, indicating areas of gelatin degradation.
siRNA-Mediated Knockdown of ADAMTS-5 in Chondrocytes
This protocol describes the transient knockdown of ADAMTS-5 expression in cultured chondrocytes.
Materials:
-
Primary chondrocytes or a chondrocyte cell line (e.g., CHON-001)[16]
-
ADAMTS-5 specific siRNA oligonucleotides and a non-targeting control siRNA[16][17]
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete culture medium
Procedure:
-
Seed chondrocytes in a culture plate and allow them to adhere and reach 70-80% confluency.
-
For each well to be transfected, dilute the siRNA and the transfection reagent separately in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells and incubate for the time recommended by the manufacturer (typically 4-6 hours).
-
Replace the transfection medium with complete culture medium.
-
Incubate the cells for 24-72 hours post-transfection.
-
Harvest the cells to analyze ADAMTS-5 mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.[17][18]
Signaling Pathways and Regulation
The expression and activity of ADAMTS-5 are tightly regulated by a complex network of signaling pathways, particularly in the context of inflammation and tissue degradation.
Regulation of ADAMTS-5 Expression in Chondrocytes
Caption: Regulation of ADAMTS-5 expression in chondrocytes.
Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of ADAMTS-5 expression.[19] This induction is often mediated through the p38 MAPK signaling pathway.[20] Conversely, Low-density lipoprotein receptor-related protein 5 (Lrp5) has been shown to act as a suppressor of IL-1β and p38 MAPK, thereby downregulating ADAMTS-5 expression.[20]
Experimental and Logical Workflows
Workflow for Investigating ADAMTS-5 Activity
References
- 1. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review. | Semantic Scholar [semanticscholar.org]
- 2. Proteolytic activities of human ADAMTS-5: comparative studies with ADAMTS-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MMPs are less efficient than ADAMTS5 in cleaving aggrecan core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamts5, the gene encoding a proteoglycan-degrading metalloprotease, is expressed by specific cell lineages during mouse embryonic development and in adult tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMPs are less efficient than ADAMTS5 in cleaving aggrecan core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of an ADAMTS-5-mediated cleavage site in aggrecan in OSM-stimulated bovine cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determinants of Versican-V1 Proteoglycan Processing by the Metalloproteinase ADAMTS5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADAMTS metalloproteases generate active versican fragments that regulate interdigital web regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Altered Versican Cleavage in ADAMTS5 Deficient Mice; A Novel Etiology of Myxomatous Valve Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot quantification of aggrecan fragments in human synovial fluid indicates differences in fragment patterns between joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5 (ADAMTS-5) Forms Catalytically Active Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SP1‑mediated ADAMTS5 transcription promotes IL‑1β‑induced chondrocyte injury via Wnt/β‑catenin pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Protective effect of lentivirus-mediated siRNA targeting ADAMTS-5 on cartilage degradation in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinexprheumatol.org [clinexprheumatol.org]
- 20. iomcworld.org [iomcworld.org]
Unmasking the Gatekeepers: An In-depth Technical Guide to the Endogenous Inhibitors of ADAMTS-5
For Immediate Release
A comprehensive technical guide providing researchers, scientists, and drug development professionals with a detailed overview of the endogenous inhibitors of ADAMTS-5, a key enzyme implicated in the degradation of cartilage in osteoarthritis. This whitepaper delves into the core inhibitory mechanisms, presents quantitative interaction data, and provides detailed experimental protocols for the characterization of these crucial regulatory molecules.
Introduction
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a zinc-dependent protease that plays a pivotal role in the turnover of the extracellular matrix. Its primary substrate is aggrecan, a major component of articular cartilage. The unregulated activity of ADAMTS-5 is a key driver in the pathogenesis of osteoarthritis, leading to the progressive degradation of cartilage and joint failure. Consequently, the inhibition of ADAMTS-5 has emerged as a significant therapeutic strategy. Nature, in its intricate regulatory network, has evolved several endogenous proteins that effectively control the activity of ADAMTS-5. Understanding the identity, mechanism of action, and interplay of these inhibitors is paramount for the development of novel and effective disease-modifying osteoarthritis drugs. This guide provides a detailed exploration of the known endogenous inhibitors of ADAMTS-5.
Key Endogenous Inhibitors of ADAMTS-5
The primary endogenous inhibitors of ADAMTS-5 identified to date are Tissue Inhibitor of Metalloproteinase-3 (TIMP-3) and Alpha-2-Macroglobulin (α2M). Additionally, the enzyme's own pro-domain plays a crucial role in maintaining its latency. Emerging evidence also points to potential inhibitory roles for other proteins such as clusterin and certain fibronectin fragments, although these are less characterized.
Tissue Inhibitor of Metalloproteinase-3 (TIMP-3)
TIMP-3 is a broad-spectrum inhibitor of metalloproteinases and is considered the most potent endogenous inhibitor of ADAMTS-5.[1][2] It forms a non-covalent, high-affinity 1:1 stoichiometric complex with the active site of ADAMTS-5, effectively blocking its catalytic function.[2][3]
| Parameter | Value | Reference |
| Ki (app) | 0.1 - 1.91 nM | [4][5] |
| KD (for LRP-1 binding) | 2.27 nM (ADAMTS5-2) | [5] |
Note: Ki (apparent inhibition constant) values can vary depending on the specific ADAMTS-5 construct and assay conditions.
Alpha-2-Macroglobulin (α2M)
α2M is a large plasma glycoprotein that acts as a broad-spectrum protease inhibitor.[1] Its mechanism of inhibition is unique and involves a "trap" or "entrapment" mechanism.[1][6] Upon cleavage of a specific "bait region" within α2M by a protease such as ADAMTS-5, the macroglobulin undergoes a significant conformational change, physically entrapping the protease and sterically hindering its access to large substrates like aggrecan.[1][7]
| Parameter | Value | Reference |
| Second-order rate constant | ~105 M-1s-1 | [1] |
| Stoichiometry of Inhibition | 1:1 | [1] |
ADAMTS-5 Pro-domain
Like many proteases, ADAMTS-5 is synthesized as an inactive zymogen, proADAMTS-5. The N-terminal pro-domain maintains the enzyme in a latent state until it is proteolytically cleaved by proprotein convertases such as furin.[8] This removal of the pro-domain is a critical step in the activation of ADAMTS-5's aggrecanase activity. While not a separate inhibitory molecule, the pro-domain's function is a key endogenous regulatory mechanism.
Other Potential Endogenous Inhibitors
-
Clusterin: Some studies suggest that clusterin, a widely expressed glycoprotein, may play a role in modulating ADAMTS-5 activity, though direct inhibitory mechanisms and quantitative data are still under investigation.
-
Fibronectin: Fragments of fibronectin, another key extracellular matrix protein, have been reported to be cleaved by ADAMTS-5, and it is hypothesized that certain fragments may act as competitive inhibitors, but further research is needed to substantiate this.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the interaction between ADAMTS-5 and its endogenous inhibitors.
Co-Immunoprecipitation (Co-IP) to Demonstrate ADAMTS-5 and TIMP-3 Interaction
This protocol outlines the steps to demonstrate the in-situ interaction between ADAMTS-5 and TIMP-3 in a cellular context.
Materials:
-
Cell lysate containing endogenous or overexpressed ADAMTS-5 and TIMP-3
-
Anti-ADAMTS-5 antibody (for immunoprecipitation)
-
Anti-TIMP-3 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-ADAMTS-5 antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-TIMP-3 antibody to detect the co-immunoprecipitated TIMP-3.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of ADAMTS-5 and TIMP-3 Interaction
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human ADAMTS-5
-
Recombinant human TIMP-3
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: Immobilize ADAMTS-5 onto the sensor chip surface via amine coupling.
-
Analyte Injection: Inject a series of concentrations of TIMP-3 over the sensor surface.
-
Data Acquisition: Monitor the change in refractive index in real-time to generate sensorgrams showing the association and dissociation phases.
-
Regeneration: Regenerate the sensor surface between injections using a low pH buffer to remove bound TIMP-3.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff, and KD).
ADAMTS-5 Inhibition Assay with Alpha-2-Macroglobulin
This assay determines the inhibitory activity of α2M on ADAMTS-5 by measuring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAMTS-5
-
Human α2M
-
Fluorogenic ADAMTS-5 substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Pre-incubation: Pre-incubate a fixed concentration of ADAMTS-5 with varying concentrations of α2M in the assay buffer for a set time at 37°C.
-
Substrate Addition: Add the fluorogenic ADAMTS-5 substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocities (V0) for each α2M concentration. Plot V0 against the α2M concentration to determine the IC50 value and the second-order rate constant of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the endogenous inhibition of ADAMTS-5.
Caption: ADAMTS-5 activation and inhibition pathway.
References
- 1. Alpha2-macroglobulin is a novel substrate for ADAMTS-4 and ADAMTS-5 and represents an endogenous inhibitor of these enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive-site mutants of N-TIMP-3 that selectively inhibit ADAMTS-4 and ADAMTS-5: biological and structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfated Glycosaminoglycans Control the Extracellular Trafficking and the Activity of the Metalloprotease Inhibitor TIMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TIMP-3 facilitates binding of target metalloproteinases to the endocytic receptor LRP-1 and promotes scavenging of MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of selective protease inhibitors via engineering of the bait region of human α2-macroglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Mechanics of the Alpha-2-Macroglobulin Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the extracellular enzyme A disintegrin and metalloprotease with thrombospondin motif 4 prevents cardiac fibrosis and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of the ADAMTS5 Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5), also known as aggrecanase-2, is a key enzyme responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix. Its upregulation is strongly implicated in the pathogenesis of osteoarthritis (OA) and other degenerative diseases. Understanding the intricate mechanisms governing the transcriptional regulation of the ADAMTS5 gene is paramount for the development of novel therapeutic strategies aimed at mitigating cartilage destruction. This technical guide provides a comprehensive overview of the core transcriptional machinery, signaling pathways, and experimental methodologies relevant to the study of ADAMTS5 gene expression.
Core Transcriptional Regulators of ADAMTS5
The expression of the ADAMTS5 gene is under the control of a complex network of transcription factors that bind to specific regulatory elements within its promoter and enhancer regions. These factors can act as activators or repressors, fine-tuning gene expression in response to various cellular and environmental cues.
Key Transcription Factors and Their Binding Sites
Several key transcription factors have been identified to directly bind to the promoter of the ADAMTS5 gene and modulate its transcription. The locations of their binding sites are crucial for understanding the combinatorial control of gene expression.
| Transcription Factor | Binding Site Location (relative to Transcription Start Site) | Species | Reference(s) |
| RUNX2 | Four putative sites identified within a 2.6 kb promoter region. | Human | [1] |
| NF-κB (RelA/p65) | -1196/-1187 bp, -896/-887 bp (core), -424/-415 bp (core) | Human, Mouse | [2][3] |
| SP1 | -1781/-1772 bp, -113/-104 bp | Human | [4][5] |
| SOX4 | Direct binding to the promoter has been confirmed. | Mouse | [6][7] |
Signaling Pathways Modulating ADAMTS5 Expression
The activity of the aforementioned transcription factors is often regulated by upstream signaling pathways that are initiated by a variety of extracellular stimuli, including inflammatory cytokines, growth factors, and mechanical stress.
Inflammatory Signaling Pathways
Inflammation is a key driver of ADAMTS5 expression in pathological conditions like osteoarthritis.
-
IL-1β Signaling: The pro-inflammatory cytokine Interleukin-1β (IL-1β) indirectly upregulates ADAMTS5 expression. It activates the transcription factor AP-1 (a heterodimer of c-jun and c-fos), which in turn suppresses the expression of microRNA-30a (miR-30a). Since miR-30a is a negative regulator of ADAMTS5, its downregulation leads to increased ADAMTS5 levels.[8][9][10]
-
IL-6/STAT3 Signaling: Interleukin-6 (IL-6) promotes ADAMTS5 transcription through the activation of the STAT3 signaling pathway.[11]
-
NF-κB Signaling: As a central regulator of inflammation, the NF-κB pathway, activated by various pro-inflammatory stimuli, leads to the translocation of RelA/p65 to the nucleus, where it directly binds to the ADAMTS5 promoter and induces its expression.[2][3][12]
Mechanical Stress and Developmental Pathways
Mechanical loading and developmental signaling pathways also play a crucial role in regulating ADAMTS5 expression, particularly in chondrocytes.
-
Mechanical Stress/p38 MAPK/RUNX2 Axis: Mechanical stress, a key factor in osteoarthritis, induces the expression of ADAMTS5 through the activation of the p38 MAPK signaling pathway, which in turn promotes the activity of the transcription factor RUNX2.[13][14]
-
Wnt Signaling: The Wnt signaling pathway has been implicated in cartilage breakdown and can influence the expression of matrix-degrading enzymes, including ADAMTS proteins.[15]
Quantitative Analysis of ADAMTS5 Gene Regulation
The following table summarizes quantitative data from various studies on the regulation of ADAMTS5 expression. It is important to note that experimental conditions, cell types, and methodologies can influence the observed fold changes.
| Regulatory Factor | Experimental System | Method of Modulation | Fold Change in ADAMTS5 Expression | Reference(s) |
| RUNX2 | SW1353 human chondrosarcoma cells | Overexpression | ~7-fold increase (reporter gene) | [1] |
| RUNX2 | Primary bovine articular chondrocytes | Overexpression | ~5-fold increase (reporter gene) | [1] |
| RelA/p65 | ATDC5 cells | Overexpression | Increased expression (qualitative) | [2] |
| RelA/p65 | ATDC5 cells | siRNA knockdown | Decreased expression (qualitative) | [2] |
| SP1 | CHON-001 cells | siRNA knockdown | Decreased expression (qualitative) | [4][5] |
| SOX4 | C3H10T1/2 and SW1353 cells | Overexpression | Increased expression (qualitative) | [6][7] |
| IL-6 | Mouse chondrocytes and cartilage explants | Treatment | Increased expression (qualitative) | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the transcriptional regulation of the ADAMTS5 gene.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to identify the in vivo binding of a transcription factor to the ADAMTS5 promoter.
1. Cell Culture and Cross-linking:
-
Culture chondrocytes or other relevant cell types to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest or a negative control IgG.
-
Add Protein A/G beads to precipitate the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. DNA Analysis:
-
Quantify the amount of precipitated ADAMTS5 promoter DNA using quantitative real-time PCR (qPCR) with primers flanking the putative transcription factor binding site.
Luciferase Reporter Assay
This assay is used to quantify the activity of the ADAMTS5 promoter in response to the overexpression or knockdown of a specific transcription factor.
1. Plasmid Constructs:
-
Clone the ADAMTS5 promoter region of interest upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).
-
Prepare an expression vector for the transcription factor of interest.
-
Use a co-reporter plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.
2. Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the ADAMTS5 promoter-luciferase construct, the transcription factor expression vector (or siRNA), and the Renilla luciferase control plasmid using a suitable transfection reagent.
3. Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the fold change in promoter activity relative to the control group.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the relative mRNA expression levels of ADAMTS5.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.
2. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for ADAMTS5 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR instrument.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for ADAMTS5 and the reference gene in each sample.
-
Calculate the relative expression of ADAMTS5 using the ΔΔCt method, normalizing to the reference gene and relative to a control group.
Conclusion
The transcriptional regulation of the ADAMTS5 gene is a complex process involving a multitude of transcription factors and signaling pathways. This guide provides a foundational understanding of these regulatory networks and the experimental approaches required for their investigation. A thorough comprehension of these mechanisms is essential for the rational design of therapeutic interventions targeting the pathological expression of ADAMTS5 in diseases such as osteoarthritis. Further research is needed to fully elucidate the intricate interplay between these regulatory components and to identify novel targets for drug development.
References
- 1. Characterization of the human ADAMTS-5 (aggrecanase-2) gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional induction of ADAMTS5 protein by nuclear factor-κB (NF-κB) family member RelA/p65 in chondrocytes during osteoarthritis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor-κB (NF-κB) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. SP1‑mediated ADAMTS5 transcription promotes IL‑1β‑induced chondrocyte injury via Wnt/β‑catenin pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sox4 is involved in osteoarthritic cartilage deterioration through induction of ADAMTS4 and ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
- 8. The IL-1β/AP-1/miR-30a/ADAMTS-5 axis regulates cartilage matrix degradation in human osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Systemic inhibition of IL-6/Stat3 signalling protects against experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of mechanical stress-induced MMP-13 and ADAMTS-5 expression by RUNX-2 transcriptional factor in SW1353 chondrocyte-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt and RUNX2 mediate cartilage breakdown by osteoarthritis synovial fibroblast‐derived ADAMTS‐7 and ‐12 - PMC [pmc.ncbi.nlm.nih.gov]
The Orchestration of ADAMTS-5 Activity: A Technical Guide to Post-Translational Modifications
For Immediate Release
A Deep Dive into the Post-Translational Control of a Key Enzyme in Matrix Remodeling
This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) that govern the activity of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a critical enzyme implicated in the degradation of the extracellular matrix, particularly in the context of osteoarthritis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms that fine-tune ADAMTS-5 function.
Introduction: The Pivotal Role of ADAMTS-5
ADAMTS-5, also known as aggrecanase-2, is a secreted zinc-dependent metalloproteinase that plays a central role in the turnover of large aggregating proteoglycans, most notably aggrecan, a major component of articular cartilage.[1][2] Its dysregulated activity is a key driver of cartilage degradation in osteoarthritis.[1][3] The catalytic activity of ADAMTS-5 is not merely a function of its primary amino acid sequence but is intricately regulated by a series of post-translational modifications that dictate its activation, substrate specificity, and localization. Understanding these modifications is paramount for the development of targeted therapeutic strategies.
Key Post-Translational Modifications of ADAMTS-5
The activity of ADAMTS-5 is modulated by several key PTMs, including proteolytic processing, glycosylation, and the influence of its modular domain structure. While phosphorylation is a common regulatory mechanism for many enzymes, direct evidence of its role in modulating ADAMTS-5 activity is currently limited in the scientific literature.
Proteolytic Processing: The Activation Switch
ADAMTS-5 is synthesized as an inactive zymogen, proADAMTS-5.[4] Activation is contingent upon the proteolytic removal of its N-terminal pro-domain. This critical step is mediated by proprotein convertases, primarily furin and furin-like enzymes.[4] This processing event is essential for unmasking the catalytic site and rendering the enzyme active.[4] The removal of the pro-domain is a major regulatory checkpoint in controlling ADAMTS-5's proteolytic potential.
Glycosylation: A Modulator of Secretion and Potentially Activity
ADAMTS-5 is a glycoprotein, with evidence pointing to the presence of N-linked glycosylation. A purified truncated form of ADAMTS-5 (TS5-5) has been identified as an N-glycosylated protein, appearing as a distinct band of approximately 41 kDa on a Western blot.[5][6] Furthermore, predictions and homology to other ADAMTS family members suggest the potential for O-fucosylation within its thrombospondin type 1 repeat (TSR) domains and C-glycosylation. These glycosylations are thought to facilitate the efficient secretion of ADAMTS family members. While the direct quantitative impact of these glycosylations on the kinetic parameters of ADAMTS-5 remains to be fully elucidated, it is a critical area for future investigation.
The Influence of C-Terminal Ancillary Domains
The catalytic domain of ADAMTS-5 alone exhibits minimal proteolytic activity.[4] The C-terminal ancillary domains, including the disintegrin-like domain, thrombospondin type 1 (TSR) motif, cysteine-rich domain, and spacer domain, are crucial for its full aggrecanase activity.[1][4] These domains are involved in substrate recognition and binding, as well as in the localization of the enzyme to the extracellular matrix.[4] Deletion of these domains significantly diminishes the enzyme's ability to cleave its primary substrate, aggrecan.
Quantitative Analysis of ADAMTS-5 Activity
The following tables summarize the available quantitative data on the activity of ADAMTS-5 and the influence of its domains.
Table 1: Kinetic Parameters of Truncated ADAMTS-5 (TS5-5) against a FRET Peptide Substrate [5][6]
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| ortho-aminobenzoyl(Abz)-TESE↓SRGAIY-N-3-[2,4-dinitrophenyl]-l-2,3-diaminopropionyl(Dpa)-KK-NH2 | 15.3 ± 2.1 | 0.44 ± 0.02 | 2.91 x 104 |
| KY(NO2)TESESRGK(Abz)IYYKKG (3) | 10.0 ± 1.0 | 0.63 ± 0.02 | 6.32 x 104 |
| Hit Peptide 26 | 13.6 ± 1.6 | 0.60 ± 0.02 | 4.44 x 104 |
Table 2: Comparative Aggrecanase Activity of ADAMTS-4 and ADAMTS-5 [7]
| Enzyme | Relative Aggrecanolytic Activity (IGD region) | Relative Aggrecanolytic Activity (CS-2 region) | Relative Aggrecanase Activity (Physiological Conditions) |
| ADAMTS-4 | 1-fold | 1-fold | 1-fold |
| ADAMTS-5 | 4-fold | 2.5-fold | >1000-fold |
Experimental Protocols
Mass Spectrometry for PTM Identification (Adapted from Versican Cleavage Site Identification)[9]
This protocol can be adapted to identify various PTMs on ADAMTS-5 by analyzing peptide fragments.
-
Protein Digestion:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the digested peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Fragment the peptides and acquire tandem mass spectra (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the ADAMTS-5 protein sequence using database search algorithms (e.g., Mascot, Sequest).
-
Identify peptides with mass shifts corresponding to specific PTMs (e.g., +79.9663 Da for phosphorylation, or specific glycan masses).
-
Utilize software tools to localize the PTM to a specific amino acid residue.
-
Site-Directed Mutagenesis to Investigate PTM Function[14][15][16]
This method allows for the substitution of specific amino acids at predicted PTM sites to assess their functional importance.
-
Primer Design: Design primers containing the desired mutation (e.g., substituting a serine or threonine with alanine to prevent phosphorylation, or asparagine with glutamine to prevent N-glycosylation).
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the ADAMTS-5 expression plasmid with the mutagenic primers.
-
Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Protein Expression and Functional Analysis: Express the mutant ADAMTS-5 protein and compare its activity, secretion, or other functional properties to the wild-type enzyme using relevant assays.
Enzymatic Deglycosylation Assay[17]
This protocol can be used to assess the impact of N-linked glycans on ADAMTS-5 activity.
-
Enzymatic Treatment: Incubate purified ADAMTS-5 with Peptide-N-Glycosidase F (PNGase F) to remove N-linked glycans. A non-denaturing protocol is recommended to preserve enzyme activity.
-
Activity Assay: Measure the enzymatic activity of the deglycosylated ADAMTS-5 and a mock-treated control using a suitable substrate (e.g., a FRET peptide or aggrecan).
-
Analysis: Compare the kinetic parameters (Km and kcat) of the glycosylated and deglycosylated enzyme to determine the effect of N-glycosylation on its catalytic efficiency.
Signaling Pathways and Logical Relationships
While signaling pathways that directly post-translationally modify ADAMTS-5 are not well-defined, numerous pathways regulate its expression. These pathways are often activated by inflammatory cytokines and mechanical stress, contributing to the upregulation of ADAMTS-5 in pathological conditions like osteoarthritis.
Conclusion and Future Directions
The post-translational modification of ADAMTS-5 is a multi-layered process that is essential for the precise control of its enzymatic activity. While proteolytic activation by proprotein convertases is a well-established and critical step, the roles of other PTMs, such as glycosylation and phosphorylation, are less understood. The provided experimental frameworks offer a roadmap for researchers to further dissect these regulatory mechanisms. Future studies should focus on quantitatively assessing the impact of specific glycosylation and potential phosphorylation events on the kinetic parameters of ADAMTS-5. A deeper understanding of the signaling pathways that directly govern these modifications will be instrumental in developing novel and highly specific inhibitors for the treatment of osteoarthritis and other diseases driven by aberrant ADAMTS-5 activity.
References
- 1. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. learn.cellsignal.com [learn.cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in phosphopeptide enrichment techniques for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ADAMTS-5 in Inflammatory Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key enzyme implicated in the degradation of the extracellular matrix (ECM), particularly in the context of inflammatory diseases such as osteoarthritis (OA).[1][2] Its primary substrate is aggrecan, a major proteoglycan responsible for the compressive resistance of articular cartilage.[2] The enzymatic activity of ADAMTS-5 leads to the breakdown of cartilage, a hallmark of OA.[1] This technical guide provides an in-depth overview of the involvement of ADAMTS-5 in inflammatory signaling cascades, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.
ADAMTS-5 and Its Regulation in Inflammation
The expression and activity of ADAMTS-5 are tightly regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines and other inflammatory mediators. While some studies suggest a constitutive expression of ADAMTS-5 in synovium, its upregulation is a key event in the pathogenesis of inflammatory joint diseases.[3]
Key Inflammatory Signaling Pathways Regulating ADAMTS-5
Several major signaling cascades have been identified to modulate ADAMTS-5 expression, including:
-
Nuclear Factor-κB (NF-κB) Signaling: Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of ADAMTS-5 expression through the activation of the NF-κB pathway.[4] The p65 subunit of NF-κB (RelA) directly binds to specific motifs in the ADAMTS-5 promoter, transactivating its expression.[5][6]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways, including ERK, p38, and JNK, are also involved in regulating ADAMTS-5. For instance, IL-1β can induce ADAMTS-5 expression via the AP-1 transcription factor, which is downstream of MAPK signaling.[7]
-
Wnt/β-catenin Signaling: Dysregulation of the Wnt/β-catenin pathway has been linked to OA pathogenesis and can influence ADAMTS-5 expression.
-
IL-6/STAT3 Signaling: The inflammatory cytokine IL-6 can upregulate ADAMTS-5 expression through the activation of the STAT3 signaling pathway.[1]
These pathways often crosstalk, creating a complex regulatory network that fine-tunes ADAMTS-5 expression in response to inflammatory stimuli.
Quantitative Data on ADAMTS-5 Activity and Inhibition
Understanding the enzymatic kinetics and the potency of inhibitors is crucial for developing targeted therapies.
Table 1: Kinetic Constants of ADAMTS-5 for Key Substrates
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Versican (V1-5GAG) | 3.5 x 10⁶ | [8] | ||
| FRET peptide 3 | 1.87 | 29.5 | 6.32 x 10⁴ | [9][10] |
| FRET peptide 26 | 3.32 | 76.9 | 4.44 x 10⁴ | [9][10] |
| Current FRET substrate | 3.61 | 125.2 | 2.91 x 10⁴ | [9][10] |
Table 2: IC50 Values of Selected ADAMTS-5 Inhibitors
| Inhibitor | IC50 (nM) | Selectivity | Reference |
| (R)-N-((1-(4-(but-3-en-1-ylamino)-6-(((2-(thiophen-2-yl)thiazol-4-yl)methyl)amino)-1,3,5-triazin-2-yl)pyrrolidin-2-yl)methyl)-4-propylbenzenesulfonamide (8) | 30 | >50-fold vs ADAMTS-4; >1000-fold vs ADAMTS-1, MMP-13, TACE | [4] |
| GSK2394002 (humanized mAb) | N/A | Selective for ADAMTS-5 | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of ADAMTS-5.
ADAMTS-5 Enzymatic Activity Assay (FRET-based)
This protocol describes a continuous fluorometric assay to measure ADAMTS-5 activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Recombinant human ADAMTS-5
-
FRET peptide substrate (e.g., Abz-TEGEARGSVI-Dap(Dnp)-KK)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM CaCl₂, 0.1% CHAPS, 5% glycerol
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add assay buffer and recombinant ADAMTS-5 (final concentration ~5 µg/mL).
-
Add the inhibitor dilutions to the wells.
-
Initiate the reaction by adding the FRET substrate (final concentration ~25 µM).
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
Calculate the initial reaction velocity and determine the IC50 of the inhibitor.
Western Blot for ADAMTS-5 Detection
This protocol outlines the detection of ADAMTS-5 protein in cell lysates or tissue extracts.
Materials:
-
Primary antibody against ADAMTS-5
-
HRP-conjugated secondary antibody
-
Cell/tissue lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADAMTS-5 antibody overnight at 4°C.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Depending on the processing, ADAMTS-5 can be detected at various molecular weights, including the zymogen (~110 kDa) and active forms (~85 kDa and ~68 kDa).[5][12]
Chromatin Immunoprecipitation (ChIP) for NF-κB Binding to ADAMTS-5 Promoter
This protocol is used to determine the in vivo association of NF-κB with the ADAMTS-5 promoter.[5][13][14]
Materials:
-
Chondrocytes or other relevant cell types
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Antibody against NF-κB p65
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Primers for qPCR targeting the NF-κB binding sites in the ADAMTS-5 promoter
Procedure:
-
Cross-link proteins to DNA in cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against NF-κB p65 overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Purify the DNA.
-
Quantify the amount of ADAMTS-5 promoter DNA immunoprecipitated using quantitative PCR (qPCR) with primers flanking the NF-κB binding sites.
Visualizing ADAMTS-5 Signaling and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 2. ADAMTS5 is the major aggrecanase in mouse cartilage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and activity of ADAMTS-5 in synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor-κB (NF-κB) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional induction of ADAMTS5 protein by nuclear factor-κB (NF-κB) family member RelA/p65 in chondrocytes during osteoarthritis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The IL-1β/AP-1/miR-30a/ADAMTS-5 axis regulates cartilage matrix degradation in human osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Sites of NF-κB DNA Binding Using Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 14. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In vivo Delivery of ADAMTS-5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of inhibitors targeting A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5). ADAMTS-5 is a key enzyme implicated in the degradation of aggrecan, a critical component of articular cartilage, making it a prime therapeutic target for osteoarthritis (OA) and other degenerative joint diseases.[1][2] This document outlines various delivery strategies, including systemic and local administration of small molecules, monoclonal antibodies, and nucleic acid-based inhibitors, complete with experimental protocols and quantitative data to guide preclinical research and development.
Overview of In Vivo Delivery Strategies
The effective in vivo delivery of ADAMTS-5 inhibitors is crucial for achieving therapeutic efficacy while minimizing off-target effects. The primary delivery routes explored are systemic administration for broad distribution and intra-articular injection for localized treatment of joint pathologies. Furthermore, advanced delivery systems such as hydrogels and nanoparticles are being developed to enhance drug retention, bioavailability, and targeted delivery to chondrocytes within the cartilage matrix.
Key Delivery Modalities:
-
Systemic Delivery: Primarily used for orally bioavailable small molecules and systemically administered monoclonal antibodies. This approach is advantageous for treating multiple affected joints and for inhibitors with favorable pharmacokinetic profiles allowing for penetration into the joint space.
-
Intra-articular (IA) Delivery: Involves direct injection into the synovial joint. This method is suitable for a range of inhibitors, including small molecules, biologics, and nucleic acids, to achieve high local concentrations and reduce systemic exposure.
-
Hydrogel-Based Delivery: Utilizes biocompatible hydrogels as a depot for the sustained release of ADAMTS-5 inhibitors within the joint, prolonging their therapeutic effect and reducing the frequency of administration.
-
RNA-Based Therapies: Employs small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs) to silence ADAMTS-5 expression. These can be delivered locally, with or without a carrier system like nanoparticles or viral vectors, to achieve targeted gene knockdown.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the in vivo delivery of various ADAMTS-5 inhibitors.
Table 1: Systemic Delivery of ADAMTS-5 Inhibitors
| Inhibitor | Type | Animal Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| GSK2394002 | Monoclonal Antibody | Mouse (DMM model) | 10-16 mg/kg, intraperitoneal, once weekly | Protected against histologic cartilage degeneration and mechanical allodynia. | [3][4] |
| M6495 | Nanobody | Cynomolgus Monkey | Single dose up to 6 mg/kg | Dose-dependent decrease in serum ARGS neoepitope, indicating target engagement. | [5][6] |
| GLPG1972 | Small Molecule | Healthy Volunteers & OA Patients | Oral, once daily | Generally well-tolerated with a half-life of ~10 hours. Significantly reduced ARGS levels. | |
| Compound 18 | Small Molecule | Rat (MMT model) | Oral | Dose-dependent efficacy in inhibiting cartilage degradation. | [7] |
Table 2: Local and Advanced Delivery of ADAMTS-5 Inhibitors
| Inhibitor | Delivery Method | Animal Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| 114810 | Intra-articular with Hyaluronic Acid Hydrogel | Rat (Osteochondral defect & ACL transection models) | Single intra-articular injection | Promoted in vivo cartilage healing and prevented degenerative changes at 8 weeks. | [8] |
| ADAMTS-5 siRNA | Intra-articular Lentiviral vector | Rat (ACL transection & partial meniscectomy model) | Single intra-articular injection of 20 µl (1x10^8 TU/ml) | Downregulation of ADAMTS-5 protein expression and improved OARSI scores. | |
| CRB0017 | Intra-articular | Mouse (STR/ort spontaneous OA model) | 1.2 µg or 12 µg per knee, administered twice over 3 months | Dose-dependently improved disease progression and delayed cartilage breakdown. | [9] |
| Antisense Oligonucleotides (Gapmers) | Fibrin-hyaluronic acid hydrogel | In vitro model with human OA chondrocytes | Sustained release over 14 days | Efficient knockdown of ADAMTS5 for up to 14 days. | [10] |
Signaling Pathways and Experimental Workflows
ADAMTS-5 Signaling in Chondrocytes
ADAMTS-5 expression and activity in chondrocytes are regulated by a complex network of signaling pathways initiated by inflammatory cytokines, mechanical stress, and growth factors. Understanding these pathways is crucial for identifying novel therapeutic targets and for interpreting the effects of ADAMTS-5 inhibition.
Caption: ADAMTS-5 regulatory signaling network in chondrocytes.
Experimental Workflow for In Vivo Delivery and Efficacy Assessment
The following diagram illustrates a general experimental workflow for testing ADAMTS-5 inhibitors in a surgically induced osteoarthritis model.
Caption: Workflow for preclinical efficacy testing of ADAMTS-5 inhibitors.
Detailed Experimental Protocols
Protocol for Systemic Administration of an Anti-ADAMTS-5 Monoclonal Antibody in a Mouse Model of Osteoarthritis
Objective: To evaluate the efficacy of a systemically delivered anti-ADAMTS-5 monoclonal antibody (mAb) in a destabilization of the medial meniscus (DMM) mouse model of OA.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anti-ADAMTS-5 monoclonal antibody (e.g., GSK2394002)
-
Isotype control antibody
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for DMM surgery
-
Insulin syringes with 28-30G needles
Procedure:
-
DMM Surgery: Induce OA in the right knee of each mouse via DMM surgery under anesthesia. The contralateral left knee can serve as a non-operated control.
-
Post-operative Recovery: Allow mice to recover for 2-4 weeks post-surgery.
-
Treatment Groups: Randomly assign mice to treatment groups (n=10-12 per group):
-
Vehicle control (PBS)
-
Isotype control antibody
-
Anti-ADAMTS-5 mAb
-
-
Dosing:
-
Reconstitute the anti-ADAMTS-5 mAb and isotype control in sterile PBS to a final concentration for a dose of 10-16 mg/kg.
-
Administer the treatment via intraperitoneal (IP) injection once weekly.
-
-
Treatment Duration: Continue the weekly injections for 8 weeks.
-
Efficacy Assessment:
-
Behavioral Analysis: Assess mechanical allodynia weekly using von Frey filaments.
-
Histological Analysis: At the end of the treatment period, sacrifice the mice and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O/Fast Green to visualize cartilage. Score cartilage damage using the OARSI scoring system.
-
Biomarker Analysis: Collect serum at baseline and at the study endpoint to measure levels of the ARGS neoepitope, a biomarker of aggrecan degradation by ADAMTS-5.
-
Protocol for Intra-articular Delivery of ADAMTS-5 siRNA using a Lentiviral Vector in a Rat Model of Osteoarthritis
Objective: To achieve localized and sustained knockdown of ADAMTS-5 in a rat model of OA using a lentiviral vector expressing ADAMTS-5 siRNA.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Lentiviral vector encoding ADAMTS-5 siRNA (titer of ~1x10^8 TU/ml)
-
Control lentiviral vector (e.g., expressing a scrambled shRNA)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for anterior cruciate ligament transection (ACLT) and partial medial meniscectomy (pMMx)
-
Hamilton syringe with a 30G needle
Procedure:
-
Surgical Induction of OA: Under anesthesia, induce OA in the right knee joint by performing ACLT and pMMx.
-
Post-operative Recovery: Allow the rats to recover for one week.
-
Intra-articular Injection:
-
Anesthetize the rats.
-
Prepare the injection site by shaving and sterilizing the skin over the knee joint.
-
Flex the knee to a 90-degree angle to open the joint space.
-
Using a Hamilton syringe with a 30G needle, perform an intra-articular injection of 20 µl of the lentiviral vector solution into the joint space.
-
-
Treatment Groups:
-
Sham-operated + vehicle
-
OA + control lentiviral vector
-
OA + ADAMTS-5 siRNA lentiviral vector
-
-
Endpoint Analysis (4-8 weeks post-injection):
-
Histology: Sacrifice the animals and harvest the knee joints for histological processing and OARSI scoring as described in Protocol 4.1.
-
Immunohistochemistry: Perform immunohistochemical staining for ADAMTS-5 on cartilage sections to confirm knockdown of the target protein.
-
Gene Expression Analysis: Isolate chondrocytes from the articular cartilage and perform qRT-PCR to quantify ADAMTS-5 mRNA levels.
-
Protocol for Hydrogel-Based Intra-articular Delivery of a Small Molecule ADAMTS-5 Inhibitor
Objective: To provide sustained local delivery of a small molecule this compound using an injectable, thermosensitive hydrogel in a rat model of OA.
Materials:
-
Small molecule this compound
-
Thermosensitive hydrogel (e.g., Pluronic F127-based)
-
Sprague-Dawley rats with surgically induced OA (as in Protocol 4.2)
-
Anesthetic
-
Cooled syringes and needles (26-28G)
Procedure:
-
Hydrogel Preparation:
-
Prepare the thermosensitive hydrogel solution according to the manufacturer's instructions, typically by dissolving the polymer in a cold buffer.
-
Dissolve the small molecule this compound in the cold hydrogel solution to the desired final concentration. Keep the formulation on ice to maintain its liquid state.
-
-
Animal Model and Treatment Groups:
-
Induce OA in rats as previously described.
-
After a recovery period, divide the animals into groups: OA + vehicle hydrogel, OA + inhibitor-loaded hydrogel.
-
-
Intra-articular Injection:
-
Anesthetize the rats.
-
Draw the cold inhibitor-hydrogel solution into a pre-cooled syringe.
-
Perform the intra-articular injection into the OA knee joint. The hydrogel will transition to a gel state at body temperature, forming a depot.
-
-
Efficacy Evaluation (at selected time points, e.g., 4, 8, 12 weeks):
-
Assess pain and joint function using methods like incapacitance testing.
-
Perform histological analysis of the joint cartilage to evaluate structural changes.
-
Measure inhibitor concentration in the synovial fluid and cartilage to determine drug retention and release profile.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific inhibitor, animal model, and experimental goals. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational Development of an ADAMTS-5 Antibody for Osteoarthritis Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translational pharmacokinetic and pharmacodynamic modelling of the anti-ADAMTS-5 NANOBODY® (M6495) using the neo-epitope ARGS as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting of ADAMTS5's ancillary domain with the recombinant mAb CRB0017 ameliorates disease progression in a spontaneous murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibrin-hyaluronic acid hydrogel-based delivery of antisense oligonucleotides for ADAMTS5 inhibition in co-delivered and resident joint cells in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of ADAMTS-5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for screening and characterizing inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of cartilage in osteoarthritis. The protocols are designed for cell-based assay formats, offering a more physiologically relevant context for inhibitor studies.
Introduction
ADAMTS-5 is a primary aggrecanase responsible for the breakdown of aggrecan, a major proteoglycan component of the extracellular matrix in articular cartilage.[1][2] Its enzymatic activity is a critical factor in the progression of osteoarthritis.[2][3][4] Consequently, the identification of potent and selective ADAMTS-5 inhibitors is a significant therapeutic strategy for this debilitating disease.[2][3] This document outlines several cell-based and biochemical assays amenable to high-throughput screening (HTS) for the discovery of novel ADAMTS-5 inhibitors.
ADAMTS-5 Signaling Pathway in Chondrocytes
The expression and activity of ADAMTS-5 in chondrocytes are regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines, mechanical stress, and other cellular signals.[3][4][5] Key regulatory pathways include:
-
NF-κB Signaling: The NF-κB family member RelA/p65 has been identified as a potent transcriptional activator of ADAMTS-5 in chondrocytes.[6]
-
Wnt/β-catenin Signaling: This pathway can promote the transcription of ADAMTS-5.[1][5]
-
Runx2 Signaling: The transcription factor Runx2, a key regulator of chondrocyte hypertrophy, can directly bind to the ADAMTS-5 promoter and upregulate its expression.[3][4][5]
-
MAPK and p38 Signaling: These pathways are often downstream of various stimuli and can mediate the induction of ADAMTS-5 expression.[1]
-
Other pathways: Notch signaling, YAP/TAZ signaling, and Sox4 signaling have also been implicated in the regulation of ADAMTS-5.[3][5]
Understanding these pathways is crucial for designing cell-based assays and interpreting the mechanisms of action of potential inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities (IC50 values) of selected anti-ADAMTS-5 antibodies against different substrates. This data is crucial for benchmarking new potential inhibitors.
| Antibody | Target Domain | Substrate | IC50 (nM) | Reference |
| 2D3 | Catalytic/Disintegrin | QF peptide | 1.5 ± 0.2 | [7] |
| 2D3 | Catalytic/Disintegrin | gst-IGD-flag | 2.0 ± 0.5 | [7] |
| 2D5 | Catalytic/Disintegrin | QF peptide | 3.0 ± 0.8 | [7] |
| 2D5 | Catalytic/Disintegrin | gst-IGD-flag | 4.5 ± 1.2 | [7] |
| 2D11 | Catalytic/Disintegrin | QF peptide | 2.5 ± 0.6 | [7] |
| 2D11 | Catalytic/Disintegrin | gst-IGD-flag | 3.8 ± 0.9 | [7] |
QF peptide: Abz-TESE~SRGAIY-Dpa-KK gst-IGD-flag: E. coli-expressed unglycosylated recombinant gst-IGD-flag containing the human aggrecan sequence Y349–G476
Experimental Protocols
Chondrocyte Monolayer Assay for Aggrecan Degradation
This cell-based assay measures the ability of inhibitors to prevent ADAMTS-5-mediated aggrecan degradation in a chondrocyte culture system.
Workflow Diagram:
Protocol:
-
Cell Culture:
-
Assay Initiation:
-
After reaching confluence, wash the cells and replace the medium with serum-free DMEM for 24 hours to quiesce the cells.[7]
-
-
Inhibitor Treatment:
-
Prepare a dilution series of the test inhibitors in serum-free DMEM.
-
Add the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., a known ADAMTS-5 inhibitor).
-
Add bovine aggrecan to a final concentration of 100 µg/ml to all wells.[7]
-
If necessary, stimulate ADAMTS-5 expression and activity by adding an inducer such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α).
-
Incubate for 24-48 hours.[7]
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium from each well.[7]
-
Analyze the collected medium for aggrecan degradation products by Western blot.[8]
-
Use an antibody specific for the aggrecan neoepitope generated by aggrecanase cleavage (e.g., anti-AGEG).[8]
-
Quantify the band intensities to determine the extent of inhibition.
-
FRET-Based Assay for ADAMTS-5 Activity
This biochemical assay provides a sensitive and continuous measurement of ADAMTS-5 activity and is highly suitable for high-throughput screening.[9][10][11][12][13]
Workflow Diagram:
References
- 1. iomcworld.org [iomcworld.org]
- 2. scbt.com [scbt.com]
- 3. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor-κB (NF-κB) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. FRET-based assay for intracellular evaluation of α-synuclein aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FRETS-VWF73, a first fluorogenic substrate for ADAMTS13 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing ADAMTS-5 Inhibitors in Animal Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key enzyme implicated in this process is ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a major aggrecanase responsible for the degradation of aggrecan, a critical component of the cartilage extracellular matrix.[1][2][3] Inhibition of ADAMTS-5 has emerged as a promising therapeutic strategy to slow or halt the progression of OA.[1][4] This document provides detailed application notes and experimental protocols for utilizing various animal models of OA to test the efficacy of ADAMTS-5 inhibitors.
Animal Models of Osteoarthritis
A variety of animal models are employed to recapitulate the pathological features of human OA. The choice of model often depends on the specific research question, the desired speed of disease progression, and the aspect of OA being investigated. Broadly, these models can be categorized as surgically induced, chemically induced, and spontaneous.
Surgically Induced Models: These models mimic post-traumatic OA, a common form of the disease in humans.
-
Destabilization of the Medial Meniscus (DMM): This is a widely used and reproducible model that involves the surgical transection of the medial meniscotibial ligament, leading to instability of the knee joint and subsequent OA development.[5][6][7] The DMM model results in a slower, more progressive development of OA compared to more aggressive surgical models.[8]
-
Anterior Cruciate Ligament Transection (ACLT): This model involves the surgical cutting of the anterior cruciate ligament, causing significant joint instability and leading to the development of OA.[9][10] The ACLT model typically results in a more rapid and severe OA phenotype compared to the DMM model.[8]
Chemically Induced Models: These models offer a less invasive method for inducing OA-like joint changes.
-
Monosodium Iodoacetate (MIA): Intra-articular injection of MIA, an inhibitor of glycolysis, induces chondrocyte death and inflammation, leading to cartilage degradation and subchondral bone changes that mimic some aspects of human OA.[11][12][13]
-
Papain: Intra-articular injection of papain, a cysteine protease, degrades proteoglycans in the cartilage matrix, initiating an OA-like process.[11][14]
Spontaneous Models: These models utilize animal strains that naturally develop OA with age, providing insights into the genetic and age-related factors of the disease.
-
STR/ort Mice: This inbred mouse strain spontaneously develops OA, particularly in the knee joint, with features that closely resemble human primary OA.[15][16][17]
The Role of ADAMTS-5 in Osteoarthritis Pathogenesis
ADAMTS-5 is a key player in the breakdown of articular cartilage in OA.[2] Pro-inflammatory cytokines, such as IL-1β and TNF-α, and mechanical stress upregulate the expression and activity of ADAMTS-5 in chondrocytes.[1][18] Activated ADAMTS-5 then cleaves aggrecan, a major proteoglycan responsible for the compressive stiffness of cartilage. This degradation of aggrecan leads to a loss of cartilage integrity, increased susceptibility to mechanical damage, and ultimately, the progression of OA.[1][3]
References
- 1. Effect of inhibiting MMP13 and ADAMTS5 by intra-articular injection of small interfering RNA in a surgically induced osteoarthritis model of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of ADAM-TS4 and ADAM-TS5 prevents aggrecan degradation in osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knee joint histology for evaluation of osteoarthrits in mice [protocols.io]
- 6. A Comprehensive Histological Assessment of Osteoarthritis Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knockout of ADAMTS5 does not eliminate cartilage aggrecanase activity but abrogates joint fibrosis and promotes cartilage aggrecan deposition in murine osteoarthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Effects of an anti-ADAMTS-5 Antibody on Joint Damage and Mechanical Allodynia in a Murine Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Destabilization of the medial meniscus (DMM) mouse model of OA [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Natural Compounds: Potential Therapeutics for the Inhibition of Cartilage Matrix Degradation in Osteoarthritis [mdpi.com]
- 18. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating ADAMTS-5 Function in Chondrocytes using siRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing small interfering RNA (siRNA) as a powerful tool to investigate the function of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) in chondrocytes. ADAMTS-5 is a key aggrecanase involved in cartilage degradation in osteoarthritis (OA), making it a critical target for therapeutic development. The following protocols and data summaries offer a framework for designing and executing experiments to elucidate the molecular mechanisms of ADAMTS-5 and to screen for potential inhibitors.
Introduction
ADAMTS-5 is a primary enzyme responsible for the breakdown of aggrecan, a major component of the cartilage extracellular matrix (ECM). Its elevated activity is a hallmark of osteoarthritis, leading to progressive cartilage loss and joint dysfunction. The use of siRNA to specifically silence ADAMTS5 gene expression in chondrocytes provides a robust method to study its downstream effects on cellular processes such as apoptosis, inflammation, and ECM homeostasis. This document outlines detailed protocols for siRNA transfection in primary chondrocytes and chondrocyte cell lines, methods for assessing the functional consequences of ADAMTS-5 knockdown, and a summary of expected quantitative outcomes.
Data Presentation
Table 1: Efficiency of siRNA-mediated ADAMTS-5 Knockdown in Chondrocytes
| Cell Type | Transfection Method | siRNA Concentration | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| Rat Articular Chondrocytes | Lentivirus-mediated siRNA | Not Specified | ~80% | Significantly downregulated | |
| Human OA Chondrocytes | Suspension Transfection | 100 nM | 80-90% (general target) | Not Specified | |
| CHON-001 (Human Chondrocyte Cell Line) | Lipofectamine-based | Not Specified | Not Specified | Significantly reduced | |
| Rat Chondrocytes | Not Specified | Not Specified | >75% | Significantly downregulated |
Table 2: Functional Effects of ADAMTS-5 Knockdown in IL-1β-stimulated Chondrocytes
| Parameter | Effect of ADAMTS-5 Knockdown | Cell Type | Reference |
| Cell Viability | Increased | CHON-001 | |
| Apoptosis | Decreased | CHON-001 | |
| Aggrecan Expression | Increased | CHON-001 | |
| Collagen II Expression | Increased | CHON-001 | |
| IL-6 Concentration | Decreased | CHON-001 | |
| TNF-α Concentration | Decreased | CHON-001 | |
| SOD Activity | Increased | CHON-001 | |
| MDA Levels | Decreased | CHON-001 |
Experimental Protocols
Protocol 1: siRNA Transfection of Primary Human Chondrocytes in Suspension
This protocol is adapted from a method designed to achieve high transfection efficiency in primary human chondrocytes, which are often difficult to transfect in monolayer cultures due to their extensive ECM secretion.
Materials:
-
Primary human chondrocytes
-
DMEM/F-12 medium with 10% FBS and antibiotics
-
Pronase and Collagenase
-
ADAMTS-5 specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Culture primary human chondrocytes to confluence.
-
Digest the chondrocyte cultures using Pronase followed by Collagenase to create a single-cell suspension.
-
Wash the cells with fresh culture medium and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
-
Transfection Complex Formation:
-
For each well of a 6-well plate, dilute 100 nM of ADAMTS-5 siRNA or control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection in Suspension:
-
Resuspend the desired number of cells (e.g., 5 x 10^5 cells/well) in a small volume of culture medium.
-
Add the siRNA-lipid complexes to the cell suspension.
-
Plate the mixture in a 6-well plate and bring the final volume to 2 ml with culture medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection Analysis:
-
After 24-48 hours, harvest the cells for downstream analysis of gene and protein expression (qPCR and Western blot).
-
For functional assays, cells can be treated with stimuli such as IL-1β after an initial incubation period (e.g., 24 hours) to assess the impact of ADAMTS-5 knockdown.
-
Protocol 2: Analysis of Gene Expression by Real-Time Quantitative PCR (qPCR)
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ADAMTS5 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from transfected and control chondrocytes using a
Application Notes and Protocols for Immunohistochemical Localization of ADAMTS-5 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key enzyme involved in the degradation of aggrecan, a major component of the extracellular matrix (ECM) in cartilage. Its role in cartilage destruction has implicated it as a significant factor in the pathogenesis of osteoarthritis and other inflammatory joint diseases.[1] The precise localization of ADAMTS-5 within tissues is crucial for understanding its biological functions and for the development of targeted therapies. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of ADAMTS-5 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This document provides a detailed protocol for the immunohistochemical staining of ADAMTS-5.
Quantitative Data Summary
For reproducible and optimal results, careful titration of reagents is essential. The following tables provide recommended starting concentrations and incubation times for key steps in the protocol.
Table 1: Antibody Dilutions
| Antibody | Host Species | Clonality | Recommended Dilution Range |
| Anti-ADAMTS-5 Primary Antibody | Rabbit | Polyclonal | 1:100 - 1:500 |
| Biotinylated Secondary Antibody | Goat Anti-Rabbit | Polyclonal | 1:200 - 1:500 |
Note: The optimal dilution for the primary antibody should be determined empirically for each specific antibody lot and tissue type.
Table 2: Incubation Times and Temperatures
| Step | Incubation Time | Temperature |
| Deparaffinization & Rehydration | ~30 minutes | Room Temperature |
| Antigen Retrieval | 15-20 minutes | 95-100°C |
| Endogenous Peroxidase Blocking | 10-15 minutes | Room Temperature |
| Blocking | 30-60 minutes | Room Temperature |
| Primary Antibody Incubation | 1 hour - Overnight | Room Temp or 4°C |
| Secondary Antibody Incubation | 30-60 minutes | Room Temperature |
| Enzyme Conjugate (e.g., HRP-Streptavidin) | 30 minutes | Room Temperature |
| Chromogen Development (DAB) | 2-10 minutes | Room Temperature |
| Counterstaining (Hematoxylin) | 30 seconds - 2 minutes | Room Temperature |
Experimental Protocols
This protocol is designed for the immunohistochemical localization of ADAMTS-5 in formalin-fixed, paraffin-embedded tissue sections using a horseradish peroxidase (HRP)-diaminobenzidine (DAB) detection system.
Materials and Reagents
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)[1]
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween 20, TBS-T)[1]
-
Blocking Buffer (e.g., TBS-T with 5% normal goat serum or 1-5% BSA)[1][2]
-
Primary Antibody: Rabbit anti-ADAMTS-5
-
Biotinylated Goat Anti-Rabbit Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain[3]
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
Detailed Methodology
1. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin wax.[4]
-
Hydrate the sections by sequential immersion in:
-
Two changes of 100% ethanol for 3 minutes each.[5]
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.[5]
2. Antigen Retrieval
Formalin fixation can create cross-links that mask the antigenic epitopes. Heat-induced epitope retrieval (HIER) is often necessary to unmask the ADAMTS-5 antigen.
-
Preheat the antigen retrieval buffer in a microwave, pressure cooker, or water bath to 95-100°C.
-
Immerse the slides in the preheated buffer.
-
Incubate for 15-20 minutes. The optimal time may vary depending on the tissue and fixation.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[6]
-
Rinse the slides with wash buffer.
3. Endogenous Peroxidase Blocking
-
Incubate the sections in 3% hydrogen peroxide in methanol or water for 10-15 minutes at room temperature to block endogenous peroxidase activity.[1][7]
-
Rinse the slides twice with wash buffer for 5 minutes each.
4. Blocking Non-Specific Binding
-
Incubate the sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[2][8] This step is crucial to prevent non-specific binding of the antibodies.
5. Primary Antibody Incubation
-
Drain the blocking buffer from the slides without rinsing.
-
Apply the diluted primary anti-ADAMTS-5 antibody to the sections.
-
Incubate in a humidified chamber. For a shorter incubation, 1 hour at room temperature can be sufficient. For potentially stronger and more specific staining, incubate overnight at 4°C.[9]
-
Wash the slides three times with wash buffer for 5 minutes each.
6. Secondary Antibody Incubation
-
Apply the diluted biotinylated secondary antibody to the sections.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Wash the slides three times with wash buffer for 5 minutes each.
7. Detection
-
Apply the streptavidin-HRP conjugate to the sections.
-
Incubate for 30 minutes at room temperature in a humidified chamber.
-
Wash the slides three times with wash buffer for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the color development under a microscope.[10]
-
Rinse the slides with distilled water to stop the reaction.
8. Counterstaining
-
Immerse the slides in hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.[3]
-
Rinse the slides in running tap water until the water runs clear.
-
"Blue" the sections by dipping them in a weak alkaline solution (e.g., Scott's tap water substitute or 0.2% ammonia water) for a few seconds, then rinse again with tap water.[11]
9. Dehydration and Mounting
-
Dehydrate the sections by sequential immersion in:
-
70% ethanol for 1 minute.
-
95% ethanol for 1 minute.
-
Two changes of 100% ethanol for 1 minute each.[5]
-
-
Clear the sections in two changes of xylene for 3-5 minutes each.
-
Apply a drop of mounting medium to the coverslip and mount it onto the slide, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
Visualizations
ADAMTS-5 Immunohistochemistry Workflow
Caption: Workflow for ADAMTS-5 Immunohistochemistry.
ADAMTS-5 Signaling Pathway in Osteoarthritis
Caption: Key signaling pathways regulating ADAMTS-5 expression in osteoarthritis.[12][13][14]
References
- 1. ulab360.com [ulab360.com]
- 2. Blocking Strategies for IHC | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. aladdin-e.com [aladdin-e.com]
- 4. bosterbio.com [bosterbio.com]
- 5. cdn.origene.com [cdn.origene.com]
- 6. protocols.io [protocols.io]
- 7. content.abcam.com [content.abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. hellobio.com [hellobio.com]
- 11. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 12. researchgate.net [researchgate.net]
- 13. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of ADAMTS-5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of inhibitors targeting A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5). ADAMTS-5 is a key enzyme in the degradation of aggrecan, a major component of articular cartilage, making it a prime target for the development of disease-modifying osteoarthritis drugs (DMOADs).
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage.[1][2] The degradation of aggrecan by aggrecanases, primarily ADAMTS-5, is a critical early event in OA pathogenesis.[2] Therefore, the development of potent and selective ADAMTS-5 inhibitors is a promising therapeutic strategy. A thorough understanding of the PK and PD properties of these inhibitors is essential for their successful preclinical and clinical development. This document outlines the key methodologies and data interpretation for the comprehensive analysis of ADAMTS-5 inhibitors.
Data Presentation: Comparative Pharmacokinetics and Pharmacodynamics
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for several notable ADAMTS-5 inhibitors. This data facilitates a comparative analysis of their potential as therapeutic agents.
Table 1: Pharmacokinetic Parameters of Selected ADAMTS-5 Inhibitors
| Inhibitor | Class | Administration | Tmax (hours) | Half-life (t½) (hours) | Bioavailability | Key Notes |
| GLPG1972/S201086 | Small Molecule | Oral | ~4[3] | ~10[3] | Orally bioavailable[2] | Rapidly absorbed and eliminated.[4] Minimal accumulation after multiple doses.[3] |
| M6495 | Nanobody | Subcutaneous | 24 - 120[5] | 79 - 267[2] | High (~100%)[6] | Exhibits target-mediated drug disposition.[7] |
| GSK2394002 | Monoclonal Antibody | Intraperitoneal (preclinical) | N/A | N/A | N/A | Preclinical development terminated due to cardiovascular side effects.[7] |
| AGG-523 | Small Molecule | Oral | N/A | N/A | Orally bioavailable | Phase I clinical trials were suspended for undisclosed reasons.[5] |
| CRB0017 | Monoclonal Antibody | Intra-articular (preclinical) | N/A | N/A | N/A | Showed efficacy in a spontaneous murine model of OA.[8] |
Table 2: Pharmacodynamic Parameters of Selected ADAMTS-5 Inhibitors
| Inhibitor | In Vitro Potency (IC50) | Key Pharmacodynamic Effect | Biomarker | In Vivo Efficacy Models |
| GLPG1972/S201086 | 19 nM (human ADAMTS-5)[1] | Dose-dependent inhibition of aggrecanolysis.[1] | Reduction of serum ARGS neoepitope.[1][4] | Destabilization of the Medial Meniscus (DMM) mouse model; Meniscectomized (MNX) rat model.[9] |
| M6495 | N/A | Dose-dependent reduction of serum ARGS levels.[5] | Reduction of serum ARGS neoepitope.[2][5] | Preclinical evidence shows symptomatic and structural improvements. |
| GSK2394002 | N/A | Dose-dependent inhibition of ARGS neoepitope release in human OA cartilage explants. | Reduction of ARGS neoepitope. | Showed structural modification and pain alleviation in animal models.[2] |
| AGG-523 | N/A | Selective inhibitor of ADAMTS-4 and ADAMTS-5. | Evidence of aggrecan catabolism in urine, blood, or knee joint.[1] | N/A |
| CRB0017 | High affinity for ADAMTS-5 | Ameliorated disease progression in a murine OA model.[8] | Histological scores (Mankin's and OARSI).[8] | Spontaneous OA model in STR/ort mice.[8] |
Signaling Pathways and Experimental Workflows
ADAMTS-5 Signaling Pathway in Osteoarthritis
ADAMTS-5 expression and activity are regulated by a complex network of signaling pathways initiated by inflammatory cytokines and mechanical stress.[2] Understanding these pathways is crucial for identifying potential therapeutic targets and interpreting the mechanism of action of ADAMTS-5 inhibitors.
Caption: ADAMTS-5 signaling cascade in osteoarthritis.
Experimental Workflow for ADAMTS-5 Inhibitor Screening
A systematic workflow is employed to identify and characterize novel ADAMTS-5 inhibitors, progressing from high-throughput screening to in vivo efficacy studies.
Caption: Workflow for this compound discovery.
Pharmacokinetic and Pharmacodynamic Analysis Pipeline
The integration of PK and PD data is essential for understanding the dose-exposure-response relationship and for predicting clinical efficacy.
Caption: PK/PD analysis pipeline for ADAMTS-5 inhibitors.
Experimental Protocols
Protocol 1: In Vitro ADAMTS-5 Inhibition Assay using FRET
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency (IC50) of test compounds against ADAMTS-5.
Materials:
-
Recombinant human ADAMTS-5
-
FRET-based peptide substrate for ADAMTS-5 (e.g., with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (inhibitors) dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In the microplate, add the diluted test compounds or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the recombinant ADAMTS-5 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Ex Vivo Cartilage Explant Culture for Assessing ADAMTS-5 Activity
This protocol details the use of cartilage explant cultures to evaluate the efficacy of ADAMTS-5 inhibitors in a more physiologically relevant environment.
Materials:
-
Articular cartilage from a suitable source (e.g., bovine, porcine, or human)
-
Culture medium (e.g., DMEM with supplements)
-
Pro-inflammatory stimulus (e.g., Interleukin-1β (IL-1β) or Oncostatin M (OSM) + TNF-α)
-
Test compounds (inhibitors)
-
Reagents for quantifying glycosaminoglycan (GAG) release (e.g., DMMB dye-binding assay)
-
ELISA kits for measuring ARGS neoepitope levels
-
Sterile cell culture plates and instruments
Procedure:
-
Aseptically harvest full-thickness articular cartilage from the joint.
-
Prepare cartilage explants of a uniform size (e.g., 3-4 mm diameter biopsy punch).
-
Place the explants in a 24- or 48-well culture plate with culture medium and allow them to equilibrate for 24-48 hours.
-
Replace the medium with fresh culture medium containing the test compounds at various concentrations or a vehicle control. Pre-incubate for a few hours.
-
Add the pro-inflammatory stimulus to the appropriate wells to induce cartilage degradation. Include an unstimulated control group.
-
Culture the explants for a specified period (e.g., 3-7 days), collecting the conditioned medium at regular intervals.
-
At the end of the culture period, analyze the collected conditioned medium for:
-
GAG release: Use a DMMB dye-binding assay to quantify the amount of sulfated GAGs released into the medium, which is an indicator of aggrecan degradation.
-
ARGS neoepitope levels: Use a specific ELISA to measure the concentration of the ARGS neoepitope, a direct marker of aggrecanase (including ADAMTS-5) activity.
-
-
Calculate the percentage inhibition of GAG release and ARGS neoepitope generation by the test compounds compared to the stimulated vehicle control.
-
Determine the IC50 values for the inhibition of cartilage degradation.
Protocol 3: In Vivo Assessment of ADAMTS-5 Inhibitors in a Surgical Model of Osteoarthritis
This protocol provides a general outline for evaluating the in vivo efficacy of ADAMTS-5 inhibitors in a surgically-induced osteoarthritis model, such as the destabilization of the medial meniscus (DMM) in mice.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice)
-
Surgical instruments for DMM surgery
-
Test compound formulated for the desired route of administration (e.g., oral gavage)
-
Anesthesia and analgesics
-
Histology equipment and reagents (e.g., Safranin O-fast green stain)
-
Micro-CT scanner (optional, for bone analysis)
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Perform DMM surgery on the right knee joint of each mouse to induce osteoarthritis. The left knee can serve as a non-operated control. Sham surgery should be performed on a separate group of animals.
-
After a recovery period, randomly assign the DMM-operated animals to treatment groups: vehicle control and different doses of the test compound.
-
Administer the test compound or vehicle according to the planned dosing regimen (e.g., daily oral gavage) for a specified duration (e.g., 8-12 weeks).
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, euthanize the animals and collect the knee joints.
-
Process the knee joints for histological analysis.
-
Decalcify, embed in paraffin, and section the joints.
-
Stain the sections with Safranin O-fast green to visualize cartilage and proteoglycan content.
-
-
Score the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
(Optional) Perform micro-CT analysis on the subchondral bone to assess changes in bone architecture.
-
Statistically analyze the differences in cartilage degradation scores between the treatment groups and the vehicle control group to determine the in vivo efficacy of the this compound.
Conclusion
The comprehensive pharmacokinetic and pharmacodynamic analysis of ADAMTS-5 inhibitors is a critical component of the drug development process for potential DMOADs. The protocols and data presented in these application notes provide a framework for researchers to effectively evaluate and compare candidate molecules. A thorough understanding of the exposure-response relationship, target engagement, and in vivo efficacy is paramount for advancing promising ADAMTS-5 inhibitors into clinical trials for the treatment of osteoarthritis.
References
- 1. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting of ADAMTS5's ancillary domain with the recombinant mAb CRB0017 ameliorates disease progression in a spontaneous murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Design and Synthesis of Selective ADAMTS-5 Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of selective peptide inhibitors targeting ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of cartilage in osteoarthritis (OA). This document includes detailed experimental protocols, quantitative data on inhibitor performance, and visualizations of relevant biological pathways and experimental workflows.
Introduction to ADAMTS-5 Inhibition
ADAMTS-5, also known as aggrecanase-2, is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of aggrecan, a major component of the cartilage extracellular matrix.[1] In pathological conditions such as osteoarthritis, the dysregulation of ADAMTS-5 activity leads to excessive aggrecan degradation, contributing to cartilage erosion and joint failure.[2][3] Consequently, the selective inhibition of ADAMTS-5 represents a promising therapeutic strategy for the development of disease-modifying osteoarthritis drugs (DMOADs).[4][5] Peptide-based inhibitors offer a promising avenue for targeting ADAMTS-5 due to their high specificity and potential for chemical modification to enhance stability and cell permeability.
Signaling Pathways Involving ADAMTS-5 in Osteoarthritis
The expression and activity of ADAMTS-5 in chondrocytes are regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines, mechanical stress, and other catabolic factors. Understanding these pathways is crucial for identifying novel therapeutic targets and for the rational design of ADAMTS-5 inhibitors.
Multiple signaling pathways, including the Runx2, Fgf2, Notch, Wnt, and NF-κB pathways, have been shown to modulate ADAMTS-5 expression.[2][3] For instance, pro-inflammatory cytokines like IL-1β can induce ADAMTS-5 expression through the activation of transcription factors such as NF-κB.[6] The Wnt/β-catenin signaling pathway has also been implicated in the upregulation of ADAMTS-5.[2]
Experimental Workflow for ADAMTS-5 Peptide Inhibitor Development
The development of selective ADAMTS-5 peptide inhibitors follows a structured workflow, from initial design and synthesis to comprehensive in vitro and ex vivo evaluation.
Data Presentation: Quantitative Analysis of ADAMTS-5 Inhibitors
The following table summarizes the inhibitory potency (IC50 values) and selectivity of various inhibitors against ADAMTS-5. This data is crucial for comparing the efficacy of different compounds and for guiding lead optimization efforts.
| Inhibitor Name/Type | Target | IC50 (nM) | Selectivity vs. ADAMTS-4 | Selectivity vs. MMPs | Reference(s) |
| Peptide-Based Inhibitors | |||||
| Peptide 2 (from TSP-1 motif) | ADAMTS-4 | 3000 | Good selectivity vs. ADAMTS-5 | Not Reported | [7] |
| Peptide 3 (B06-derived) | ADAMTS-4 | 10000 | Good selectivity vs. ADAMTS-5 | Not Reported | [7] |
| Peptide 4 (B05-derived) | ADAMTS-4 | 8000 | Good selectivity vs. ADAMTS-5 | Not Reported | [7] |
| Small Molecule Inhibitors | |||||
| Compound 8 (ELT-derived) | ADAMTS-5 | 30 | >50-fold | >1000-fold vs. ADAMTS-1, -13, MMP-13, TACE | [4] |
| GLPG1972/S201086 | ADAMTS-5 | - | High | High | [5] |
| Hydantoin Inhibitor 7 | ADAMTS-5 | - | High | High | [8] |
| Antibody-Based Inhibitors | |||||
| 2D3 (scFv-Fc) | ADAMTS-5 | Low nM | High | High | [9] |
| 2D5 (scFv-Fc) | ADAMTS-5 | Low nM | High | High | [9] |
| 2D11 (scFv-Fc) | ADAMTS-5 | Low nM | High | High | [9] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Model ADAMTS-5 Inhibitory Peptide
This protocol describes the manual synthesis of a hypothetical selective ADAMTS-5 inhibitory peptide using the widely adopted Fmoc/tBu strategy.[10][11][12]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the desired Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 90:5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Protocol 2: Quenched-Fluorescence (QF) Peptide Cleavage Assay for ADAMTS-5 Inhibition
This assay measures the enzymatic activity of ADAMTS-5 by monitoring the cleavage of a fluorogenic peptide substrate.[13][14][15] It is a high-throughput method for screening potential inhibitors and determining their IC50 values.
Materials:
-
Recombinant human ADAMTS-5
-
QF peptide substrate (e.g., Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5
-
Test peptide inhibitors at various concentrations
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant ADAMTS-5 to the desired working concentration (e.g., 5-10 nM) in Assay Buffer.
-
Prepare a stock solution of the QF peptide substrate in DMSO and dilute to the working concentration (e.g., 10-20 µM) in Assay Buffer.
-
Prepare serial dilutions of the test peptide inhibitors in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the diluted ADAMTS-5 solution to each well (except for substrate-only controls).
-
Add 25 µL of the serially diluted peptide inhibitor solutions or Assay Buffer (for no-inhibitor control) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the QF peptide substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair (e.g., Ex/Em = 320/420 nm for Abz/Dnp).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Aggrecan Degradation Assay in Cartilage Explants
This ex vivo assay assesses the ability of peptide inhibitors to prevent ADAMTS-5-mediated degradation of aggrecan within a more physiologically relevant cartilage tissue environment.
Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM/F-12) with antibiotics
-
Recombinant human Interleukin-1β (IL-1β) or Oncostatin M (OSM) to stimulate aggrecanolysis
-
Test peptide inhibitors
-
DMMB (dimethylmethylene blue) dye solution for quantifying sulfated glycosaminoglycans (sGAGs)
-
Papain digestion buffer
-
Antibodies for Western blotting (e.g., anti-ARGS neoepitope antibody)
Procedure:
-
Cartilage Explant Culture:
-
Harvest cylindrical cartilage explants from articular surfaces and culture them in serum-free medium for 24-48 hours to equilibrate.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cartilage explants with various concentrations of the test peptide inhibitor for 2-4 hours.
-
Stimulate aggrecan degradation by adding a catabolic agent such as IL-1β (e.g., 10 ng/mL) or OSM to the culture medium.
-
Culture the explants for an appropriate duration (e.g., 3-7 days).
-
-
Analysis of Aggrecan Release:
-
Collect the culture medium at specified time points.
-
Quantify the amount of sGAGs released into the medium using the DMMB assay. A decrease in sGAG release in the presence of the inhibitor indicates protection against aggrecan degradation.
-
-
Analysis of Aggrecan Degradation Products (Optional):
-
Digest the remaining cartilage explants with papain to release the remaining sGAGs and determine the total sGAG content.
-
Perform Western blot analysis on the culture medium or cartilage extracts using an anti-ARGS neoepitope antibody to specifically detect aggrecan fragments generated by aggrecanase activity. A reduction in the ARGS neoepitope signal indicates inhibition of ADAMTS-5.
-
-
Data Analysis:
-
Calculate the percentage of sGAG release relative to the total sGAG content.
-
Compare the sGAG release and ARGS neoepitope levels in inhibitor-treated groups to the stimulated control group to determine the inhibitory effect of the peptide.
-
Conclusion
The development of selective ADAMTS-5 peptide inhibitors holds significant promise for the treatment of osteoarthritis. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of these therapeutic agents. By following a systematic workflow and employing robust in vitro and ex vivo assays, researchers can identify and optimize potent and selective ADAMTS-5 inhibitors for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent and selective small molecule ADAMTS-5 inhibitors that inhibit human cartilage degradation via encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Frontiers | Peptide-Based Inhibitors of ADAM and ADAMTS Metalloproteinases [frontiersin.org]
- 8. A Highly Selective Hydantoin Inhibitor of Aggrecanase-1 and Aggrecanase-2 with a Low Projected Human Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomatik.com [biomatik.com]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recombinant Human ADAMTS5 Protein, CF 2198-AD-020: R&D Systems [rndsystems.com]
Application of CRISPR-Cas9 to Study ADAMTS-5 Function: A Detailed Guide for Researchers
Application Note
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a key enzyme implicated in the degradation of aggrecan, a major component of the cartilage extracellular matrix. Its role in the pathogenesis of osteoarthritis (OA) and other inflammatory conditions has made it a prime target for therapeutic intervention. The advent of CRISPR-Cas9 technology offers a powerful and precise tool to elucidate the function of ADAMTS-5 by enabling targeted gene knockout in relevant cellular and animal models. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on utilizing CRISPR-Cas9 to study ADAMTS-5 function.
This guide outlines the complete workflow, from the design of guide RNAs (sgRNAs) for efficient ADAMTS-5 knockout to the validation of gene editing and the functional characterization of the resulting phenotype. The provided protocols are specifically tailored for studies in human chondrocytes, a critical cell type in cartilage biology and OA research. Furthermore, this document summarizes key quantitative data from relevant studies to provide a comparative overview of the functional consequences of ADAMTS-5 inhibition.
Signaling Pathways Involving ADAMTS-5
ADAMTS-5 expression and activity are regulated by a complex network of signaling pathways, particularly in the context of OA.[1][2] Inflammatory cytokines, mechanical stress, and various growth factors can modulate its transcription.[1][3] Understanding these pathways is crucial for interpreting the results of ADAMTS-5 knockout studies. Key signaling pathways influencing ADAMTS-5 expression include Runx2, Fgf2, Notch, Wnt, NF-κB, and YAP/TAZ signaling.[1][2][4]
Experimental Workflow for CRISPR-Cas9 Mediated ADAMTS-5 Knockout
The general workflow for creating and validating an ADAMTS-5 knockout cell line involves several key stages, from initial design to final functional analysis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of ADAMTS-5 knockout or knockdown on gene expression and aggrecan degradation.
Table 1: Effect of ADAMTS-5 Knockout/Knockdown on Gene Expression
| Target Gene | Method | Cell/Tissue Type | Fold Change in Expression (vs. Control) | Reference |
| ADAMTS-5 | CRISPR-Cas9 | Human Chondrocytes | >90% reduction (estimated) | [1][5] |
| ADAMTS-5 | siRNA | Human OA Cartilage Explants | Significant decrease | [6] |
| MMP-13 | ADAMTS-5 KO | Murine Osteoarthritis Model | Lower expression | [7] |
| Aggrecan | ADAMTS-5 KO | Murine Osteoarthritis Model | Increased deposition | [7][8] |
Table 2: Effect of ADAMTS-5 Knockout/Knockdown on Aggrecan Degradation
| Assay | Method | Model System | Reduction in Aggrecan Degradation (vs. Control) | Reference |
| Aggrecanase Activity | ADAMTS-5 KO | Murine Cartilage Explants | Activity not eliminated, but joint fibrosis abrogated | [7][8] |
| Aggrecan Release | siRNA | Cytokine-stimulated Normal Human Cartilage | Attenuated | [6] |
| Neoepitope Formation | siRNA | Unstimulated Human OA Cartilage | Reduced | [6] |
| Aggrecan Fragments | ADAMTS-5 KO | Mouse Spinal Cord Injury Model | No significant change in aggrecan fragments | [9][10] |
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ADAMTS-5 in Human Chondrocytes
This protocol details the generation of an ADAMTS-5 knockout human chondrocyte cell line using the CRISPR-Cas9 system.
1. sgRNA Design and Synthesis:
-
Design at least two to three sgRNAs targeting an early exon of the human ADAMTS5 gene (NCBI Gene ID: 11096) to maximize the likelihood of generating a loss-of-function indel mutation.
-
Utilize online design tools (e.g., CHOPCHOP, CRISPOR) to identify sgRNAs with high on-target scores and low off-target potential.[11]
-
A commercially available lentivector set provides the following target sequence: 232 GACCAACTCTACTCCGGCGG.
-
Synthesize the designed sgRNAs or order as synthetic crRNA:tracrRNA duplexes.
2. CRISPR-Cas9 Delivery into Primary Human Chondrocytes:
Two primary methods for delivery are recommended: Ribonucleoprotein (RNP) complex transfection or lentiviral transduction. RNP delivery is often preferred for primary cells due to its transient nature, which can reduce off-target effects.
-
RNP Transfection (Electroporation): [5]
-
Culture primary human chondrocytes in DMEM-GlutaMAX supplemented with 10% FBS.
-
Prepare the RNP complex by incubating 7.5 pmol of Cas9 protein with 15 pmol of the cr:tracrRNA duplex in buffer R for 10 minutes.
-
Resuspend 120,000 chondrocytes in 5 µl of Buffer R and mix with the 5 µl of RNP complex.
-
Electroporate the cell/RNP mixture using a suitable electroporation system.
-
Immediately transfer the cells into a T25 flask with 5 ml of pre-warmed expansion medium.
-
-
Lentiviral Transduction: [12][13][14]
-
Co-transfect HEK293T cells with the lentiviral vector expressing the ADAMTS-5 sgRNA and Cas9, along with packaging plasmids (e.g., pVSVg and psPAX2).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce primary human chondrocytes with the lentiviral particles at a multiplicity of infection (MOI) of 0.3.
-
Select for transduced cells using the appropriate antibiotic resistance marker present on the lentiviral vector (e.g., puromycin or hygromycin).
-
3. Single-Cell Cloning: [2][3][11][15][16]
-
Following transfection or transduction, isolate single cells to generate clonal populations with homogenous edits.
-
Limiting Dilution Cloning:
-
Prepare a serial dilution of the edited cell suspension to a final concentration of approximately 0.5-1 cell per 100 µl of culture medium.
-
Dispense 100 µl of the cell suspension into each well of a 96-well plate.
-
Incubate the plates and monitor for the growth of single colonies.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
If the CRISPR-Cas9 plasmid co-expresses a fluorescent reporter (e.g., GFP), use FACS to sort single, fluorescently positive cells directly into 96-well plates.
-
4. Validation of ADAMTS-5 Knockout:
-
Genomic DNA Sequencing:
-
Once clonal populations have expanded, extract genomic DNA.
-
Amplify the target region of the ADAMTS5 gene by PCR.
-
Perform Sanger sequencing of the PCR product to identify indel mutations.
-
Alternatively, use a T7 Endonuclease I (T7E1) assay for a preliminary screen of editing efficiency in the pooled population.[1]
-
-
Quantitative PCR (qPCR) for mRNA Expression: [17]
-
Isolate total RNA from wild-type and knockout cell clones.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qPCR using primers specific for human ADAMTS5. A commercially available kit provides specific primers and probes.
-
Normalize ADAMTS5 expression to a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the fold change in ADAMTS5 mRNA expression in knockout clones relative to wild-type cells using the 2-ΔΔCt method.[18]
-
-
Western Blot for Protein Expression: [19]
-
Prepare total protein lysates from wild-type and knockout cell clones.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for human ADAMTS-5.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Confirm the absence or significant reduction of the ADAMTS-5 protein band (pro-form ~120 kDa, active form ~73 kDa) in the knockout clones.[19]
-
Protocol 2: Aggrecanase Activity Assay
This assay measures the enzymatic activity of ADAMTS-5 by detecting the cleavage of its primary substrate, aggrecan.
1. Sample Preparation:
-
Culture wild-type and ADAMTS-5 knockout chondrocytes to confluence.
-
Optionally, stimulate the cells with a catabolic agent like Interleukin-1β (IL-1β) at 10 ng/ml for 24-48 hours to induce aggrecanase activity.
-
Collect the conditioned media from the cell cultures.
2. Aggrecan Cleavage Assay: [3][5]
-
Incubate the conditioned media with a purified aggrecan substrate. A recombinant human aggrecan interglobular domain can be used.
-
The incubation should be carried out in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl2, 10 µM ZnCl2, and 0.05% Brij 35) at 37°C for a defined period (e.g., 4-24 hours).
3. Detection of Aggrecan Fragments:
-
ELISA:
-
Use a commercially available ELISA kit that detects the specific neoepitope (e.g., ARGSVIL) generated by aggrecanase cleavage of aggrecan.
-
This provides a quantitative measure of aggrecanase activity.
-
-
Western Blot:
-
Separate the proteins in the reaction mixture by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with an antibody that specifically recognizes the aggrecanase-generated N-terminal ARGSVIL fragment.
-
This allows for the visualization and semi-quantitative analysis of aggrecan cleavage products.
-
Protocol 3: Analysis of Off-Target Effects
It is crucial to assess the potential for off-target mutations introduced by the CRISPR-Cas9 system.
1. In Silico Prediction:
-
Use the same online tools employed for sgRNA design to predict the most likely off-target sites in the human genome. These tools typically rank potential off-target sites based on the number and position of mismatches.
2. Experimental Validation: [2][6][20][21]
-
Select the top-ranking potential off-target sites for experimental validation.
-
Extract genomic DNA from the ADAMTS-5 knockout clones.
-
Amplify the predicted off-target regions by PCR.
-
Perform Sanger sequencing of the PCR products to check for any unintended mutations.
-
For a more comprehensive and unbiased analysis, consider whole-genome sequencing (WGS) or methods like GUIDE-seq or CIRCLE-seq, although these are more resource-intensive.[6][21]
By following these detailed protocols, researchers can effectively utilize CRISPR-Cas9 to generate robust ADAMTS-5 knockout models and gain valuable insights into the function of this critical protease in health and disease.
References
- 1. Highly efficient CRISPR-Cas9-mediated editing identifies novel mechanosensitive microRNA-140 targets in primary human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Harvesting and analyzing clones following CRISPR gene editing-Protocol [horizondiscovery.com]
- 4. Viral Gene Delivery in Chondrocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Streamlined, single-step non-viral CRISPR-Cas9 knockout strategy enhances gene editing efficiency in primary human chondrocyte populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggrecan degradation in human articular cartilage explants is mediated by both ADAMTS-4 and ADAMTS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockout of ADAMTS5 does not eliminate cartilage aggrecanase activity but abrogates joint fibrosis and promotes cartilage aggrecan deposition in murine osteoarthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. ADAMTS4 and ADAMTS5 Knockout Mice Are Protected from Versican but Not Aggrecan or Brevican Proteolysis during Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAMTS4 and ADAMTS5 knockout mice are protected from versican but not aggrecan or brevican proteolysis during spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. takarabio.com [takarabio.com]
- 14. media.addgene.org [media.addgene.org]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR & Cell Engineering [bio-techne.com]
- 17. scispace.com [scispace.com]
- 18. A metalloproteinase of the disintegrin and metalloproteinases and the ThromboSpondin Motifs 6 as a novel marker for colon cancer: functional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Investigating ADAMTS-mediated aggrecanolysis in mouse cartilage. | Sigma-Aldrich [sigmaaldrich.com]
- 21. Streamlined, single-step non-viral CRISPR-Cas9 knockout strategy enhances gene editing efficiency in primary human chondrocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Cartilage Explant Models in Inhibitor Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ex vivo cartilage explant models serve as a crucial intermediate step between in vitro cell culture and in vivo animal studies for the evaluation of potential therapeutic inhibitors for cartilage degradation, a hallmark of diseases like osteoarthritis (OA). These models maintain the three-dimensional structure of the cartilage extracellular matrix (ECM) and the native cellular environment of chondrocytes, providing a more physiologically relevant system to study disease mechanisms and screen for disease-modifying OA drugs (DMOADs). This document provides detailed application notes and standardized protocols for establishing and utilizing cytokine-induced cartilage degradation models for inhibitor testing.
Core Principles
The fundamental principle of this model involves harvesting cartilage explants from a suitable source (e.g., bovine, porcine, equine, or human tissue), maintaining them in culture, and inducing a catabolic state that mimics cartilage degradation seen in OA. This is typically achieved by stimulating the explants with pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and/or Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] Potential inhibitory compounds can then be co-administered with the cytokines, and their efficacy is assessed by measuring various markers of cartilage anabolism and catabolism.
Experimental Workflow
The overall experimental workflow for utilizing ex vivo cartilage explant models for inhibitor testing is depicted below.
Data Presentation: Quantitative Analysis of Inhibitor Efficacy
The following tables summarize typical quantitative data obtained from ex vivo cartilage explant models. These examples are based on common experimental parameters found in the literature and serve as a template for data presentation.
Table 1: Effect of Cytokine Stimulation on Cartilage Catabolism
| Treatment Group | GAG Release (% of Total) | MMP-13 Expression (Fold Change) | Aggrecan Expression (Fold Change) |
| Control (Unstimulated) | 10 ± 2.5 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| IL-1β (10 ng/mL) | 45 ± 5.1 | 8.5 ± 1.2 | 0.3 ± 0.08 |
| TNF-α (50 ng/mL) | 40 ± 4.8 | 7.2 ± 1.0 | 0.4 ± 0.1 |
| IL-1β (10 ng/mL) + TNF-α (50 ng/mL) | 65 ± 6.3 | 15.1 ± 2.0 | 0.15 ± 0.05 |
Data are presented as mean ± standard deviation.
Table 2: Dose-Dependent Effect of a Hypothetical Inhibitor on IL-1β-Induced Cartilage Degradation
| Treatment Group | GAG Release (% of Total) | MMP-13 Expression (Fold Change) | Aggrecan Expression (Fold Change) |
| Control (Unstimulated) | 12 ± 3.0 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| IL-1β (10 ng/mL) | 50 ± 5.5 | 10.2 ± 1.5 | 0.25 ± 0.07 |
| IL-1β + Inhibitor (1 µM) | 42 ± 4.8 | 7.8 ± 1.1 | 0.4 ± 0.1 |
| IL-1β + Inhibitor (10 µM) | 25 ± 3.9 | 3.5 ± 0.8 | 0.7 ± 0.15 |
| IL-1β + Inhibitor (50 µM) | 18 ± 3.5 | 1.8 ± 0.5 | 0.9 ± 0.18 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation and Culture of Cartilage Explants
-
Tissue Harvest: Aseptically harvest articular cartilage from a suitable source (e.g., bovine femoral condyles, porcine metacarpophalangeal joints).[5]
-
Explant Creation: Create full-thickness cartilage discs (typically 3-5 mm in diameter) using a sterile biopsy punch. Ensure the articular surface is intact.
-
Washing: Wash the explants multiple times with sterile phosphate-buffered saline (PBS) containing antibiotics and antimycotics to remove any debris.
-
Equilibration: Place individual explants in a 96-well or 48-well culture plate with a basal culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 25 µg/mL ascorbic acid). Culture for 48-72 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow the explants to equilibrate.
-
Serum Starvation: Prior to cytokine stimulation, replace the serum-containing medium with a serum-free medium for 24 hours to minimize the influence of serum components on the experiment.
Protocol 2: Induction of Cartilage Degradation and Inhibitor Treatment
-
Preparation of Media: Prepare treatment media containing the desired concentrations of pro-inflammatory cytokines. Common concentrations range from 1 to 50 ng/mL for IL-1β and 10 to 100 ng/mL for TNF-α.[1][3][6][7][8][9]
-
Inhibitor Preparation: Dissolve the test inhibitor in a suitable vehicle (e.g., DMSO) and then dilute to the final desired concentrations in the treatment medium. Ensure the final vehicle concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Remove the serum-free medium from the equilibrated explants and add the prepared treatment media (Control, Cytokine-only, Cytokine + Inhibitor).
-
Incubation: Culture the explants for a period ranging from 3 to 21 days, depending on the experimental goals.
-
Media Collection: Collect the conditioned media at specified time points (e.g., every 2-3 days) for analysis of released catabolic markers. Replenish with fresh treatment media. Store collected media at -80°C.
Protocol 3: Quantification of Glycosaminoglycan (GAG) Release
The dimethylmethylene blue (DMMB) assay is a colorimetric method used to quantify sulfated GAGs released into the conditioned medium.[10][11][12][13][14]
-
Reagent Preparation: Prepare the DMMB solution (16 mg/L 1,9-dimethylmethylene blue, 3.04 g/L glycine, 2.37 g/L NaCl, 95 mL/L 0.1 M HCl, pH 3.0).
-
Standard Curve: Prepare a standard curve using chondroitin sulfate (0-50 µg/mL).
-
Assay: Add 20 µL of the conditioned medium sample or standard to a 96-well plate. Add 200 µL of the DMMB reagent to each well.
-
Measurement: Immediately measure the absorbance at 525 nm and 595 nm (for background correction) using a microplate reader.
-
Calculation: Determine the GAG concentration from the standard curve and express it as a percentage of the total GAG content of the explant (which can be determined by papain digestion of the explant at the end of the experiment).
Protocol 4: Gene Expression Analysis by qPCR
-
RNA Extraction: At the end of the culture period, harvest the cartilage explants and immediately snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution. Homogenize the tissue and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., MMP13, ADAMTS5, ACAN, COL2A1) and a housekeeping gene (e.g., GAPDH, 18S rRNA).[15][16][17]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 5: Histological Analysis of Proteoglycan Content
Safranin O-Fast Green staining is used to visualize the proteoglycan content in cartilage sections.[18][19][20][21]
-
Fixation and Embedding: Fix the cartilage explants in 10% neutral buffered formalin, followed by dehydration and embedding in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin to stain nuclei.
-
Stain with Fast Green to stain non-collagenous proteins.
-
Counterstain with Safranin O, which stains proteoglycans orange-red.
-
-
Imaging: Mount the sections and visualize them using a light microscope. The intensity of the Safranin O staining correlates with the proteoglycan content.
Signaling Pathways in Cartilage Degradation
Understanding the key signaling pathways that drive cartilage degradation is essential for targeted inhibitor development. The NF-κB and MAPK pathways are central to the catabolic response of chondrocytes to pro-inflammatory stimuli.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses.[22][23][24] In chondrocytes, its activation by cytokines like IL-1β and TNF-α leads to the transcription of genes encoding catabolic enzymes (MMPs, ADAMTSs) and other inflammatory mediators.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways, is also activated by inflammatory stimuli and plays a significant role in promoting the expression of catabolic genes in chondrocytes.[23][24][25][26][27][28][29]
Conclusion
Ex vivo cartilage explant models represent a powerful and relevant system for the preclinical evaluation of inhibitors targeting cartilage degradation. By following standardized protocols for model setup, treatment, and analysis, researchers can generate robust and comparable data to identify and characterize promising therapeutic candidates for osteoarthritis and other cartilage-related pathologies. The detailed protocols and data presentation formats provided herein are intended to facilitate the implementation and interpretation of these valuable assays.
References
- 1. Interleukin-1beta-induced extracellular matrix degradation and glycosaminoglycan release is inhibited by curcumin in an explant model of cartilage inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNFα-Related Chondrocyte Inflammation Models: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of an Ex Vivo Inflammatory Osteoarthritis Model With Human Osteochondral Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of articular cartilage degradation by recombinant interleukin 1 alpha and 1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TNFα-Related Chondrocyte Inflammation Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor necrosis factor alpha can contribute to focal loss of cartilage in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dimethylmethylene Blue Assay (DMMB) [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of glycosaminoglycan release from cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized Extraction of Glycosaminoglycans from Normal and Osteoarthritic Cartilage for Glycomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of gene expression in human articular cartilage from normal and osteoarthritic joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. Safranin O Staining Protocol for Cartilage - IHC WORLD [ihcworld.com]
- 20. brd.nci.nih.gov [brd.nci.nih.gov]
- 21. med.upenn.edu [med.upenn.edu]
- 22. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Research progress and prospect of MAPK signaling pathway in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of ADAMTS-5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ADAMTS-5 inhibitors. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with ADAMTS-5 inhibitors?
A1: The most common off-target effects of ADAMTS-5 inhibitors involve the cross-inhibition of other metalloproteinases, particularly other members of the ADAMTS family and Matrix Metalloproteinases (MMPs). Due to structural similarities in the active sites of these enzymes, small molecule inhibitors designed to chelate the catalytic zinc ion can exhibit a lack of specificity. This can lead to a range of unintended biological consequences. For instance, broad-spectrum MMP inhibitors have been associated with musculoskeletal syndrome, characterized by arthralgia, myalgia, and joint stiffness. Therefore, achieving high selectivity for ADAMTS-5 is a critical challenge in drug development.
Q2: How can I choose the most selective ADAMTS-5 inhibitor for my experiments?
A2: Selecting a highly selective this compound is crucial for minimizing off-target effects. Consider the following:
-
Inhibitor Type: Antibody-based inhibitors and exosite inhibitors, which target domains outside the conserved active site, often offer greater selectivity compared to traditional active-site, zinc-chelating small molecules.
-
Selectivity Data: Review published data on the inhibitor's selectivity profile against a panel of related proteases, such as ADAMTS-4 and various MMPs. Look for inhibitors with a high selectivity ratio (IC50 against off-target protease / IC50 against ADAMTS-5).
-
Compound-Specific Information: For example, GLPG1972 is a small molecule inhibitor reported to have a high degree of selectivity and is currently in clinical trials.
Q3: My this compound shows variable potency between different assays. Why is this happening?
A3: Discrepancies in inhibitor potency across different assays can arise from several factors:
-
Substrate Specificity: The potency of an inhibitor can be influenced by the substrate used in the assay. For example, some inhibitors may show different IC50 values when tested against a small peptide substrate versus the full-length, native substrate like aggrecan.
-
Enzyme Construct: The form of the ADAMTS-5 enzyme used (e.g., full-length vs. truncated) can affect inhibitor binding and activity.
-
Assay Conditions: Variations in buffer composition, pH, temperature, and the presence of detergents can all impact enzyme activity and inhibitor performance.
Q4: Are there differences in ADAMTS-5 regulation between species that could affect my results?
A4: Yes, there is evidence of differential regulation of ADAMTS-5 between species, such as humans and mice, which can impact the translatability of your findings. It is important to consider these differences when designing experiments and interpreting data, especially when using animal models of human diseases like osteoarthritis.
Troubleshooting Guide
Issue 1: High background signal or apparent lack of inhibition in my ADAMTS-5 activity assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Buffer | Ensure your assay buffer contains appropriate concentrations of Tris-HCl, NaCl, and CaCl2, and is at the optimal pH (typically around 7.5). The addition of a non-ionic detergent like Brij-35 (e.g., 0.005% v/v) can help reduce non-specific binding and improve signal. |
| Enzyme Instability | Thaw recombinant ADAMTS-5 on ice and keep it cold until use. Avoid repeated freeze-thaw cycles. Prepare enzyme dilutions fresh for each experiment. |
| Substrate Degradation | Store peptide and protein substrates according to the manufacturer's instructions. Protect fluorescently labeled substrates from light. |
| Incorrect Reagent Concentrations | Verify the concentrations of your enzyme, substrate, and inhibitor. Perform an enzyme titration to determine the optimal concentration for your assay. |
Issue 2: My inhibitor appears to be non-specific, affecting other metalloproteinases.
| Possible Cause | Troubleshooting Step |
| Inhibitor Lacks Selectivity | Perform a selectivity panel to quantify the inhibitor's activity against closely related enzymes like ADAMTS-4 and a representative set of MMPs (e.g., MMP-1, -2, -3, -9, -13). |
| High Inhibitor Concentration | Use the lowest effective concentration of your inhibitor to minimize off-target effects. Determine the IC50 value and work at concentrations around this value. |
| Consider Alternative Inhibitors | If selectivity is a persistent issue, consider switching to an exosite inhibitor or a monoclonal antibody that targets a non-catalytic domain of ADAMTS-5. |
Issue 3: Difficulty detecting endogenous ADAMTS-5 activity in cell culture.
| Possible Cause | Troubleshooting Step |
| Rapid Endocytosis of ADAMTS-5 | ADAMTS-5 can be rapidly internalized by cells via the LRP1 receptor, reducing its concentration in the culture medium. Consider using an antibody that blocks this interaction to increase the extracellular concentration of ADAMTS-5. |
| Low Endogenous Expression | The expression of ADAMTS-5 can be regulated by various signaling pathways and inflammatory stimuli. You may need to stimulate your cells with cytokines like IL-1β or TNF-α to upregulate ADAMTS-5 expression. |
| Presence of Endogenous Inhibitors | The activity of ADAMTS-5 can be masked by endogenous inhibitors like TIMP-3. |
Quantitative Data Summary
Table 1: Selectivity of ADAMTS-5 Inhibitors Against Other Metalloproteinases.
| Inhibitor | Target | Off-Target | Selectivity (Fold) | Reference |
| Compound 29 | ADAMTS-5 | ADAMTS-4 | >12 | |
| Compound 29 | ADAMTS-5 | Other Proteases | >19 | |
| Peptide Substrate 3 | ADAMTS-5 | ADAMTS-4 | ~16 | |
| Peptide Substrate 3 | ADAMTS-5 | MMP-2 | ~10 | |
| Peptide Substrate 3 | ADAMTS-5 | MMP-9 | ~2561 | |
| Peptide Substrate 26 | ADAMTS-5 | ADAMTS-4 | ~13 | |
| Peptide Substrate 26 | ADAMTS-5 | MMP-2 | ~8 | |
| Peptide Substrate 26 | ADAMTS-5 | MMP-9 | ~548 |
Table 2: IC50 Values of Monoclonal Antibody Inhibitors Against ADAMTS-5.
| Antibody | Substrate | IC50 (nM) | Reference |
| 2D3 | QF peptide | Low nM range | |
| 2D5 | QF peptide | Low nM range | |
| 2D11 | QF peptide | Low nM range | |
| 2D3 | gst-IGD-flag | Similar to QF peptide | |
| 2D5 | gst-IGD-flag | Similar to QF peptide | |
| 2D11 | gst-IGD-flag | Similar to QF peptide |
Experimental Protocols
Protocol 1: General ADAMTS-5 Activity Assay using a FRET Peptide Substrate
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35.
-
Prepare Reagents:
-
Dilute the ADAMTS-5 enzyme stock to the desired final concentration (e.g., 20 nM) in assay buffer.
-
Dilute the FRET peptide substrate to the desired final concentration (e.g., 20 µM) in assay buffer.
-
Prepare a serial dilution of the this compound in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of each inhibitor concentration to triplicate wells of a 96-well black microplate. Include a "no inhibitor" control with assay buffer only.
-
Add 100 µL of assay buffer to "substrate-only" control wells.
-
Add 50 µL of the diluted ADAMTS-5 enzyme to the inhibitor and "no inhibitor" wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 100 µL of the diluted FRET peptide substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence in a microplate reader at 37°C. Take readings every 20-60 seconds for at least 1 hour.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "substrate-only" wells.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Selectivity Profiling of an this compound
-
Select Off-Target Enzymes: Choose a panel of relevant metalloproteinases, such as ADAMTS-4 and various MMPs (e.g., MMP-1, -2, -3, -9, -13).
-
Optimize Assay Conditions: For each off-target enzyme, use the appropriate FRET peptide substrate and optimized assay buffer conditions as recommended by the enzyme manufacturer or from published literature.
-
Perform Activity Assays: For each enzyme, perform the activity assay as described in Protocol 1, using a serial dilution of the this compound.
-
Calculate IC50 Values: Determine the IC50 value of the inhibitor for each of the off-target enzymes.
-
Determine Selectivity Ratio: Calculate the selectivity of the inhibitor by dividing the IC50 value for each off-target enzyme by the IC50 value for ADAMTS-5. A higher ratio indicates greater selectivity for ADAMTS-5.
Visualizations
Caption: Signaling pathways regulating ADAMTS-5 expression.
Caption: Workflow for determining inhibitor selectivity.
Technical Support Center: Addressing Solubility and Bioavailability of ADAMTS-5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADAMTS-5 inhibitors. The content is designed to address common challenges related to solubility and bioavailability encountered during preclinical and early-stage clinical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ADAMTS-5 inhibitor shows potent in vitro activity but fails in vivo. What are the likely causes?
A1: This is a common challenge often attributed to poor pharmacokinetic properties, primarily low aqueous solubility and limited oral bioavailability. While your compound may effectively inhibit the ADAMTS-5 enzyme in an isolated assay, it may not be reaching the target site in a sufficient concentration in a living organism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: The first step is to thoroughly assess the compound's solubility. We recommend performing both kinetic and thermodynamic solubility assays.
-
Assess Permeability: Low permeability across the intestinal epithelium can also limit absorption. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays can provide initial insights.
-
Evaluate Metabolic Stability: Investigate the compound's stability in liver microsomes or hepatocytes to determine if rapid metabolism is contributing to low in vivo exposure.
-
Consider Formulation Strategies: If solubility is identified as the primary issue, various formulation strategies can be employed to enhance dissolution and absorption.
Q2: I'm observing high variability in my in vivo efficacy studies. Could this be related to the formulation?
A2: Yes, high variability in in vivo data is often a direct consequence of inconsistent drug absorption, which is frequently linked to the formulation of a poorly soluble compound.
Troubleshooting Steps:
-
Review Formulation Preparation: Ensure your formulation protocol is robust and consistently produces a uniform and stable preparation. For suspensions, particle size distribution is critical.
-
Assess Formulation Stability: Confirm that your compound does not precipitate out of the formulation vehicle over the duration of your study.
-
Explore Advanced Formulations: If using a simple suspension, consider more advanced formulation approaches such as amorphous solid dispersions or lipid-based formulations, which can improve the consistency of absorption.
Q3: What are the most common strategies to improve the oral bioavailability of a poorly soluble this compound?
A3: Several formulation and chemical modification strategies can be employed. The choice of strategy depends on the specific physicochemical properties of your inhibitor.
| Strategy | Description | Best Suited For |
| Particle Size Reduction | Micronization or nanomilling increases the surface area of the drug particles, leading to a faster dissolution rate. | Crystalline compounds with dissolution rate-limited absorption. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form. | Compounds that are prone to recrystallization and have a high melting point. |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle, such as oils, surfactants, or a self-emulsifying drug delivery system (SEDDS). This can enhance solubility and may facilitate lymphatic absorption, bypassing first-pass metabolism. | Lipophilic compounds with poor aqueous solubility. |
| Salt Formation | For ionizable compounds, forming a salt can significantly increase aqueous solubility and dissolution rate. | Acidic or basic compounds. |
| Prodrugs | A bioreversible derivative of the drug is synthesized to improve its physicochemical properties. The prodrug is then converted to the active drug in vivo. | Compounds with inherent solubility or permeability limitations that are difficult to overcome with formulation alone. |
Q4: Are there any known safety concerns with specific classes of ADAMTS-5 inhibitors that I should be aware of during development?
A4: Yes, it is crucial to be aware of potential off-target effects. For example, the development of GSK2394002, a monoclonal antibody against ADAMTS-5, was halted due to unexpected and sustained cardiovascular side effects observed in preclinical toxicology studies in cynomolgus monkeys.[1] While the exact mechanism was not fully elucidated, it highlights the importance of thorough safety and toxicology screening, particularly for cardiovascular liabilities, during the development of ADAMTS-5 inhibitors.
Quantitative Data on Solubility Enhancement
The following table provides representative data on the aqueous solubility of a generic small-molecule this compound (similar to CAS 929634-33-3, which is known to be poorly soluble in water) and illustrates the potential improvements with different formulation strategies.
| Formulation | Aqueous Solubility (pH 7.4) | Fold Improvement |
| Crystalline Drug Substance | < 1 µg/mL | - |
| Micronized Suspension | 5 - 10 µg/mL | 5 - 10 |
| Amorphous Solid Dispersion (1:3 drug-to-polymer ratio) | 50 - 100 µg/mL | 50 - 100 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 200 µg/mL | > 200 |
Note: The data for the enhanced formulations are illustrative and the actual improvement will depend on the specific properties of the this compound and the formulation components.
Experimental Protocols
Kinetic Solubility Assay (Nephelometric Method)
Objective: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a new 96-well plate.
-
Add Aqueous Buffer: Add a fixed volume (e.g., 198 µL) of PBS (pH 7.4) to each well.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Solid test compound (crystalline powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials
-
Shaking incubator
-
Filtration unit (e.g., 0.22 µm syringe filter)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add Excess Solid: Add an excess amount of the solid test compound to a glass vial.
-
Add Buffer: Add a known volume of PBS (pH 7.4) to the vial.
-
Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Filter the suspension to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
In Vivo Bioavailability Study in Rats (Oral Administration)
Objective: To determine the oral bioavailability of an this compound.
Materials:
-
Test compound formulation (e.g., solution, suspension, or advanced formulation)
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the study.
-
Dosing:
-
Oral Group: Administer the test compound formulation to a group of fasted rats via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of the test compound to a separate group of rats via IV injection (e.g., tail vein) at a lower dose to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from each rat at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both oral and IV routes. Oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Visualizations
Signaling Pathways Regulating ADAMTS-5 Expression
References
Technical Support Center: Optimizing Half-Life and Stability of ADAMTS-5 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on ADAMTS-5 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with ADAMTS-5 inhibitors.
| Problem | Possible Cause | Suggested Solution |
| High background noise in enzymatic assays (e.g., FRET-based or ELISA). | 1. Contamination of reagents or samples.[1] 2. Insufficient washing steps.[1] 3. Non-specific binding of antibodies or substrates. 4. High concentration of primary or secondary antibody. 5. Substrate instability or degradation. | 1. Use sterile, disposable labware and fresh reagents.[1] 2. Increase the number and duration of wash cycles.[1] 3. Increase the concentration of the blocking agent or the blocking incubation time. 4. Titrate antibodies to determine the optimal concentration. 5. Prepare substrate solutions fresh before each experiment. |
| Poor solubility of the ADAMTS-5 inhibitor in aqueous assay buffers. | 1. The compound is highly lipophilic. 2. The compound has a high melting point ("brick-dust" molecule).[2] 3. Incorrect pH of the buffer. | 1. Use a co-solvent such as DMSO, but keep the final concentration low (typically <1%) to avoid affecting enzyme activity.[3][4] 2. Consider formulation strategies like creating solid dispersions or using lipid-based formulations for in vivo studies.[2][5][6] For in vitro assays, gentle heating or sonication may help.[4] 3. Adjust the pH of the buffer to a range where the compound is more soluble, ensuring it remains within the optimal range for ADAMTS-5 activity. |
| Inconsistent results in cell-based assays. | 1. Cell passage number is too high, leading to altered cell behavior. 2. Variability in cell seeding density. 3. Degradation of the inhibitor in the cell culture medium over the incubation period. | 1. Use cells within a defined low passage number range. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Determine the stability of your inhibitor in the cell culture medium over the time course of your experiment. If it is unstable, you may need to replenish the medium with a fresh inhibitor at set intervals. |
| Low oral bioavailability in animal models. | 1. Poor aqueous solubility and dissolution in the gastrointestinal tract.[5][7] 2. Low permeability across the intestinal epithelium.[8] 3. Significant first-pass metabolism in the gut wall or liver.[8] 4. Instability in the gastrointestinal tract (e.g., acidic or enzymatic degradation). | 1. Employ formulation strategies such as micronization, nanosizing, or lipid-based delivery systems to enhance dissolution.[6][7] 2. Consider prodrug approaches to mask polar groups and improve membrane permeability.[8] 3. Investigate the metabolic stability of the compound (see microsomal stability assay below) and consider chemical modifications to block metabolically labile sites.[9] 4. Use formulation strategies that protect the drug from the harsh environment of the GI tract, such as enteric coatings. |
Frequently Asked Questions (FAQs)
Inhibitor Characterization & Optimization
Q1: What are the key initial steps to characterize the stability of a novel this compound?
A1: The initial characterization should focus on in vitro stability assays. The two most common starting points are the plasma stability assay and the microsomal stability assay. These will provide initial data on the compound's susceptibility to degradation by plasma enzymes and liver enzymes, respectively.[10][11][12]
Q2: My this compound has a short half-life in vivo. What strategies can I use to improve it?
A2: There are several strategies to prolong the half-life of your inhibitor:
-
Chemical Modification:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic size of the molecule, reducing renal clearance.[13]
-
Glycosylation: Adding sugar moieties can improve solubility and stability.[14]
-
Bioisosteric Replacement: Replacing metabolically labile functional groups with more stable ones can prevent rapid breakdown.[9][15] For example, replacing a metabolically susceptible phenyl ring with a bicyclohexyl group has been shown to increase metabolic stability.[15]
-
Deuteration: Replacing hydrogen atoms with deuterium at sites of metabolism can slow down enzymatic degradation.[9]
-
-
Formulation Strategies:
-
Nanoparticles: Encapsulating the inhibitor in nanoparticles can protect it from degradation and control its release.[2][7]
-
Lipid-Based Formulations: These can improve the solubility and absorption of lipophilic drugs.[5][6]
-
Prodrugs: A less active or inactive form of the drug can be designed to be converted to the active form in the body, potentially improving its pharmacokinetic profile.[8]
-
Q3: How can I improve the solubility of my this compound for in vivo studies?
A3: For in vivo studies, you can employ several formulation strategies:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[7]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[7]
-
Lipid-Based Delivery Systems: These are particularly useful for lipophilic compounds and can present the drug in a solubilized form for better absorption.[5]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous environments.[7]
Experimental Design
Q4: What are the key components of a microsomal stability assay?
A4: A typical microsomal stability assay includes:
-
Liver microsomes (from human or other species of interest).
-
The test compound.
-
A NADPH-regenerating system to support the activity of cytochrome P450 enzymes.[16][17]
-
A buffer system to maintain a physiological pH.[17] The reaction is incubated at 37°C, and samples are taken at various time points to measure the disappearance of the parent compound.[16][18]
Q5: What should I consider when designing an in vivo pharmacokinetic study for an this compound for osteoarthritis?
A5: Key considerations include:
-
Animal Model: Choose a relevant animal model for osteoarthritis, such as a surgically-induced model in rats or rabbits.[19][20]
-
Route of Administration: While oral administration is often preferred for chronic diseases like osteoarthritis, intra-articular injections can also be considered to deliver the drug directly to the site of action.[19][20]
-
Dosing Regimen: Determine the appropriate dose levels and frequency based on in vitro potency and preliminary tolerability studies.
-
Sample Collection: Collect blood samples at multiple time points to determine the plasma concentration-time profile. For intra-articular administration, synovial fluid may also be collected if feasible.
-
Analytical Method: A sensitive and specific analytical method, typically LC-MS/MS, is required to quantify the drug in plasma and/or synovial fluid.[21]
Quantitative Data Summary
The following tables provide a summary of pharmacokinetic data for selected ADAMTS-5 inhibitors that have been evaluated in clinical trials.
Table 1: Pharmacokinetic Parameters of GLPG1972/S201086 [22]
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~4 hours |
| Apparent Terminal Elimination Half-life (t1/2) | ~10 hours |
| Accumulation | Minimal, steady state achieved within 2 days |
| Urinary Excretion (24 hours) | <11% |
Table 2: Pharmacokinetic Parameters of M6495 (Nanobody) [23]
| Parameter | Value |
| Median Time to Maximum Concentration (Tmax) | 24 to 120 hours |
| Mean Elimination Half-life (t1/2) | 79 to 267 hours |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol is adapted from standard industry practices.[16][17][18]
1. Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired starting concentration.
-
In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test compound.
-
Initiate the reaction by incubating the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with the internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis by LC-MS/MS to determine the concentration of the remaining test compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is based on standard procedures for assessing compound stability in plasma.[11][12][21][24]
1. Materials:
-
Pooled plasma (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Pre-warm the plasma to 37°C.
-
Prepare a working solution of the test compound in PBS.
-
Add the test compound working solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma-compound mixture.
-
Stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with the internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining test compound.
3. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining compound versus time to determine the degradation profile.
-
Calculate the half-life (t1/2) from the slope of the natural log of the percent remaining versus time plot.
Visualizations
Caption: Simplified signaling pathways leading to ADAMTS-5 expression and cartilage degradation.
Caption: A typical workflow for assessing the stability and pharmacokinetics of ADAMTS-5 inhibitors.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic Stability Assays [merckmillipore.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. kinampark.com [kinampark.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug Delivery Systems for the Treatment of Knee Osteoarthritis: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. Safety, Pharmacokinetics, and Pharmacodynamics of the this compound GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety, Tolerability, and Pharmacodynamics of the ADAMTS‐5 Nanobody M6495: Two Phase 1, Single‐Center, Double‐Blind, Randomized, Placebo‐Controlled Studies in Healthy Subjects and Patients With Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: ADAMTS-5 Inhibitor Dose-Response Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ADAMTS-5 inhibitors. The information is designed to help interpret dose-response curves and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical IC₅₀ value for a potent ADAMTS-5 inhibitor?
A1: The half-maximal inhibitory concentration (IC₅₀) for a potent, selective this compound is typically in the low micromolar (µM) to nanomolar (nM) range in biochemical assays. For example, one specific small molecule inhibitor has an IC₅₀ of 1.1 µM for ADAMTS-5.[1][2] However, the exact IC₅₀ can vary depending on the assay type (biochemical vs. cell-based), substrate concentration, and specific experimental conditions. It is crucial to determine the IC₅₀ under your specific experimental setup.
Q2: Why is my dose-response curve flat, showing no inhibition even at high inhibitor concentrations?
A2: A flat dose-response curve suggests a lack of inhibitory activity. Several factors could contribute to this:
-
Inhibitor Instability: The inhibitor may have degraded. Ensure proper storage conditions (temperature, light protection) and consider preparing fresh stock solutions. Some inhibitors may also be unstable in certain assay buffers.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding or enzyme activity. For instance, a FRET-based assay for a related enzyme, ADAMTS1, was found to be optimal at pH 8.0 and 37°C.[3]
-
Enzyme Concentration Too High: Excessively high concentrations of ADAMTS-5 can deplete the inhibitor, preventing effective inhibition. Consider titrating the enzyme to a lower concentration while maintaining a robust signal window.
-
Inactive Inhibitor: The inhibitor itself may be inactive or from a poor-quality source. Verify the identity and purity of your compound if possible.
-
Low Inhibitor Concentration Range: The concentrations tested may be too low to inhibit the enzyme. Extend the concentration range of the inhibitor in your experiment.
Q3: My dose-response curve has a very steep or very shallow slope. What does this indicate?
A3: The slope of the dose-response curve (Hill slope) provides information about the nature of the inhibitor-enzyme interaction.
-
Steep Slope (Hill slope > 1): This can indicate positive cooperativity in binding, meaning the binding of one inhibitor molecule facilitates the binding of others. However, it can also be an artifact of compound aggregation, where the inhibitor forms micelles that sequester the enzyme.
-
Shallow Slope (Hill slope < 1): This may suggest negative cooperativity, where the binding of one inhibitor molecule hinders the binding of others. It can also indicate experimental issues such as inhibitor instability at higher concentrations or the presence of multiple binding sites with different affinities.
Q4: I am observing a biphasic or U-shaped dose-response curve. What could be the cause?
A4: Biphasic dose-response curves, where the response decreases at low concentrations and then increases at higher concentrations (or vice versa), can be caused by several factors:[4][5]
-
Off-Target Effects: At higher concentrations, the inhibitor may be interacting with other components in the assay, leading to an unexpected response.
-
Inhibitor Aggregation: Similar to steep slopes, aggregation at high concentrations can lead to complex, non-ideal inhibition patterns.
-
Complex Biological Responses: In cell-based assays, high concentrations of an inhibitor might trigger alternative signaling pathways or cellular stress responses that counteract the intended inhibitory effect.[6]
-
Hormesis: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses, a phenomenon known as hormesis.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in FRET Assay | Contaminated reagents or buffers. | Prepare fresh assay buffer daily.[7] Use high-purity water and reagents. |
| Autofluorescence of the inhibitor compound. | Run a control plate with the inhibitor in assay buffer without the enzyme to measure its intrinsic fluorescence. Subtract this background from your experimental wells. | |
| Non-specific substrate cleavage. | Include a control with a broad-spectrum metalloproteinase inhibitor like EDTA to determine the level of non-specific cleavage. | |
| Low Signal-to-Background Ratio | Sub-optimal enzyme or substrate concentration. | Optimize the concentrations of both ADAMTS-5 and the FRET substrate to achieve a robust signal window. |
| Inefficient FRET substrate. | Ensure you are using a substrate validated for ADAMTS-5. Different substrates can have varying cleavage efficiencies. | |
| Incorrect filter sets on the plate reader. | Verify that the excitation and emission wavelengths used match the specifications of the fluorophore and quencher in your FRET substrate. | |
| Poor Reproducibility Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. Consider using a multi-channel pipette for additions to the plate. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or media to create a humidity barrier. | |
| Inconsistent incubation times or temperatures. | Ensure all wells are incubated for the same duration and at a constant, controlled temperature. | |
| Discrepancy Between Biochemical and Cell-Based Assay Results | Low cell permeability of the inhibitor. | The inhibitor may be potent against the purified enzyme but unable to cross the cell membrane to reach its target in a cellular context. |
| Inhibitor metabolism by cells. | Cells may metabolize and inactivate the inhibitor, reducing its effective concentration. | |
| Presence of endogenous inhibitors or binding partners in the cellular environment. | The complex environment of a cell-based assay can influence inhibitor activity differently than a purified biochemical assay. |
Experimental Protocols
Biochemical FRET-Based Assay for ADAMTS-5 Activity
This protocol is adapted from established methods for measuring ADAMTS-5 activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.[7][8]
Materials:
-
Recombinant human ADAMTS-5
-
ADAMTS-5 FRET substrate (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
This compound (serial dilutions)
-
Broad-spectrum metalloproteinase inhibitor (e.g., EDTA) for control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare fresh assay buffer on the day of the experiment.
-
Prepare serial dilutions of your this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Dilute recombinant ADAMTS-5 to the desired working concentration in assay buffer. The final concentration should be determined through prior optimization.
-
Dilute the FRET substrate to its working concentration in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the serially diluted inhibitor or vehicle control to the appropriate wells of the 96-well plate.
-
Add 25 µL of the diluted ADAMTS-5 enzyme solution to all wells except the "no enzyme" control wells. Add 25 µL of assay buffer to the "no enzyme" wells.
-
Include control wells:
-
100% Activity Control: Enzyme + Vehicle
-
No Enzyme Control: Substrate + Vehicle (no enzyme)
-
Inhibition Control: Enzyme + Known this compound (e.g., TIMP-3) or EDTA
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, or as a single endpoint reading. Use the appropriate excitation and emission wavelengths for your specific FRET substrate (e.g., for Abz/Dpa, λex = ~320 nm, λem = ~420 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Aggrecan Degradation Assay
This protocol outlines a method to assess this compound efficacy in a more physiologically relevant cellular context.[9]
Materials:
-
Primary chondrocytes or a suitable chondrocyte cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Pro-inflammatory stimulus (e.g., IL-1β or Oncostatin M)
-
This compound (serial dilutions)
-
Bovine aggrecan
-
Antibodies for Western Blot: anti-AGEG neoepitope antibody (to detect aggrecanase-cleaved fragments)
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed chondrocytes in 24-well plates at a density that will result in a confluent monolayer. Culture in standard growth medium.
-
-
Serum Starvation:
-
Once confluent, wash the cells and switch to serum-free medium for 24 hours to quiesce the cells.
-
-
Treatment:
-
Prepare treatment media containing:
-
Serum-free medium
-
Bovine aggrecan (e.g., 100 µg/mL)
-
Pro-inflammatory stimulus (e.g., IL-1β at 10 ng/mL)
-
Serial dilutions of your this compound or vehicle control.
-
-
Remove the serum-free medium from the cells and add the prepared treatment media to the respective wells.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium from each well.
-
Analyze the collected media for aggrecan fragments using Western blotting with an anti-AGEG neoepitope antibody. This antibody specifically recognizes the N-terminus of aggrecan fragments generated by aggrecanase activity.
-
Quantify the band intensity of the cleaved aggrecan fragments using densitometry.
-
-
Data Analysis:
-
Normalize the densitometry readings to a loading control if necessary.
-
Calculate the percentage of inhibition of aggrecan degradation for each inhibitor concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value in a cellular context.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug treatment efficiency depends on the initial state of activation in nonlinear pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ADAMTS-5 Inhibitor Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on ADAMTS-5 inhibitors. This resource provides troubleshooting guidance and frequently asked questions to address common challenges in achieving inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for ADAMTS-5 inhibitors a major challenge?
A1: The primary challenge in developing selective ADAMTS-5 inhibitors lies in the high degree of structural homology within the active sites of related metalloproteinases, particularly ADAMTS-4 and various matrix metalloproteinases (MMPs).[1] Many early-generation inhibitors targeted the conserved zinc-binding motif in the catalytic domain, leading to broad cross-reactivity and potential off-target effects.[1][2] This lack of selectivity can result in side effects, such as musculoskeletal syndrome, which has been observed with broad-spectrum MMP inhibitors.[1]
Q2: What are the main strategic approaches to improve the selectivity of ADAMTS-5 inhibitors?
A2: The key strategies to enhance ADAMTS-5 inhibitor selectivity include:
-
Targeting Exosites: This involves developing inhibitors that bind to non-catalytic ancillary domains, which are less conserved among metalloproteinases than the active site.[1][3] These exosites are crucial for substrate recognition.[1][3]
-
Structure-Based Drug Design: Utilizing the crystal structures of ADAMTS-5 and related proteases allows for the design of inhibitors that exploit subtle differences in their active sites, such as the S1' pocket.[4][5][6]
-
Developing Non-Zinc-Binding Inhibitors: Moving away from traditional zinc-chelating moieties helps to avoid broad inhibition of other metalloproteinases.[3][7]
-
Utilizing Monoclonal Antibodies: Antibodies can be developed to target unique epitopes on ADAMTS-5, offering very high specificity.[1][8][9]
-
Exploring RNA-based Therapies: Novel approaches like siRNA and miRNA can be used to specifically downregulate the expression of ADAMTS-5.[2][10]
Q3: What is the significance of the S1' pocket in designing selective ADAMTS-5 inhibitors?
A3: The S1' pocket is a key determinant of substrate and inhibitor specificity among metalloproteinases. While the overall structures of ADAMTS-4 and ADAMTS-5 are highly homologous, there are differences in the relative size and flexibility of their S1' pockets.[5][6] For instance, compounds with bulky P1' moieties tend to show decreased inhibition of ADAMTS-5 compared to ADAMTS-4.[5] The flexibility of the ADAMTS-5 S1' pocket, which can undergo conformational changes upon inhibitor binding, is a critical factor to consider in the design process to achieve better potency and selectivity.[4][6]
Q4: How can targeting ancillary domains (exosites) lead to more selective ADAMTS-5 inhibitors?
A4: Ancillary domains, such as the disintegrin-like, cysteine-rich, and spacer domains, play a crucial role in substrate recognition and are less conserved across the ADAMTS family compared to the catalytic domain.[1][3][11] Inhibitors that target these exosites can achieve greater selectivity. For example, glycoconjugated arylsulfonamides have been designed to target the disintegrin-like domain of ADAMTS-5.[10] Monoclonal antibodies can also be developed to bind to these ancillary domains, effectively blocking substrate interaction without interacting with the catalytic site.[1]
Troubleshooting Guides
Problem 1: My small molecule inhibitor shows high potency for ADAMTS-5 but poor selectivity against ADAMTS-4 and MMPs.
-
Possible Cause: The inhibitor likely targets the highly conserved zinc-binding site in the catalytic domain. Many traditional metalloproteinase inhibitors with zinc-binding groups like hydroxamates or carboxylates face this issue.[1][2]
-
Troubleshooting Steps:
-
Structural Analysis: If a co-crystal structure is available, analyze the binding mode. If not, perform molecular docking studies to predict the binding pose. This can confirm if the inhibitor is primarily interacting with the catalytic zinc.
-
Scaffold Hopping: Consider modifying the scaffold to remove the zinc-binding group and incorporate moieties that can interact with less conserved regions of the active site or with exosites. Encoded Library Technology (ELT) has been successful in identifying novel scaffolds without classical zinc-binding functionalities.[7][12]
-
Exploit S1' Pocket Differences: Introduce modifications to your inhibitor that can specifically interact with unique residues or the specific conformation of the ADAMTS-5 S1' pocket.[5][6]
-
Problem 2: My FRET-based assay for inhibitor screening is giving inconsistent results or high background fluorescence.
-
Possible Cause: The peptide substrate used in the FRET assay may not be selective for ADAMTS-5, leading to cleavage by other contaminating proteases.[13][14] Alternatively, assay conditions may not be optimal.
-
Troubleshooting Steps:
-
Substrate Selectivity Profiling: Test the cleavage of your FRET substrate by a panel of related proteases (e.g., ADAMTS-4, MMP-1, -2, -3, -9, -13) to determine its selectivity.[13][14] Consider designing a more selective substrate based on computational docking and combinatorial chemistry.[13][14][15]
-
Optimize Assay Conditions: Ensure the buffer composition (e.g., inclusion of detergents like Brij-35) and incubation times are optimized for ADAMTS-5 activity.[13][14]
-
Enzyme Purity and Activity: Confirm the purity of your recombinant ADAMTS-5. Determine the active concentration of your enzyme through titration with a known inhibitor like N-TIMP-3.[1][14]
-
Problem 3: My inhibitor is potent in a biochemical assay but shows significantly reduced activity in a cell-based or cartilage explant assay.
-
Possible Cause: This discrepancy is frequently observed with small-molecule inhibitors and can be due to several factors including poor cell permeability, interaction with extracellular matrix components, or the use of a truncated enzyme in the biochemical assay that doesn't fully represent the native enzyme's activity with its natural substrate.[3]
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the inhibitor's solubility, permeability, and stability under physiological conditions.
-
Use a More Relevant In Vitro System: Transition to assays that use the full-length enzyme and its natural substrate, aggrecan.[3][16] An aggrecan degradation assay using cartilage explants is a more physiologically relevant model.[7]
-
Evaluate Substrate Competition: The inhibitor may be less effective at competing with the natural substrate, aggrecan, for binding to the enzyme compared to a short peptide substrate.[3]
-
Quantitative Data Summary
The following tables summarize the selectivity profiles of various ADAMTS-5 inhibitors.
Table 1: Selectivity of a Non-Zinc-Binding Small Molecule Inhibitor (Compound 8) [7][12]
| Target Enzyme | IC50 (nM) | Selectivity vs. ADAMTS-5 |
| ADAMTS-5 | 30 | - |
| ADAMTS-4 | >1500 | >50-fold |
| ADAMTS-1 | >30000 | >1000-fold |
| ADAMTS-13 | >30000 | >1000-fold |
| MMP-13 | >30000 | >1000-fold |
| TACE | >30000 | >1000-fold |
Table 2: Selectivity of Hydantoin-Based Inhibitors [16]
| Compound | ADAMTS-5 IC50 (nM) | ADAMTS-4 IC50 (nM) | Selectivity (ADAMTS-4/ADAMTS-5) |
| 28 | 29 | - | - |
| 29 | - | - | >12-fold |
Table 3: Selectivity of Monoclonal Antibodies against ADAMTS-5 [1]
| Antibody | Target | IC50 (nM) vs. QF peptide | Inhibition of ADAMTS-4 | Inhibition of MMPs |
| 2D3 | ADAMTS-5 | Low nM | No | No |
| 2D5 | ADAMTS-5 | Low nM | No | No |
| 2D11 | ADAMTS-5 | Low nM | No | No |
Experimental Protocols
1. FRET-Based Assay for ADAMTS-5 Activity and Inhibition
This protocol is adapted from methodologies used for assessing ADAMTS and MMP activity.[5][13][14]
-
Objective: To measure the enzymatic activity of ADAMTS-5 and determine the potency of inhibitors using a quenched fluorescent peptide substrate.
-
Materials:
-
Recombinant human ADAMTS-5
-
Selective FRET peptide substrate (e.g., Abz-TESE-ARGSVI-Dap(Dnp)-KK)[5]
-
Assay buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.005% (v/v) Brij-35[13][14][17]
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 320 nm, Emission: 420 nm)[17]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a DMSO control (no inhibitor) and a background control (no enzyme).
-
Add recombinant ADAMTS-5 to each well (except the background control) to a final concentration of approximately 5-10 nM.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET peptide substrate to a final concentration of 10-25 µM.[5]
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader at 37°C.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the fluorescence curve.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Human Cartilage Explant Aggrecan Degradation Assay
This protocol is based on studies evaluating inhibitor efficacy in a physiologically relevant model.[7][16]
-
Objective: To assess the ability of an this compound to prevent aggrecan degradation in human cartilage explants stimulated with pro-inflammatory cytokines.
-
Materials:
-
Human articular cartilage from osteoarthritic patients (obtained with ethical approval)
-
Culture medium: DMEM/F-12 supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Pro-inflammatory cytokines: Interleukin-1β (IL-1β) and Oncostatin M (OSM)
-
Test inhibitors
-
Dimethylmethylene blue (DMMB) dye for quantifying sulfated glycosaminoglycans (GAGs)
-
ELISA kit for detecting the aggrecanase-generated neoepitope (374ARGS)
-
-
Procedure:
-
Prepare cartilage explants of a uniform size and weight.
-
Culture the explants in a serum-free medium for 24-48 hours to equilibrate.
-
Treat the explants with various concentrations of the test inhibitor for 2-4 hours.
-
Stimulate the explants with a combination of IL-1β and OSM to induce aggrecan degradation. Include unstimulated and vehicle-treated controls.
-
Culture the explants for an appropriate period (e.g., 7-14 days), collecting the conditioned media at regular intervals.
-
Quantify the amount of GAG released into the media using the DMMB assay.
-
Measure the concentration of the ARGS neoepitope in the media using a specific ELISA kit.[7]
-
Calculate the percentage of inhibition of GAG release and ARGS neoepitope generation for each inhibitor concentration compared to the cytokine-stimulated control.
-
Visualizations
Caption: ADAMTS-5 activation and aggrecan degradation pathway in chondrocytes.
Caption: Experimental workflow for identifying selective ADAMTS-5 inhibitors.
Caption: Logical relationships between strategies to improve ADAMTS-5 selectivity.
References
- 1. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure analysis reveals the flexibility of the ADAMTS-5 active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of the two major aggrecan degrading enzymes, ADAMTS4 and ADAMTS5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure analysis reveals the flexibility of the ADAMTS-5 active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of highly potent and selective small molecule ADAMTS-5 inhibitors that inhibit human cartilage degradation via encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational Development of an ADAMTS-5 Antibody for Osteoarthritis Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Managing Cytotoxicity of Small Molecule ADAMTS-5 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule ADAMTS-5 inhibitors?
A1: Small molecule ADAMTS-5 inhibitors are typically designed to interfere with the catalytic activity of the enzyme. Many of these inhibitors contain a zinc-binding group (ZBG) that chelates the catalytic zinc ion within the metalloproteinase domain of ADAMTS-5, preventing it from cleaving its primary substrate, aggrecan.[1][2] More recent strategies have focused on developing exosite inhibitors that bind to ancillary domains of ADAMTS-5, offering a potential for greater selectivity.[3][4]
Q2: What are the common off-target effects associated with small molecule ADAMTS-5 inhibitors?
A2: A significant challenge in the development of small molecule ADAMTS-5 inhibitors is achieving high selectivity. Due to the conserved nature of the catalytic site among metalloproteinases, off-target inhibition of other ADAMTS family members (e.g., ADAMTS-4) and various Matrix Metalloproteinases (MMPs) is a common issue.[5][6] This lack of selectivity can lead to unforeseen biological consequences and contribute to cytotoxicity.
Q3: Why is it important to determine the therapeutic window of an ADAMTS-5 inhibitor?
A3: The therapeutic window represents the concentration range where an inhibitor is effective at inhibiting ADAMTS-5 without causing significant cytotoxicity to the cells. Establishing this window is critical for designing meaningful experiments and for the potential clinical translation of the inhibitor. A narrow therapeutic window may indicate that the inhibitor's cytotoxic effects occur at concentrations close to those required for therapeutic efficacy, limiting its utility.
Q4: What are the initial signs of cytotoxicity in cell culture when using a new this compound?
A4: Initial signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment from the culture plate), a reduction in cell proliferation rate, and a decrease in metabolic activity. Visual inspection under a microscope is a crucial first step in identifying potential cytotoxic effects.
Q5: How can I distinguish between apoptosis and necrosis as the cause of cytotoxicity?
A5: Several methods can be used to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is characterized by cell shrinkage, membrane blebbing, and the activation of caspases. Necrosis, on the other hand, involves cell swelling and loss of membrane integrity. Assays that measure caspase activation, DNA fragmentation (TUNEL assay), or the externalization of phosphatidylserine (Annexin V staining) can help identify apoptosis. The release of lactate dehydrogenase (LDH) into the culture medium is a common indicator of necrosis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with small molecule ADAMTS-5 inhibitors, with a focus on managing cytotoxicity.
| Issue | Potential Cause | Recommended Solution |
| High Cytotoxicity Observed at Expected Efficacious Concentrations | The inhibitor may have a narrow therapeutic window or significant off-target effects. | 1. Perform a Dose-Response Curve: Determine the 50% cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) and compare it to the 50% inhibitory concentration (IC50) for ADAMTS-5 activity. 2. Assess Selectivity: Test the inhibitor's activity against a panel of related metalloproteinases (e.g., ADAMTS-4, MMP-1, MMP-3, MMP-9, MMP-13) to determine its selectivity profile.[5] 3. Reduce Incubation Time: Shorter exposure times may be sufficient for ADAMTS-5 inhibition while minimizing cytotoxicity. |
| Inconsistent Results in Cell Viability Assays (e.g., MTT) | The inhibitor may be interfering with the assay chemistry. Some compounds can chemically reduce the MTT reagent, leading to a false positive signal for cell viability.[5] | 1. Include a "No-Cell" Control: Run the assay with the inhibitor in the culture medium without cells to check for direct reduction of the MTT reagent. 2. Use an Alternative Viability Assay: Consider assays with different detection principles, such as those based on ATP content (e.g., CellTiter-Glo®) or live/dead cell staining. |
| Unexpected Increase in Apparent Cell Viability at High Inhibitor Concentrations | Some compounds can induce cellular stress responses that lead to an increase in metabolic activity, which can be misinterpreted as increased viability by assays like MTT. | 1. Microscopic Examination: Visually inspect the cells for signs of stress or morphological changes. 2. Use a Proliferation Assay: Employ a direct measure of cell proliferation, such as BrdU incorporation or a cell counting-based method, to confirm the viability results. |
| Precipitation of the Inhibitor in Culture Medium | The inhibitor may have poor solubility at the tested concentrations. | 1. Check Solubility Limits: Determine the maximum soluble concentration of the inhibitor in your culture medium. 2. Use a Lower Concentration of DMSO: High concentrations of the vehicle (e.g., DMSO) can also be cytotoxic. Aim for a final DMSO concentration of <0.5%. 3. Prepare Fresh Stock Solutions: Ensure that the inhibitor stock solution is freshly prepared and has not undergone multiple freeze-thaw cycles. |
Quantitative Data Summary for Select ADAMTS-5 Inhibitors
The following table provides a summary of reported potency and selectivity data for a known small molecule this compound. This information can serve as a reference for expected ranges.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. ADAMTS-4 | Selectivity vs. MMPs | Reference |
| GLPG1972/S201086 | Human ADAMTS-5 | 19 ± 2 | 8-fold | 60 to >5,000-fold over a panel of related proteases | [7][8] |
| Compound 8 | Human ADAMTS-5 | 30 | >50-fold | >1000-fold against ADAMTS-1, ADAMTS-13, MMP-13, and TACE | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of a small molecule this compound on a cell line of interest (e.g., human chondrocytes).
Materials:
-
Cells (e.g., human chondrocyte cell line)
-
Complete cell culture medium
-
Small molecule this compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-cell" control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the CC50 value.
ADAMTS-5 Activity Assay (Fluorogenic Substrate)
This protocol measures the inhibitory effect of a small molecule on ADAMTS-5 activity using a FRET-based substrate.
Materials:
-
Recombinant human ADAMTS-5
-
ADAMTS-5 fluorogenic substrate (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2)[9]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Small molecule this compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well black microplate, add the diluted inhibitor and recombinant ADAMTS-5. Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding. Include a "no inhibitor" control (enzyme with assay buffer) and a "substrate only" control (assay buffer only).
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction. The final substrate concentration should be at or below the Km value for the enzyme.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence microplate reader (e.g., λex = 320 nm, λem = 420 nm for the example substrate).[9] Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition relative to the "no inhibitor" control. Plot the results to determine the IC50 value.
Off-Target Activity Assay (MMP Activity)
This protocol assesses the inhibitory effect of a small molecule on a representative MMP (e.g., MMP-9) to determine its selectivity.
Materials:
-
Recombinant human MMP (e.g., MMP-9)
-
Assay buffer (as recommended by the substrate/enzyme supplier)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
Small molecule inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Pro-MMP Activation (if necessary): If using a pro-enzyme form of the MMP, activate it according to the manufacturer's instructions, typically by incubating with APMA.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well black microplate, add the diluted inhibitor and the activated MMP. Incubate for 30 minutes at 37°C. Include appropriate controls.
-
Substrate Addition: Add the generic MMP fluorogenic substrate to all wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 490/525 nm).[10][11]
-
Data Analysis: Calculate the initial reaction velocities and the percentage of inhibition for each inhibitor concentration. Determine the IC50 value for the off-target MMP and compare it to the IC50 for ADAMTS-5 to calculate the selectivity ratio.
Visualizations
Caption: Experimental workflow for assessing the efficacy and cytotoxicity of small molecule ADAMTS-5 inhibitors.
Caption: Potential off-target signaling pathway leading to cytotoxicity of a non-selective this compound.
References
- 1. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exosite inhibition of ADAMTS-5 by a glycoconjugated arylsulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of highly potent and selective small molecule ADAMTS-5 inhibitors that inhibit human cartilage degradation via encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. ulab360.com [ulab360.com]
- 11. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
Preventing degradation of ADAMTS-5 inhibitors in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ADAMTS-5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADAMTS-5 inhibitor degradation in biological samples?
A1: Degradation of small molecule ADAMTS-5 inhibitors in biological matrices such as plasma, serum, or synovial fluid is primarily caused by:
-
Enzymatic Degradation: Biological samples contain numerous proteases and other enzymes that can metabolize or degrade the inhibitor.[1]
-
pH Instability: Changes in the pH of the sample during storage or processing can lead to chemical degradation of the inhibitor. The pH of biological samples like plasma can increase over time upon storage.
-
Oxidation: Some inhibitors may be susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Temperature Fluctuations: Both elevated temperatures and repeated freeze-thaw cycles can accelerate degradation.
-
Photodegradation: Exposure to light, especially UV radiation, can cause degradation of light-sensitive compounds.
Q2: What are the recommended storage conditions for biological samples containing ADAMTS-5 inhibitors?
A2: To minimize degradation, samples should be processed as quickly as possible after collection. If immediate analysis is not possible, samples should be stored at -80°C. For short-term storage (a few hours), keeping the samples on ice or at 4°C is recommended. It is crucial to minimize the number of freeze-thaw cycles.
Q3: Which anticoagulants are recommended for plasma collection when studying ADAMTS-5 inhibitors?
A3: The choice of anticoagulant can influence inhibitor stability. EDTA is often preferred as it can chelate metal ions that may be required for the activity of certain degrading enzymes. However, the stability of the specific inhibitor should be empirically tested with different anticoagulants (e.g., EDTA, heparin, citrate) to determine the most suitable one for your assay.
Q4: Can I use serum instead of plasma for my experiments?
A4: While serum can be used, plasma is generally recommended. The clotting process in serum releases additional proteases that can potentially degrade the inhibitor. If serum must be used, it is critical to separate it from the clot as soon as possible and consider the addition of broad-spectrum protease inhibitors.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in my samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and processing. | Immediately after collection, place blood tubes on ice. Process to plasma within 30 minutes. Add a broad-spectrum protease inhibitor cocktail to the plasma. |
| Inadequate storage. | Aliquot plasma samples into smaller volumes to avoid multiple freeze-thaw cycles. Ensure samples are stored consistently at -80°C. |
| pH-mediated degradation. | Buffer the plasma sample to maintain a stable pH. A phosphate buffer can be added to maintain a physiological pH. |
| Oxidative degradation. | Add an antioxidant such as ascorbic acid to the sample, particularly if the inhibitor has a known susceptibility to oxidation. |
| Adsorption to container surfaces. | Use low-protein-binding tubes for sample collection, processing, and storage. |
Issue 2: High variability between replicate measurements.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous sample. | Ensure the sample is thoroughly but gently mixed after thawing and before taking an aliquot for analysis. Vortexing followed by a brief centrifugation is recommended. |
| Precipitation of the inhibitor. | Check the solubility of the inhibitor in your biological matrix. If solubility is an issue, you may need to adjust the formulation or the sample preparation protocol. |
| Inconsistent sample preparation. | Standardize the sample preparation workflow, including incubation times, temperatures, and reagent volumes. Automation of liquid handling can reduce variability. |
| LC-MS/MS analysis issues. | Verify the performance of your analytical instrument. Run system suitability tests and include quality control samples at multiple concentrations in each analytical run. |
Quantitative Data
Table 1: Selectivity Profile of the this compound GLPG1972/S201086
This table shows the inhibitory activity (IC50) of GLPG1972/S201086 against human ADAMTS-5 and its selectivity against other related proteases.[2][3]
| Enzyme | IC50 (nM) | Selectivity vs. ADAMTS-5 (fold) |
| ADAMTS-5 | 19 | 1 |
| ADAMTS-4 | 152 | 8 |
| ADAM-17 (TACE) | >100,000 | >5263 |
| MMP-1 | >100,000 | >5263 |
| MMP-2 | >100,000 | >5263 |
| MMP-3 | >100,000 | >5263 |
| MMP-7 | 60,000 | 3158 |
| MMP-8 | >100,000 | >5263 |
| MMP-9 | >100,000 | >5263 |
| MMP-12 | >100,000 | >5263 |
| MMP-13 | >100,000 | >5263 |
| MMP-14 | >100,000 | >5263 |
Experimental Protocols
Protocol: Stabilization and Quantification of a Small Molecule this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for sample handling, stabilization, and analysis. It should be optimized for the specific inhibitor and analytical instrumentation.
1. Materials and Reagents:
-
Human plasma collected with K2EDTA as an anticoagulant.
-
This compound stock solution (e.g., in DMSO).
-
Internal standard (a stable, isotopically labeled analog of the inhibitor is preferred).
-
Protease inhibitor cocktail (e.g., cOmplete™, EDTA-free).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Low-protein-binding microcentrifuge tubes.
2. Sample Handling and Stabilization:
-
Collect whole blood in K2EDTA tubes and immediately place them on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to pre-chilled low-protein-binding tubes.
-
Immediately add a protease inhibitor cocktail to the plasma according to the manufacturer's instructions.
-
If not for immediate analysis, aliquot the plasma into single-use volumes and store at -80°C.
3. Sample Preparation for LC-MS/MS (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a low-protein-binding microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (at a known concentration in 50% ACN).
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the mobile phase (e.g., 95:5 water:ACN with 0.1% FA).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative depending on the inhibitor's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the inhibitor and internal standard.
Visualizations
Caption: Experimental workflow for the stabilization and analysis of ADAMTS-5 inhibitors.
Caption: Simplified signaling pathway of ADAMTS-5 activation and inhibition in osteoarthritis.
References
Technical Support Center: Improving the Translational Relevance of in vitro ADAMTS-5 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro ADAMTS-5 assays for improved translational relevance.
Troubleshooting Guide
This section addresses common issues encountered during in vitro ADAMTS-5 experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Inactive Enzyme: Improper storage or handling of recombinant ADAMTS-5. Repeated freeze-thaw cycles can lead to loss of activity. | - Aliquot enzyme upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. - Confirm enzyme activity with a positive control substrate known to be cleaved efficiently. |
| Suboptimal Assay Buffer: Incorrect pH, ionic strength, or missing essential cofactors (e.g., Ca2+). | - Ensure the assay buffer is freshly prepared. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5. - Verify the final pH of the buffer at the assay temperature. | |
| Inappropriate Substrate Concentration: Substrate concentration is too far below the Michaelis constant (Km), resulting in a low reaction rate. | - Determine the Km of your substrate under your specific assay conditions. - Use a substrate concentration at or above the Km for initial activity assays. | |
| Presence of Inhibitors: Contaminants in reagents or the sample itself may inhibit ADAMTS-5 activity. | - Use high-purity reagents. - Include a control with a known potent inhibitor (e.g., TIMP-3) to ensure the assay can detect inhibition.[1] - Test for inhibition from sample matrices by spiking a known amount of active enzyme into the sample. | |
| High Background Signal | Substrate Instability: The FRET substrate is being cleaved by other proteases in the sample or is auto-hydrolyzing. | - Include a "substrate-only" control (no enzyme) to measure the rate of non-enzymatic substrate degradation. - Add a broad-spectrum metalloproteinase inhibitor (e.g., EDTA) to a control well to check for cleavage by other metalloproteinases.[1] |
| Contaminated Reagents: Bacterial or fungal contamination in buffers can introduce proteases. | - Use sterile, filtered buffers. - Prepare fresh assay buffer for each experiment.[1] | |
| Poor Assay Reproducibility | Inconsistent Pipetting: Small volumes of concentrated enzyme or inhibitors are difficult to pipette accurately. | - Use calibrated pipettes and appropriate tip sizes. - Prepare larger volumes of master mixes to minimize pipetting errors. |
| Temperature Fluctuations: Enzyme activity is sensitive to temperature. | - Pre-incubate all reagents and plates at the assay temperature (typically 37°C). - Use a plate reader with stable temperature control. | |
| Enzyme Aggregation/Oligomerization: ADAMTS-5 can form oligomers, which may affect its activity. | - The presence of surfactants like Brij-35 at an optimal concentration (e.g., 0.005%-0.05%) can help prevent aggregation and improve activity.[1][2][3] | |
| Lack of Substrate Specificity | Substrate Cleavage by Other Proteases: The chosen substrate is not specific for ADAMTS-5 and is cleaved by other proteases (e.g., MMPs or other ADAMTS family members). | - Profile the substrate against a panel of related proteases to determine its specificity.[2][3] - Consider using a more selective, newly developed FRET substrate.[2][3][4] |
| Incorrect Enzyme Construct: The activity and specificity of ADAMTS-5 are influenced by its ancillary domains. Truncated versions may exhibit different substrate preferences. | - Use full-length ADAMTS-5 or a construct that includes the necessary domains for interacting with the substrate of interest. The cysteine-rich and spacer domains are important for aggrecan binding.[5] |
Frequently Asked Questions (FAQs)
1. How can I improve the translational relevance of my in vitro ADAMTS-5 assay?
To enhance translational relevance, consider the following:
-
Use physiologically relevant substrates: While FRET peptides are useful for high-throughput screening, using native substrates like aggrecan provides a more biologically relevant context.[6]
-
Mimic the in vivo microenvironment: The activity of ADAMTS-5 can be influenced by components of the extracellular matrix.
-
Correlate with ex vivo data: Whenever possible, validate your in vitro findings using human cartilage explant models.[7]
2. What are the key components of an ADAMTS-5 assay buffer?
A typical assay buffer for ADAMTS-5 activity includes:
-
Buffer: 50 mM Tris-HCl at a pH of 7.5.
-
Cofactor: 10 mM CaCl2, as ADAMTS-5 is a calcium-dependent metalloproteinase.[1][2]
-
Detergent: A low concentration of a non-ionic detergent like Brij-35 (e.g., 0.005%-0.05%) is often included to prevent enzyme aggregation and improve solubility.[1][2][3]
3. Which substrates are commonly used for measuring ADAMTS-5 activity?
Several types of substrates are used:
-
FRET Peptides: These are short synthetic peptides with a fluorophore and a quencher. Cleavage of the peptide separates the pair, leading to an increase in fluorescence. A commonly used, though not entirely specific, FRET substrate is (Abz)-TESE~SRGAIY-(Dpa)-KK-NH2.[1][8] Newer, more selective FRET substrates have also been developed.[2][3][4]
-
Aggrecan: As the primary physiological substrate of ADAMTS-5 in cartilage, purified aggrecan or aggrecan fragments are highly relevant.[6] Cleavage is often detected by Western blotting for specific neoepitopes (e.g., ARGSVIL).
-
Other Proteoglycans: ADAMTS-5 can also cleave other proteoglycans like versican.[9]
4. How can I determine the active concentration of my ADAMTS-5 enzyme?
The concentration of active enzyme can be determined by active site titration using a tight-binding inhibitor with a known stoichiometry, such as TIMP-3.[1][2] This involves incubating a fixed amount of the enzyme with increasing concentrations of the inhibitor and measuring the residual activity.
5. What are appropriate positive and negative controls for an ADAMTS-5 inhibition assay?
-
Positive Control for Inhibition: A known, potent inhibitor of ADAMTS-5, such as TIMP-3 or a well-characterized small molecule inhibitor, should be used to confirm that the assay can detect inhibition.
-
Negative Control (No Inhibition): A vehicle control (e.g., DMSO for small molecule inhibitors) at the same final concentration used for the test compounds.
-
Enzyme Activity Control: A control with enzyme and substrate but no inhibitor to represent 100% activity.
-
Substrate Only Control: A control with only the substrate and assay buffer to measure background fluorescence/degradation.[1]
Quantitative Data Summary
Table 1: Kinetic Parameters of Different ADAMTS-5 Substrates
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| (Abz)-TESE↓SRGAIY-(Dpa)-KK-NH₂ | 125.2 | 3.61 | 2.91 x 10⁴ | [3] |
| Substrate 3 (Novel FRET) | 29.5 | 1.87 | 6.32 x 10⁴ | [3] |
| Substrate 26 (Novel FRET) | 76.9 | 3.32 | 4.44 x 10⁴ | [3] |
| V1-5GAG (Versican) | 0.28 ± 0.05 | 0.77 ± 0.04 | 2.7 x 10⁶ | [9] |
Table 2: IC₅₀ Values of Selected ADAMTS-5 Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Assay Type | Reference |
| Compound 8 | ADAMTS-5 | 30 | FRET-based | [10] |
| GLPG1972/S201086 | ADAMTS-5 | 29 | Aggrecan ELISA | [11] |
| Antibody 2D3 | ADAMTS-5 | 0.2-0.5 | Aggrecan Cleavage | [12] |
Experimental Protocols
Protocol 1: In Vitro ADAMTS-5 Activity Assay using a FRET Substrate
-
Prepare Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5. Prepare fresh and filter sterilize.
-
Prepare Reagents:
-
Dilute recombinant human ADAMTS-5 to the desired final concentration (e.g., 1-10 nM) in assay buffer.
-
Dilute the FRET substrate (e.g., (Abz)-TESE~SRGAIY-(Dpa)-KK-NH₂) to the desired final concentration (e.g., 10-20 µM) in assay buffer.
-
-
Set up Assay Plate:
-
Add 50 µL of assay buffer to blank wells.
-
Add 50 µL of the FRET substrate solution to "substrate-only" control wells.
-
Add 25 µL of the ADAMTS-5 solution to the experimental and positive control wells.
-
Add 25 µL of assay buffer to the "substrate-only" wells.
-
-
Initiate the Reaction:
-
Add 25 µL of the FRET substrate solution to the experimental and positive control wells.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 1-5 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., λex = 300 nm, λem = 430 nm for the Abz/Dpa pair).[1][6]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "substrate-only" wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Protocol 2: ADAMTS-5 Inhibition Assay
-
Prepare Reagents: As in Protocol 1, with the addition of the test inhibitor and a positive control inhibitor (e.g., TIMP-3).
-
Set up Assay Plate:
-
Add 25 µL of assay buffer to control wells.
-
Add 25 µL of the test inhibitor at various concentrations to the experimental wells.
-
Add 25 µL of the positive control inhibitor to its designated wells.
-
-
Pre-incubation:
-
Add 25 µL of the ADAMTS-5 solution to all wells except the "substrate-only" and blank wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure:
-
Add 50 µL of the FRET substrate solution to all wells.
-
Measure fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 3: Aggrecan Cleavage Assay by Western Blot
-
Reaction Setup:
-
In a microcentrifuge tube, combine purified bovine aggrecan (e.g., 50 µg) with recombinant ADAMTS-5 (e.g., 0.5-2 pM) in assay buffer.[6] The final volume can be 50-100 µL.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor for 30-60 minutes before adding the aggrecan.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Stop Reaction: Terminate the reaction by adding EDTA to a final concentration of 20-50 mM.
-
Deglycosylation: To improve electrophoretic separation, treat the samples with chondroitinase ABC and keratanase overnight at 37°C to remove glycosaminoglycan chains.[6]
-
SDS-PAGE and Western Blotting:
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the ARGSVIL neoepitope generated by ADAMTS-5 cleavage.
-
Use an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensity of the cleaved fragment to determine the relative enzyme activity or inhibition.
Visualizations
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolytic activities of human ADAMTS-5: comparative studies with ADAMTS-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggrecan degradation in human articular cartilage explants is mediated by both ADAMTS-4 and ADAMTS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of highly potent and selective small molecule ADAMTS-5 inhibitors that inhibit human cartilage degradation via encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of recombinant ADAMTS-5
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to address batch-to-batch variability of recombinant A Disintegrin and Metalloproteinase with Thrombospondin type 1 motif, member 5 (ADAMTS-5).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in recombinant ADAMTS-5?
Batch-to-batch variability in recombinant ADAMTS-5 can arise from multiple factors throughout the manufacturing and handling process. The key sources include the expression system used, inconsistencies in protein folding and post-translational modifications, purification methods, and subsequent storage and handling conditions.[1][2][3] Even minor deviations in any of these steps can lead to significant differences in the final product's purity, activity, and stability.[4]
Q2: How do different expression systems (e.g., mammalian vs. E. coli) contribute to variability?
The choice of expression system is a critical factor influencing the characteristics of recombinant ADAMTS-5.
-
Mammalian Systems (e.g., CHO, HEK293): These systems are generally preferred because they can perform complex post-translational modifications, such as glycosylation, which are important for the proper folding and activity of ADAMTS-5.[5] However, variations in cell culture conditions (e.g., media composition, temperature) can alter these modifications, leading to batch differences.[6]
-
E. coli Systems: While cost-effective and capable of high yields, E. coli cannot perform mammalian-like post-translational modifications.[7] This often results in the protein being expressed in insoluble aggregates known as inclusion bodies, requiring complex refolding procedures that can be inconsistent.[1][8] The lack of proper folding and modification can significantly impact enzymatic activity and stability.
Q3: What are the critical quality attributes (CQAs) I should monitor for each new batch of recombinant ADAMTS-5?
To ensure experimental consistency, it is crucial to assess several critical quality attributes for each new batch. The most important CQAs include:
-
Purity and Integrity: Assessed by SDS-PAGE and Western Blot to confirm the correct molecular weight and identify any degradation products or contaminants.[9][10]
-
Concentration: Accurately determined using methods like spectrophotometry (A280).[5]
-
Specific Activity: The most critical parameter, measured using a relevant functional assay, such as an aggrecan cleavage assay or a FRET-based peptide substrate assay.[11][12][13] This value should be compared against the manufacturer's specifications and previous batches.
-
Stability: Evaluated by monitoring activity over time under specific storage conditions and after freeze-thaw cycles.[8][14]
Q4: How does storage and handling affect the stability and activity of ADAMTS-5?
ADAMTS-5 is a delicate enzyme, and its stability is highly dependent on proper storage and handling.[14][15]
-
Temperature: Long-term storage at -80°C is ideal for preserving activity.[14]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the enzyme can cause denaturation and aggregation, leading to a significant loss of function. It is highly recommended to aliquot the protein into single-use volumes upon receipt.[14]
-
Buffer Composition: The storage buffer should have an optimal pH and may contain stabilizing agents like glycerol to prevent aggregation and degradation.[8][16]
-
Proteolysis and Oxidation: The presence of contaminating proteases or exposure to oxidizing conditions can degrade the enzyme.[14] The inclusion of protease inhibitors and reducing agents in buffers can help mitigate these issues.[14]
Troubleshooting Guide
This guide addresses common problems encountered when using recombinant ADAMTS-5.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity in my assay. | 1. Improper Storage/Handling: The enzyme may have degraded due to multiple freeze-thaw cycles or incorrect storage temperature.[8][14] 2. Incorrect Assay Buffer: The pH, ionic strength, or required cofactors (e.g., Ca²⁺, Zn²⁺) may be suboptimal.[5][9] 3. Degraded Substrate: The aggrecan or peptide substrate may have degraded. 4. Presence of Inhibitors: The sample or buffers may contain metalloproteinase inhibitors (e.g., EDTA).[5] | 1. Verify Storage: Confirm that the enzyme was stored at -80°C and aliquoted to avoid freeze-thaw cycles. Use a fresh aliquot for the experiment. 2. Optimize Buffer: Review the manufacturer's recommended assay buffer conditions. A typical buffer is 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, and 10 µM ZnCl₂.[5][9] 3. Use Fresh Substrate: Prepare fresh substrate or test the integrity of the existing stock. 4. Check for Inhibitors: Ensure all solutions are free from chelating agents like EDTA. Run a control with a known active batch of ADAMTS-5. |
| Inconsistent results between experiments. | 1. Batch-to-Batch Variability: The new lot of ADAMTS-5 has a different specific activity.[17] 2. Assay Variability: Pipetting errors, temperature fluctuations during incubation, or variations in reagent preparation. 3. Protein Aggregation: The enzyme may have formed aggregates, reducing the concentration of active protein.[14] | 1. Qualify New Batches: Always perform a quality control check (see Experimental Workflow below) on new batches to determine their specific activity before use in critical experiments. Normalize enzyme concentration based on activity rather than total protein concentration. 2. Standardize Assay Protocol: Use a detailed, standardized protocol. Ensure consistent incubation times and temperatures. Prepare fresh reagents. 3. Centrifuge Sample: Briefly centrifuge the enzyme vial before use to pellet any aggregates. Use the supernatant. |
| Multiple bands observed on SDS-PAGE. | 1. Proteolytic Degradation: The enzyme preparation may be partially degraded by contaminating proteases or through autodegradation.[14] 2. Glycosylation Variants: If using a mammalian expression system, different glycosylation patterns can lead to slight variations in molecular weight.[5][12] 3. Presence of Contaminants: The purification process may have been incomplete. | 1. Confirm with Western Blot: Use an antibody specific to ADAMTS-5 to confirm if the lower molecular weight bands are degradation products.[18] 2. Check Manufacturer Data: Compare your gel with the certificate of analysis for the specific lot. Heterogeneity due to glycosylation is common for mammalian-expressed proteins. 3. Assess Activity: If the primary band is at the correct molecular weight and the specific activity is within range, minor contaminating bands may not affect the experiment. |
Experimental Protocols & Workflows
Workflow for Qualifying a New Batch of Recombinant ADAMTS-5
This workflow ensures that each new batch of ADAMTS-5 is properly characterized before use, minimizing experimental variability.
References
- 1. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. youtube.com [youtube.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Frontiers | Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells [frontiersin.org]
- 7. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and Activity Determination of ADAMTS-4 and ADAMTS-5 and Their Domain Deleted Mutants. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 12. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. genextgenomics.com [genextgenomics.com]
- 15. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Stability Problem: Why Some Recombinant Antibodies Don’t Make It to Market [evitria.com]
- 17. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADAMTS5 Polyclonal Antibody (PA5-32142) [thermofisher.com]
Statistical analysis of ADAMTS-5 inhibitor screening data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADAMTS-5 inhibitor screening assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Z'-factor is consistently low (<0.5). What are the potential causes and how can I improve it?
A low Z'-factor indicates poor assay quality, suggesting that the separation between your positive and negative controls is not sufficient for reliable hit identification.[1] Several factors can contribute to a low Z'-factor.
Troubleshooting Steps:
-
Reagent Quality and Concentration:
-
Enzyme Activity: Ensure your ADAMTS-5 enzyme is active. Use a fresh batch or test its activity with a known substrate. For fluorescence resonance energy transfer (FRET) substrates, cleavage should result in a measurable increase in fluorescence.[2]
-
Substrate Concentration: The substrate concentration can impact the assay window. An optimal concentration should be used, for example, 20 µM for the FRET substrate Abz-TESE~SRGAIY-Dpa-KK-NH2 has been reported.[3]
-
Control Inhibitor Potency: Verify the concentration and potency of your positive control inhibitor.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Optimize incubation times and ensure a constant temperature (e.g., 37°C) is maintained throughout the experiment.[2] Inadequate incubation can lead to a small signal window.
-
Buffer Composition: Ensure the assay buffer composition is optimal for ADAMTS-5 activity.
-
-
Plate Reader Settings:
-
Gain Settings: Optimize the photomultiplier tube (PMT) gain settings on your plate reader. Too high a gain can increase background noise, while too low a gain can result in a weak signal.
-
Excitation/Emission Wavelengths: Confirm you are using the correct excitation and emission wavelengths for your fluorophore. For the Abz-TESE~SRGAIY-Dpa-KK-NH2 substrate, the excitation wavelength is around 300 nm and the emission wavelength is around 430 nm.[2]
-
-
Data Analysis:
-
Outliers: Check for and remove any clear outliers in your control wells that may be skewing the standard deviation.[4]
-
| Parameter | Recommendation | Potential Impact on Z'-factor |
| Z'-factor Value | > 0.5 | A value between 0.5 and 1.0 is considered an excellent assay.[5] |
| 0 to 0.5 | An acceptable, but less reliable assay.[1] | |
| < 0 | The assay is not suitable for screening.[1] | |
| Positive Control | Potent, known this compound | A weak or inactive positive control will reduce the signal window. |
| Negative Control | DMSO or inactive compound | High variability in the negative control wells will increase standard deviation. |
| Enzyme Concentration | Titrate to determine optimal concentration | Too little enzyme leads to a weak signal; too much can deplete the substrate quickly. |
| Substrate Concentration | Typically at or below the Km | Affects the dynamic range of the assay. |
Q2: I'm observing high variability between replicate wells. What could be the cause?
High variability can mask real hits and lead to a high number of false positives or negatives.
Troubleshooting Steps:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for samples or fill them with buffer. A scattered layout of controls across the plate can also help normalize for these effects.[6][7]
-
Incomplete Mixing: Ensure all reagents are thoroughly mixed in the wells before starting the measurement.
-
Instrument Issues: Check for any fluctuations in the plate reader's lamp or detector.
-
Cell-Based Assays: In cell-based assays, uneven cell seeding or cell clumping can cause significant well-to-well variation.
Q3: My screening data shows systematic patterns across the plate (e.g., "edge effects"). How can I correct for this?
Systematic errors can lead to the false identification of hits based on their position on the plate.
Troubleshooting Steps:
-
Data Normalization: Several data normalization methods can be applied to correct for systematic errors.
-
Plate Layout: Randomize the placement of samples and controls across different plates to minimize the impact of any single plate's systematic error.[9]
| Normalization Method | Description | Best For |
| Percent of Control | Normalizes raw measurements relative to the mean of the control wells.[8] | Simple, easy to implement. |
| Z-score | Normalizes based on the mean and standard deviation of all samples on a plate. | When controls are not available for every plate. |
| B-score | A robust normalization procedure that corrects for row and column effects.[8] | Assays with low hit rates. |
| Loess | Uses a local polynomial fit to correct for spatial effects.[6] | Assays with high hit rates and noticeable spatial patterns.[7] |
Q4: I have identified several potential hits. What are the next steps for validation?
Hit validation is a critical step to eliminate false positives and confirm the activity of your candidate inhibitors.
Workflow for Hit Validation:
-
Re-testing: Re-test the initial hits, preferably from a fresh stock of the compound, to confirm their activity in the primary assay.
-
Dose-Response Curves: Perform a dose-response analysis to determine the potency (e.g., IC50) of the confirmed hits.
-
Orthogonal Assays: Validate the hits in a secondary, different assay format to rule out assay-specific artifacts. For example, if the primary screen was a FRET-based assay, a secondary assay could measure the degradation of the natural substrate, aggrecan.[10][11]
-
Selectivity Assays: Test the confirmed inhibitors against other related proteases (e.g., other ADAMTS family members or MMPs) to determine their selectivity.[3]
-
Mechanism of Action Studies: Investigate how the inhibitor interacts with ADAMTS-5 (e.g., competitive, non-competitive, or uncompetitive inhibition).
Experimental Protocols & Visualizations
Generic ADAMTS-5 FRET-Based Inhibitor Screening Protocol
This protocol provides a general framework for a fluorescence resonance energy transfer (FRET)-based assay for screening ADAMTS-5 inhibitors.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).[3]
-
Dilute recombinant human ADAMTS-5 to the desired final concentration in assay buffer.
-
Prepare the FRET substrate (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2) in assay buffer.[2]
-
Prepare test compounds and controls (positive and negative) in DMSO and then dilute in assay buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 1-2 µL) of the test compound or control solution to the wells of a black, opaque 384-well microplate.[12]
-
Add the ADAMTS-5 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.[2]
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths (e.g., λex = 300 nm, λem = 430 nm for the Abz-TESE~SRGAIY-Dpa-KK-NH2 substrate).[2]
-
Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the data using an appropriate method (e.g., percent of control).
-
Calculate the Z'-factor to assess assay quality.
-
Identify hits based on a pre-defined threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
References
- 1. assay.dev [assay.dev]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rna.uzh.ch [rna.uzh.ch]
- 5. academic.oup.com [academic.oup.com]
- 6. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Analysis of ADAMTS-5 and MMP Inhibitors in Extracellular Matrix Degradation
In the landscape of therapeutic drug development, particularly for degenerative diseases like osteoarthritis (OA), the targeted inhibition of specific proteinases is a critical strategy. Among the key enzyme families implicated in the breakdown of the extracellular matrix (ECM) are the Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS). This guide provides an objective comparison of the efficacy of inhibitors targeting ADAMTS-5, a primary aggrecanase, versus those targeting various MMPs, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Efficacy in Aggrecan Degradation
Experimental evidence consistently demonstrates that ADAMTS-5 is significantly more efficient at degrading aggrecan, a major proteoglycan component of articular cartilage, than most MMPs. Aggrecan loss is a critical early event in the progression of osteoarthritis.[1]
Studies comparing the enzymatic activity of ADAMTS-5 with various MMPs on purified aggrecan have revealed substantial differences in potency. For instance, ADAMTS-5 is estimated to be approximately 100 times more efficient at cleaving the interglobular domain (IGD) of aggrecan than MMP-3.[2][3][4] Even the most efficient aggrecan-cleaving MMP, MMP-12, is less potent than ADAMTS-5.[2][3] This superior efficiency establishes ADAMTS-5 as the primary "aggrecanase" responsible for cartilage degradation in OA.[5][6] In contrast, the primary role of MMPs, particularly MMP-13, is the degradation of type II collagen, which typically occurs after initial aggrecan loss.[7][8]
| Enzyme Comparison | Substrate Domain | Relative Efficacy | Reference |
| ADAMTS-5 vs. MMP-3 | Aggrecan IGD | ~100x more efficient | [2][3][4] |
| ADAMTS-5 vs. MMP-3 | Aggrecan CS-2 Region | ~10x more efficient | [2][3][4] |
| ADAMTS-5 vs. MMP-12 | Aggrecan IGD | More efficient | [2][3] |
| ADAMTS-5 | Aggrecan | Primary Aggrecanase | [5][6] |
| MMP-13 | Type II Collagen | Predominant Collagenase | [7][8] |
Furthermore, in cartilage explant models stimulated with inflammatory cytokines, MMP-mediated degradation is significantly delayed compared to aggrecanase activity.[3][4] This delay is attributed to the different activation mechanisms; MMPs are secreted as inactive proenzymes requiring a complex and slower extracellular activation cascade, while ADAMTS enzymes can be activated more rapidly.[2]
Therapeutic Inhibitors: Specificity and Clinical Development
The development of inhibitors has reflected the evolving understanding of these enzymes' roles. Early efforts focused on broad-spectrum MMP inhibitors. However, these compounds were largely unsuccessful in clinical trials for arthritis and cancer, primarily due to a lack of specificity leading to off-target effects and dose-limiting toxicities, such as musculoskeletal syndrome.[5][9]
This has shifted the focus towards developing highly selective inhibitors. Targeting ADAMTS-5 is now considered a more promising strategy for creating Disease-Modifying Osteoarthritis Drugs (DMOADs) because of its central role in the initial and critical step of cartilage degradation.[10]
| Inhibitor | Target(s) | Type | Development Stage (Selected) | Reference |
| GLPG1972 (S201086) | ADAMTS-5 | Small Molecule | Phase 2 Clinical Trials (ROCCELLA study did not meet primary endpoint) | [7][11][12][13] |
| M6495 | ADAMTS-5 | Nanobody (Antibody) | Phase 1 Clinical Trials Completed | [7][12][14] |
| GSK2394002 | ADAMTS-5 | Monoclonal Antibody | Preclinical | [5][7] |
| PG-116800 | Broad-spectrum MMP (incl. MMP-13) | Small Molecule | Clinical Trials (Caused reversible musculoskeletal adverse events) | [8][10] |
| Batimastat/Marimastat | Broad-spectrum MMP | Small Molecule | Early Clinical Trials (Largely unsuccessful due to side effects) | [9][15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for Cartilage Degradation
Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are primary drivers of cartilage degradation.[11] They activate intracellular signaling cascades, including NF-κB and MAPK, which upregulate the gene expression of both ADAMTS-5 and various MMPs, leading to the breakdown of the cartilage matrix.[5][11]
Caption: Cartilage degradation signaling pathway.
Experimental Workflow for Inhibitor Comparison
A typical workflow to compare the efficacy of ADAMTS-5 and MMP inhibitors involves a multi-step process, starting from enzymatic assays and progressing to more complex tissue-level models.
References
- 1. Crystal structures of the two major aggrecan degrading enzymes, ADAMTS4 and ADAMTS5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMPs are less efficient than ADAMTS5 in cleaving aggrecan core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMPs are less efficient than ADAMTS5 in cleaving aggrecan core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] ADAMTS5 is the major aggrecanase in mouse cartilage in vivo and in vitro | Semantic Scholar [semanticscholar.org]
- 7. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Small Molecule Inhibitors for the Treatment of Osteoarthritis [mdpi.com]
- 11. emjreviews.com [emjreviews.com]
- 12. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. MMP inhibitors: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of ADAMTS-5 Inhibition: A Comparative Guide to Preclinical Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the pursuit of effective and safe ADAMTS-5 inhibitors for the treatment of osteoarthritis (OA) has been a journey of both promise and challenge. A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5) is a key enzyme in cartilage degradation, making it a prime target for disease-modifying OA drugs. However, the translation of preclinical findings into clinical success has been fraught with difficulties, underscoring the critical need for robust and reproducible study designs. This guide provides a comparative analysis of prominent ADAMTS-5 inhibitors, detailed experimental protocols for their evaluation, and an overview of the complex signaling pathways involved, with a focus on enhancing the reproducibility and predictive value of future research.
Comparative Efficacy and Selectivity of ADAMTS-5 Inhibitors
The development of ADAMTS-5 inhibitors has yielded both small molecules and monoclonal antibodies, each with distinct potency and selectivity profiles. A critical aspect of their evaluation is the assessment of their inhibitory activity not only against ADAMTS-5 but also against related proteases, such as ADAMTS-4 and various matrix metalloproteinases (MMPs), to minimize off-target effects. The following table summarizes key quantitative data for several notable ADAMTS-5 inhibitors.
| Inhibitor Name | Type | Target(s) | IC50 (ADAMTS-5) | Selectivity Profile | Development Stage/Status | Key Findings & Challenges |
| GLPG1972/S201086 | Small Molecule | ADAMTS-5 | 19 nM (human)[1] | ~8-fold selective over ADAMTS-4; >60-fold over other proteases[1][2] | Phase 2 clinical trials terminated (failed to show efficacy)[3] | Orally bioavailable. While potent in preclinical models, it did not achieve desired clinical outcomes in treating knee OA pain[3]. |
| M6495 (QUC398) | Nanobody® | ADAMTS-5 | High affinity (KD of 3.65 pM)[4] | Highly selective; no binding to ADAMTS-1, -4, or -15[4] | Phase 2 clinical trial terminated (insufficient pain relief)[3] | Showed good safety and tolerability in Phase 1[4]. The failure in Phase 2 highlights the difficulty in translating target engagement to clinical efficacy for pain in OA[3]. |
| GSK2394002 | Monoclonal Antibody | ADAMTS-5 | 1.43 nM[1] | Highly selective for ADAMTS-5 | Preclinical development terminated | Demonstrated efficacy in preclinical models but was halted due to cardiovascular side effects (increased arterial pressure and ST-segment elevation) in cynomolgus monkeys[4][5]. |
| AGG-523 | Small Molecule | ADAMTS-4/ADAMTS-5 | Dual inhibitor | Moderate selectivity | Phase 1 clinical trials discontinued | Poor pharmacokinetic properties led to the discontinuation of its development[4]. |
| Compound 8 (GSK) | Small Molecule | ADAMTS-5 | 30 nM[6] | >50-fold selective over ADAMTS-4; >1000-fold over ADAMTS-1, MMP-13, and TACE[7][6] | Preclinical | A potent and selective inhibitor identified through encoded library technology, demonstrating the potential for non-zinc-binding scaffolds[7][6]. |
| Antibody 2D3 | Monoclonal Antibody | ADAMTS-5 | Low nM range[3] | Highly selective for ADAMTS-5 over ADAMTS-4 and various MMPs[3] | Preclinical Research Tool | An effective exosite inhibitor used in research to specifically block ADAMTS-5 activity in vitro[8]. |
Key Experimental Protocols for Evaluating ADAMTS-5 Inhibitors
The reproducibility of inhibitor studies heavily relies on the standardization of experimental protocols. Below are detailed methodologies for two key assays used in the preclinical assessment of ADAMTS-5 inhibitors.
ADAMTS-5 Activity Assay using a FRET-based Substrate
This assay provides a quantitative measure of an inhibitor's potency in a purified system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ADAMTS-5.
Materials:
-
Recombinant human ADAMTS-5 (catalytically active domain)
-
FRET-based peptide substrate (e.g., Abz-TESE↓SRGAIY-Dpa-KK-NH2)[3][4][5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35[4]
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (λex = 300 nm, λem = 430 nm for the specified substrate)[4]
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions to triplicate wells. For control wells (no inhibition), add 50 µL of assay buffer with the same final DMSO concentration.
-
Add 25 µL of a pre-diluted solution of recombinant ADAMTS-5 to each well to achieve a final concentration that yields a linear reaction rate (e.g., 0.5 nM).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution to each well. The final substrate concentration should be at or below its Km value (e.g., 20 µM for Abz-TESE↓SRGAIY-Dpa-KK-NH2)[4].
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The cleavage of the FRET substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the progress curves for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cartilage Explant Aggrecan Degradation Assay
This ex vivo assay assesses the ability of an inhibitor to protect cartilage from degradation in a more physiologically relevant environment.
Objective: To evaluate the efficacy of a test compound in preventing cytokine-induced aggrecan degradation in cartilage explants.
Materials:
-
Bovine or human articular cartilage explants
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Serum-Free Medium: DMEM with penicillin and streptomycin
-
Cytokine Stimulation Cocktail: e.g., Interleukin-1α (IL-1α) at 10 ng/mL or a combination of Oncostatin M (OSM) at 5 ng/mL and TNF-α at 20 ng/mL[8]
-
Test inhibitor
-
Dimethylmethylene blue (DMMB) dye solution for quantifying sulfated glycosaminoglycans (GAGs)
-
Antibodies for Western blotting to detect aggrecan fragments (e.g., anti-ARGS neoepitope)
-
Proteinase K for cartilage digestion
Procedure:
-
Harvest full-thickness articular cartilage from a suitable source (e.g., bovine metacarpophalangeal joints or human joints from total joint replacement surgery).
-
Create cartilage explants of a uniform size (e.g., 3 mm diameter biopsy punch).
-
Place individual explants in a 96-well plate with culture medium and allow them to equilibrate for 24-48 hours.
-
Replace the culture medium with serum-free medium containing various concentrations of the test inhibitor or vehicle control (DMSO). Pre-incubate for 2-4 hours.
-
Add the cytokine stimulation cocktail to the appropriate wells to induce cartilage degradation. Include an unstimulated control group.
-
Culture the explants for a defined period (e.g., 3-7 days), collecting the conditioned media at specified time points.
-
Quantification of GAG Release:
-
Mix a sample of the conditioned medium with DMMB dye solution.
-
Measure the absorbance at 525 nm.
-
Calculate the amount of released GAGs by comparing to a standard curve of chondroitin sulfate.
-
-
Western Blot Analysis of Aggrecan Fragments:
-
Concentrate the conditioned media.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with an antibody specific for the aggrecanase-generated ARGS neoepitope to detect aggrecan fragments.
-
-
Quantification of Remaining GAGs in Cartilage:
-
At the end of the culture period, rinse the cartilage explants and digest them with proteinase K.
-
Quantify the GAG content in the digest using the DMMB assay.
-
-
Data Analysis: Compare the amount of GAG release and ARGS fragment generation in the inhibitor-treated groups to the cytokine-stimulated control group to determine the protective effect of the inhibitor.
Signaling Pathways and Experimental Workflows
The expression and activity of ADAMTS-5 are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines and mechanical stress. Understanding these pathways is crucial for identifying novel therapeutic targets and for designing robust experimental models.
ADAMTS-5 Signaling Pathway
Caption: Simplified signaling network regulating ADAMTS-5 expression and activity in chondrocytes.
Experimental Workflow for ADAMTS-5 Inhibitor Screening
Caption: A typical workflow for the preclinical discovery and development of ADAMTS-5 inhibitors.
Addressing the Challenges of Reproducibility and Robustness
The discrepancy between promising preclinical data and clinical trial failures for ADAMTS-5 inhibitors highlights several challenges in the field:
-
Model Systems: While genetically modified mouse models have been instrumental in validating ADAMTS-5 as a target, the direct translation of these findings to human OA is not always straightforward. Human cartilage explant models, though more relevant, can have high variability depending on the donor's disease state and age[2].
-
Assay Conditions: The potency of inhibitors can vary significantly between cell-free biochemical assays and cell-based or tissue-based assays. Factors such as substrate competition, protein binding in the matrix, and cellular uptake can all influence the apparent efficacy of a compound[9][10].
-
Target Engagement vs. Clinical Outcome: Demonstrating that an inhibitor can block ADAMTS-5 activity in vivo (target engagement) does not always translate to a meaningful improvement in clinical endpoints like pain and joint function. This disconnect underscores the complexity of OA pathology, where multiple factors contribute to the patient's symptoms.
-
Safety and Off-Target Effects: The unexpected cardiovascular side effects observed with GSK2394002 emphasize the importance of thorough safety pharmacology studies and understanding the physiological roles of ADAMTS-5 beyond the joint[4][5].
To enhance the robustness and reproducibility of future this compound studies, researchers should consider:
-
Standardized and well-characterized assay systems: Utilizing standardized protocols and thoroughly characterizing the cellular and tissue models used.
-
Head-to-head comparisons: Whenever possible, comparing new inhibitors to well-characterized reference compounds under the same experimental conditions.
-
Integrated preclinical to clinical modeling: Developing translational models that can better predict human pharmacokinetics, pharmacodynamics, and efficacy.
-
Focus on patient stratification: Identifying patient populations that are most likely to respond to ADAMTS-5 inhibition based on biomarkers of disease activity.
By addressing these challenges, the scientific community can improve the predictive value of preclinical research and increase the likelihood of successfully developing a disease-modifying therapy for osteoarthritis that targets ADAMTS-5.
References
- 1. Translational Development of an ADAMTS-5 Antibody for Osteoarthritis Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ADAMTS‐5: A difficult teenager turning 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cartilage Proteoglycan Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Novel ADAMTS-5 Inhibitors for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of emerging ADAMTS-5 inhibitors against established standards, offering a comparative analysis of their potency, selectivity, and efficacy. The data presented herein is intended to aid researchers in the selection of appropriate chemical tools for the study of osteoarthritis and the development of next-generation disease-modifying osteoarthritis drugs (DMOADs).
Introduction to ADAMTS-5 Inhibition
A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key enzyme in the pathology of osteoarthritis (OA).[1][2] It is primarily responsible for the degradation of aggrecan, a critical proteoglycan component of the cartilage extracellular matrix that provides compressive resistance to the tissue.[2][3] The enzymatic activity of ADAMTS-5 leads to the loss of cartilage integrity, a hallmark of OA.[1] Consequently, the inhibition of ADAMTS-5 is a major therapeutic strategy for the development of DMOADs.[4] This guide compares novel small molecule and antibody-based inhibitors to well-characterized standards.
Comparative Efficacy of ADAMTS-5 Inhibitors
The following table summarizes the in vitro potency and selectivity of various ADAMTS-5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Lower values indicate greater potency.
| Inhibitor Class | Inhibitor Name | Target(s) | IC50 (ADAMTS-5) | Selectivity Profile | Key Features & Reference(s) |
| Novel Small Molecule | GLPG1972/S201086 | ADAMTS-5 | < 1.5 µM (in mouse cartilage explants) | Selective over other metalloproteinases.[4] | Orally bioavailable; has been investigated in Phase 2 clinical trials.[4] |
| Novel Small Molecule | CLS-S210 | ADAMTS-4, ADAMTS-5 | 0.059 µM (dual) | Potent dual inhibitor. | Shown to reduce cartilage damage and pain in a mouse model of OA.[5] |
| Novel Small Molecule | Unnamed Inhibitor | ADAMTS-5 | 1.1 µM | 40-fold selective over ADAMTS-4.[6][7] | Protects against IL-1β-induced degradation of proteoglycan and aggrecan in chondrocytes.[7] |
| Novel Antibody | M6495 (Nanobody) | ADAMTS-5 | KD = 3.65 pM | Highly specific for ADAMTS-5.[8] | A bivalent Nanobody that has shown cartilage protective effects in ex vivo models.[8][9] |
| Natural Product | Ellagic Acid | ADAMTS-5 | Predicted Ki = 1.13 µM | - | A hydrolytic metabolite of Punicalagin, found in pomegranates. |
| Standard (Broad-Spectrum) | GM6001 (Ilomastat) | Pan-metalloproteinase | - | Broad-spectrum inhibitor of MMPs and ADAMTSs.[3] | Commonly used as a reference compound; lacks selectivity.[3] |
| Standard (Endogenous) | TIMP-3 | ADAMTSs, MMPs | - | Endogenous inhibitor of several metalloproteinases, including ADAMTS-4 and ADAMTS-5.[3] | Naturally occurring protein inhibitor. |
Experimental Protocols for Inhibitor Benchmarking
Accurate and reproducible benchmarking of ADAMTS-5 inhibitors requires standardized experimental protocols. Below are detailed methodologies for key assays.
ADAMTS-5 Enzymatic Activity Assay (FRET-based)
This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of recombinant ADAMTS-5.
Principle: A quenched-fluorescent (QF) peptide substrate, which contains a sequence specifically cleaved by ADAMTS-5, is used.[3] Cleavage of the peptide by the enzyme separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Methodology:
-
Reagents: Recombinant human ADAMTS-5, QF peptide substrate (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).[3][10]
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96-well microplate, add the assay buffer, recombinant ADAMTS-5, and the test inhibitor. Incubate for a pre-determined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the QF peptide substrate to each well. d. Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 300 nm, λem = 430 nm for the example substrate).[10]
-
Data Analysis: Calculate the initial reaction rates (RFU/s) from the linear portion of the fluorescence curve. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Human Cartilage Explant Degradation Assay
This ex vivo assay assesses the ability of an inhibitor to prevent cartilage degradation in a physiologically relevant environment.[11]
Principle: Human articular cartilage explants are stimulated with pro-inflammatory cytokines (e.g., IL-1β and oncostatin M) to induce the expression and activity of ADAMTS-5 and other catabolic enzymes.[11] The protective effect of an inhibitor is quantified by measuring the release of aggrecan fragments into the culture medium.
Methodology:
-
Materials: Full-thickness human articular cartilage (from donors or OA patients), culture medium (e.g., DMEM/F12), pro-inflammatory cytokines (e.g., IL-1β, oncostatin M), test inhibitor.
-
Procedure: a. Harvest and culture cartilage explant disks in a 96-well plate. b. Treat the explants with a combination of pro-inflammatory cytokines and various concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) and a cytokine-only control. c. Culture the explants for an extended period (e.g., 18 days), collecting the conditioned medium at regular intervals.[11] d. Analyze the collected medium for markers of aggrecan degradation.
-
Analysis of Degradation Markers:
-
Data Analysis: Compare the levels of GAG and ARGS release in inhibitor-treated groups to the cytokine-stimulated control to determine the dose-dependent inhibitory effect.
In Vivo Model of Osteoarthritis
Animal models are crucial for evaluating the in vivo efficacy of ADAMTS-5 inhibitors. The surgical destabilization of the medial meniscus (DMM) model in mice is commonly used.
Principle: Surgical transection of the medial meniscotibial ligament leads to joint instability, mimicking key aspects of post-traumatic OA. This results in progressive cartilage degradation, which can be attenuated by effective therapeutic agents.
Methodology:
-
Animal Model: Perform DMM surgery on one knee joint of mice, with the contralateral joint serving as a control.
-
Inhibitor Administration: Administer the test inhibitor systemically (e.g., orally or via injection) at various doses and for a specified duration following surgery. Include a vehicle-treated control group.
-
Outcome Measures:
-
Histological Analysis: At the end of the study, harvest the knee joints, section, and stain with Safranin-O and Fast Green to visualize cartilage proteoglycan content. Score the cartilage damage using a standardized system (e.g., OARSI score).
-
Pain Assessment: Measure pain-related behaviors, such as mechanical allodynia, using von Frey filaments.[4]
-
-
Data Analysis: Compare the histological scores and pain measurements between the inhibitor-treated and vehicle-treated groups to assess the therapeutic efficacy.
Visualizing Key Pathways and Processes
ADAMTS-5 Signaling in Cartilage Degradation
ADAMTS-5 expression and activity in chondrocytes are regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines and mechanical stress, which are key drivers of OA pathogenesis.[1][13]
References
- 1. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellus patents new ADAMTS4 and ADAMTS5 inhibitors | BioWorld [bioworld.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. INVOLVEMENT OF ADAMTS5 AND HYALURONIDASE IN AGGRECAN DEGRADATION AND RELEASE FROM OSM-STIMULATED CARTILAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
Decoding the Promise of ADAMTS-5 Inhibitors in Osteoarthritis: A Comparative Guide
An in-depth analysis of the preclinical efficacy and underlying mechanisms of ADAMTS-5 inhibitors as potential disease-modifying drugs for osteoarthritis (OA).
Osteoarthritis, a degenerative joint disease characterized by the progressive breakdown of cartilage, currently lacks effective disease-modifying therapies. A key player in this destructive process is the enzyme ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a major aggrecanase responsible for the degradation of aggrecan, a critical component of the cartilage extracellular matrix.[1][2] The inhibition of ADAMTS-5 has thus emerged as a promising strategy to slow or halt the progression of OA. This guide provides a comparative overview of the validation of ADAMTS-5 inhibitors in various OA models, presenting key experimental data, detailed methodologies, and a visual representation of the involved biological pathways and experimental workflows.
Comparative Efficacy of ADAMTS-5 Inhibitors in Preclinical OA Models
Numerous preclinical studies have demonstrated the potential of ADAMTS-5 inhibitors, ranging from monoclonal antibodies to small molecules, in mitigating cartilage degradation and, in some instances, alleviating pain-related behaviors in animal models of OA.[3][4] The following tables summarize the quantitative data from key studies, offering a comparative look at the efficacy of different inhibitors.
| Inhibitor Type | Inhibitor Name | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| Monoclonal Antibody | GSK2394002 | Surgical Mouse Model (DMM) | Histologic Cartilage Degeneration | Statistically significant protection from cartilage degeneration with prophylactic treatment (10-16 mg/kg, i.p., 1x/week). | [3][5] |
| Monoclonal Antibody | Anti-ADAMTS-5 mAb | Surgical Mouse Model (DMM) | Cartilage Degeneration, Osteophyte Growth, Mechanical Allodynia | Treatment starting 4 weeks post-surgery slowed cartilage degeneration and osteophyte growth; temporarily reversed mechanical allodynia. | [6] |
| Monoclonal Antibody | CRB0017 | Spontaneous Murine Model of OA | Cartilage Breakdown, Disease Progression | Delayed cartilage breakdown and ameliorated disease progression with intra-articular administration twice over 3 months. | [4][5] |
| Nanobody | M6495 | Ex vivo | Cartilage Degradation, Aggrecan Turnover | Showed a dose-dependent protective effect on cartilage degradation and inhibited aggrecan turnover. | [4][5] |
| Small Molecule | GLPG1972/S201086 | Rat Meniscectomy Model | Cartilage Protection | Demonstrated a protective effect on cartilage. | [4] |
| Small Molecule | AGG-523 | Rat Joint Injury Model | Aggrecanase Activity | Attenuated elevated aggrecanase activity. | [4] |
| Inhibitor Name | In Vitro/Ex Vivo Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| GSK2394002 | Human OA Cartilage Explants | ARGS Neoepitope Release (marker of aggrecan degradation) | Potent and sustained inhibition of ARGS neoepitope release, particularly in a subset of patient tissues. Inhibition was sustained for weeks after a single treatment. | [3][7] |
| Anti-ADAMTS-4 mAb | Human OA Cartilage Explants | ARGS Neoepitope Release | Only modest inhibition observed, preferentially under cytokine-stimulated conditions. | [3] |
Understanding the Mechanism: Signaling Pathways in ADAMTS-5 Regulation
The expression and activity of ADAMTS-5 in chondrocytes are regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines, mechanical stress, and other catabolic factors prevalent in the OA joint.[1][8] Understanding these pathways is crucial for the rational design and application of ADAMTS-5 targeted therapies.
Caption: Key signaling pathways regulating ADAMTS-5 expression in OA.
Experimental Corner: Protocols for Evaluating ADAMTS-5 Inhibitors
The validation of ADAMTS-5 inhibitors relies on well-defined experimental models that mimic the pathological processes of OA. Below are detailed methodologies for commonly employed in vivo and ex vivo assays.
In Vivo Model: Destabilization of the Medial Meniscus (DMM) in Mice
This surgical model is widely used to induce OA-like changes in the knee joint of mice.
-
Animal Model: Male C57BL/6 mice, typically 10 weeks old.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision over the medial aspect of the knee.
-
Transect the medial meniscotibial ligament to destabilize the medial meniscus.
-
Suture the incision.
-
Sham surgery (incision without ligament transection) is performed on a control group.
-
-
Inhibitor Administration:
-
Treatment can be prophylactic (starting at the time of surgery) or therapeutic (starting at a defined time point after surgery, e.g., 4 weeks).
-
Administration is typically via intraperitoneal (i.p.) injection (e.g., 10-16 mg/kg, once weekly) or intra-articular injection.[5][6]
-
A vehicle or isotype control antibody is administered to the control group.
-
-
Outcome Measures:
-
Histopathology: At the end of the study (e.g., 8 or 16 weeks post-surgery), knees are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green or Toluidine Blue to visualize cartilage proteoglycan content. Cartilage degeneration and osteophyte formation are scored using a standardized system (e.g., OARSI score).
-
Pain Assessment: Mechanical allodynia (pain response to a non-painful stimulus) can be measured biweekly using von Frey filaments applied to the ipsilateral hind paw.[6]
-
Ex Vivo Model: Human Osteoarthritic Cartilage Explant Culture
This model allows for the assessment of inhibitor efficacy on human tissue.
-
Tissue Source: Human articular cartilage is obtained from patients undergoing total knee replacement surgery, with informed consent.
-
Explant Culture:
-
Full-thickness cartilage explants are harvested from the femoral condyles and tibial plateaus.
-
Explants are cultured in a defined medium (e.g., DMEM/F12) with or without inflammatory stimuli (e.g., IL-1β and oncostatin M (OSM)) to induce aggrecan degradation.
-
-
Inhibitor Treatment:
-
ADAMTS-5 inhibitors (e.g., monoclonal antibodies at a constant concentration) or a broad-spectrum metalloproteinase inhibitor (as a positive control) are added to the culture medium.[9]
-
An isotype control antibody is used as a negative control.
-
-
Outcome Measures:
Caption: Workflow for in vivo and ex vivo validation of ADAMTS-5 inhibitors.
Concluding Remarks and Future Directions
The collective evidence from preclinical models strongly supports the role of ADAMTS-5 as a key driver of cartilage degradation in osteoarthritis and validates its inhibition as a viable therapeutic strategy. Both monoclonal antibodies and small molecule inhibitors have demonstrated significant efficacy in reducing structural damage in animal models and inhibiting aggrecanolysis in human cartilage explants.
However, the translation of these promising preclinical findings into clinical success has been challenging. Several ADAMTS-5 inhibitors, including GLPG1972/S201086 and QUC398, have failed to demonstrate sufficient efficacy in Phase 2 clinical trials.[10][11] This discrepancy may be due to a variety of factors, including the complexity of human OA, the specific patient populations studied, and potential limitations of the animal models in fully recapitulating the human disease.
Future research should focus on identifying patient phenotypes most likely to respond to ADAMTS-5 inhibition, potentially through the use of biomarkers to identify individuals with high aggrecanase activity.[3] Further refinement of drug delivery methods to ensure adequate and sustained concentrations within the joint may also be critical. Despite the recent setbacks in clinical trials, the robust preclinical data continues to underscore the potential of ADAMTS-5 inhibition as a disease-modifying approach for osteoarthritis, warranting continued investigation and refined clinical trial designs.
References
- 1. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Translational Development of an ADAMTS-5 Antibody for Osteoarthritis Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest insights in disease-modifying osteoarthritis drugs development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic effects of an anti-ADAMTS-5 antibody on joint damage and mechanical allodynia in a murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Novartis ends phase 2 osteoarthritis trial of this compound [synapse.patsnap.com]
A Head-to-Head Battle: Small Molecule Inhibitors vs. Antibody-Based Therapeutics
A Comprehensive Comparison for Researchers and Drug Developers
In the landscape of targeted therapies, two dominant players have emerged: small molecule inhibitors and antibody-based therapeutics. Both have revolutionized the treatment of numerous diseases, particularly cancer, by precisely targeting key molecules involved in disease progression. However, their fundamental differences in structure, mechanism of action, and pharmacokinetic properties present distinct advantages and disadvantages. This guide provides a detailed side-by-side comparison to aid researchers, scientists, and drug development professionals in understanding and navigating the nuances of these two powerful therapeutic modalities.
At a Glance: Key Differences
| Feature | Small Molecule Inhibitors | Antibody-Based Inhibitors |
| Size & Structure | Low molecular weight (<900 Da), chemically synthesized organic compounds. | High molecular weight (~150 kDa), large, complex proteins (immunoglobulins). |
| Target Location | Can penetrate cell membranes to access intracellular targets (e.g., kinases, proteases). | Primarily target extracellular or cell surface proteins (e.g., receptors, cytokines). |
| Mechanism of Action | Typically inhibit enzyme activity by competing with endogenous ligands (e.g., ATP). | Block ligand-receptor interactions, induce antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC), or deliver cytotoxic payloads. |
| Specificity | Can have off-target effects due to binding to structurally similar proteins. | Highly specific for their target antigen, leading to fewer off-target effects. |
| Pharmacokinetics | Generally have shorter half-lives, can often be orally administered. | Typically have longer half-lives, requiring intravenous or subcutaneous administration. |
| Immunogenicity | Low potential for inducing an immune response. | Can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). |
Quantitative Comparison: EGFR Inhibitors - Gefitinib vs. Cetuximab
To illustrate a direct comparison, we examine two inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers: the small molecule inhibitor Gefitinib and the monoclonal antibody Cetuximab .
| Parameter | Gefitinib (Small Molecule) | Cetuximab (Antibody) |
| Target Domain | Intracellular tyrosine kinase domain | Extracellular ligand-binding domain |
| Binding Affinity (Kd) | ~2 nM (to EGFR kinase domain) | ~1.6 nM (to extracellular EGFR) |
| IC50 (Cell Growth Inhibition) | 6.6 nM - 25.5 µM (in various NSCLC cell lines)[1][2] | 2.4 µM - 12 µM (in various NSCLC cell lines)[2] |
| Half-life (in humans) | ~48 hours | ~7-11 days |
| Common Adverse Events | Diarrhea, rash, nausea, interstitial lung disease. | Infusion reactions, rash, hypomagnesemia. |
Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Both small molecule inhibitors and antibodies can effectively block this pathway, but at different points.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflows
Comparing the efficacy and properties of small molecule and antibody-based inhibitors involves a series of in vitro and in vivo experiments.
Caption: Workflow for comparing inhibitor performance.
Detailed Experimental Protocols
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of the inhibitor to its target protein.
Methodology:
-
Immobilization of the Ligand:
-
The target protein (e.g., EGFR extracellular domain for antibodies, or the purified kinase domain for small molecules) is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The target protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active esters are deactivated by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
A series of concentrations of the inhibitor (analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration of the analyte is injected over the ligand-immobilized surface at a constant flow rate.
-
The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
-
Data Analysis:
Cell-Based Potency Assessment using MTT/MTS Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Cancer cells (e.g., A549 or HCC827 for EGFR inhibitors) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
-
Inhibitor Treatment:
-
A serial dilution of the inhibitor (both small molecule and antibody) is prepared in cell culture medium.
-
The existing medium is removed from the cells, and 100 µL of the medium containing the different inhibitor concentrations is added to the respective wells. Control wells receive medium with the vehicle used to dissolve the inhibitor.
-
-
Incubation:
-
The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT/MTS Reagent Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[7][8][9]
-
The plate is incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[7][8][9]
-
-
Solubilization and Absorbance Reading:
-
If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[7][9] This step is not required for MTS as its product is soluble.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm for MTT or 490 nm for MTS.
-
-
Data Analysis:
In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic parameters (e.g., half-life, Cmax, AUC) of the inhibitor in a living organism.
Methodology:
-
Animal Model:
-
Male or female mice (e.g., BALB/c or C57BL/6) of a specific age and weight range are used.
-
-
Drug Administration:
-
The small molecule inhibitor is typically administered orally (PO) via gavage or intravenously (IV) via tail vein injection.[12][13][14]
-
The antibody-based inhibitor is administered intravenously (IV) or subcutaneously (SC).[15][16]
-
A predetermined dose of the inhibitor is administered to each mouse.
-
-
Blood Sampling:
-
Blood samples are collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h, etc.).[12][13][15]
-
For small molecules with shorter half-lives, sampling is more frequent in the initial hours. For antibodies with longer half-lives, sampling can extend over several days or weeks.[15][16]
-
Blood is collected via methods such as retro-orbital bleeding, submandibular bleeding, or terminal cardiac puncture.[12]
-
-
Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the inhibitor in the plasma is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS) for small molecules and enzyme-linked immunosorbent assay (ELISA) for antibodies.[13][15]
-
-
Data Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
Conclusion
The choice between a small molecule and an antibody-based inhibitor is a critical decision in drug development, contingent on the nature of the target, the desired therapeutic effect, and the clinical context. Small molecules offer the advantage of oral bioavailability and the ability to target intracellular proteins, but can be limited by off-target effects. Antibodies provide exceptional specificity for extracellular and cell-surface targets and have favorable pharmacokinetic profiles for less frequent dosing, though they can be immunogenic and require parenteral administration. A thorough understanding of their distinct characteristics, supported by robust experimental data, is paramount for the successful development of novel targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. scispace.com [scispace.com]
- 11. Differential effects of gefitinib and cetuximab on non-small-cell lung cancers bearing epidermal growth factor receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 14. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 15. Pharmacokinetics of Monoclonal Antibody and Antibody Fragments in the Mouse Eye Following Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Pharmacology and Pharmacokinetics of a Human Engineered™ Monoclonal Antibody to Epithelial Cell Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
The Promise and Peril of ADAMTS-5 Inhibition: A Comparative Guide on Long-Term Efficacy and Safety
For researchers, scientists, and drug development professionals, the quest for a disease-modifying osteoarthritis drug (DMOAD) has been fraught with challenges. A key target in this endeavor has been A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), an enzyme pivotal in the degradation of aggrecan, a critical component of articular cartilage.[1] This guide provides a comprehensive evaluation of the long-term efficacy and safety of ADAMTS-5 inhibitors, drawing upon available preclinical and clinical trial data. While the initial promise of this drug class was significant, the clinical journey has been met with notable setbacks, highlighting the complexities of targeting osteoarthritis.
Comparative Efficacy and Safety of Investigated ADAMTS-5 Inhibitors
The development of ADAMTS-5 inhibitors has seen several candidates progress to clinical trials, including small molecules and monoclonal antibodies. However, long-term data is scarce due to the discontinuation of several programs. The following table summarizes the available data for prominent inhibitors.
| Inhibitor | Type | Developer(s) | Latest Clinical Phase | Key Efficacy Findings | Key Safety and Tolerability Findings | Development Status |
| GLPG1972/S201086 | Small Molecule | Galapagos/Servier | Phase 2 (ROCCELLA trial) | No significant difference in cartilage loss compared to placebo at 52 weeks.[2][3] No improvement in clinical outcomes (e.g., pain, function).[2] | Generally well-tolerated with a similar proportion of treatment-emergent adverse events (TEAEs) across treatment and placebo groups.[3][4] | Discontinued due to lack of efficacy.[2][5] |
| M6495 (QUC398) | Nanobody® (Monoclonal Antibody Fragment) | Merck KGaA/Novartis | Phase 2 | Phase 1: Substantial reduction in serum ARGS neoepitope levels, indicating target engagement.[6][7] Phase 2: Terminated due to insufficient effect on pain relief.[5] | Phase 1: Well-tolerated in single and multiple doses up to 300 mg.[6][8] Most common AEs were mild injection site reactions, myalgia, and nausea.[6] | Discontinued in knee osteoarthritis development.[5] |
| GSK2394002 | Humanized Monoclonal Antibody | GlaxoSmithKline | Preclinical | Demonstrated structural disease modification and alleviation of pain-related behavior in a surgical mouse model of OA.[9][10] | Irreversible increases in arterial pressure observed in cynomolgus monkeys, raising cardiovascular safety concerns.[9] | Discontinued due to preclinical safety findings.[9] |
| AGG-523 | Small Molecule | Wyeth | Phase 1 | No published efficacy data available.[11] | No published safety data available.[11] | Discontinued (presumed). |
Key Experimental Protocols
The evaluation of ADAMTS-5 inhibitors has relied on a set of key experimental protocols to assess their pharmacodynamics, efficacy, and impact on patient-reported outcomes.
Aggrecanase Activity Assay (ARGS Neoepitope ELISA)
This assay quantifies the levels of aggrecan fragments generated by ADAMTS-5 cleavage, serving as a key biomarker of target engagement.
-
Objective: To measure the concentration of the 'ARGSVIL' neoepitope, a specific product of ADAMTS-5-mediated aggrecan degradation.[12]
-
Methodology:
-
Sample Collection: Synovial fluid or serum is collected from study participants.[13]
-
ELISA Procedure: A sandwich ELISA format is typically used.
-
A capture antibody, often a monoclonal antibody against keratan sulfate on the aggrecan fragment, is coated onto a microplate.[12]
-
The patient sample is added, and the aggrecan fragments bind to the capture antibody.
-
A detection antibody, a monoclonal antibody that specifically recognizes the N-terminal 'ARGSVIL' sequence, is then added.[12]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for signal amplification.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of ARGS neoepitope present.
-
-
Assessment of Cartilage Degradation (MRI)
Magnetic Resonance Imaging (MRI) is a non-invasive technique used to assess changes in cartilage structure over time.
-
Objective: To quantify changes in articular cartilage thickness and volume as a measure of disease progression or modification by the therapeutic agent.[14][15]
-
Methodology:
-
Image Acquisition: High-resolution 3D MRI sequences are acquired at baseline and follow-up time points.[15] Fat suppression techniques are often employed to improve cartilage visualization.[15]
-
Image Analysis:
-
The articular cartilage of specific knee compartments (e.g., central medial femorotibial compartment) is manually or semi-automatically segmented from the MRI scans.
-
Software is used to calculate the mean cartilage thickness and volume within the segmented regions.
-
Changes from baseline are compared between treatment and placebo groups.[3][16]
-
-
Advanced Techniques: Quantitative MRI techniques like T2 mapping can be used to assess cartilage quality and composition.[15][17]
-
Clinical Outcome Assessment (WOMAC)
The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a patient-reported outcome measure used to assess pain, stiffness, and physical function.
-
Objective: To evaluate the symptomatic benefit of an ADAMTS-5 inhibitor from the patient's perspective.[18][19]
-
Methodology:
-
Questionnaire Administration: The self-administered WOMAC questionnaire is completed by patients at baseline and regular follow-up intervals.[20]
-
Scoring: The questionnaire consists of 24 items across three subscales: pain (5 items), stiffness (2 items), and physical function (17 items).[21] Each item is typically scored on a 0-10 numerical rating scale or a 5-point Likert scale.[19][21]
-
Analysis: The scores for each subscale and a total WOMAC score are calculated. Changes from baseline are compared between the treatment and placebo groups to assess for statistically significant and clinically meaningful improvements.[21][22]
-
Visualizing the Landscape of ADAMTS-5 Inhibition
ADAMTS-5 Signaling and Inhibition in Osteoarthritis
References
- 1. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Evaluation of S201086/GLPG1972, an this compound, for the treatment of knee osteoarthritis in ROCCELLA: a phase 2 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Safety, Tolerability, and Pharmacodynamics of the ADAMTS-5 Nanobody M6495: Two Phase 1, Single-Center, Double-Blind, Randomized, Placebo-Controlled Studies in Healthy Subjects and Patients With Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Single Ascending Doses of the Anti-ADAMTS-5 Nanobody®, M6495, in Healthy Male Subjects: A Phase I, Placebo-Controlled, First-in-Human Study - ACR Meeting Abstracts [acrabstracts.org]
- 8. Safety, Tolerability, and Pharmacodynamics of the ADAMTS‐5 Nanobody M6495: Two Phase 1, Single‐Center, Double‐Blind, Randomized, Placebo‐Controlled Studies in Healthy Subjects and Patients With Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The current state of the osteoarthritis drug development pipeline: a comprehensive narrative review of the present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development and characterization of a highly specific and sensitive sandwich ELISA for detection of aggrecanase-generated aggrecan fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wcgclinical.com [wcgclinical.com]
- 15. research.monash.edu [research.monash.edu]
- 16. The design of a randomized, placebo-controlled, dose-ranging trial to investigate the efficacy and safety of the this compound S201086/GLPG1972 in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging Strategies for Assessing Cartilage Composition in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study Design and Outcome Measures in Osteoarthritis Clinical Trials | Musculoskeletal Key [musculoskeletalkey.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. WOMAC Meaningful Within-patient Change: Results From 3 Studies of Tanezumab in Patients With Moderate-to-severe Osteoarthritis of the Hip or Knee | The Journal of Rheumatology [jrheum.org]
- 22. academic.oup.com [academic.oup.com]
A Comparative Guide to Biomarkers for Assessing ADAMTS-5 Inhibitor Response in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biomarkers used to evaluate the efficacy of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) inhibitors in preclinical models of osteoarthritis (OA). The information presented is supported by experimental data from various studies, with a focus on quantitative analysis and detailed methodologies to aid in the design and interpretation of preclinical research.
Introduction to ADAMTS-5 and Its Role in Osteoarthritis
ADAMTS-5, also known as aggrecanase-2, is a key enzyme responsible for the degradation of aggrecan, a major component of articular cartilage.[1] In osteoarthritis, the progressive loss of aggrecan leads to cartilage breakdown, joint pain, and loss of function. Consequently, inhibiting ADAMTS-5 activity has emerged as a promising therapeutic strategy for disease-modifying OA drugs (DMOADs).[1][2] Preclinical evaluation of these inhibitors relies on robust and quantifiable biomarkers that reflect the inhibitor's engagement with its target and its ability to protect cartilage from degradation.
Key Biomarkers for Assessing ADAMTS-5 Inhibitor Efficacy
The assessment of this compound response in preclinical settings primarily revolves around the direct and indirect measurement of cartilage degradation. The most widely used and validated biomarkers include aggrecan fragments, total glycosaminoglycan (GAG) release, and direct measurement of ADAMTS-5 protein levels.
Aggrecan-Derived Fragments (ARGS Neoepitope)
Rationale: ADAMTS-5 cleaves aggrecan at a specific site (Glu373-Ala374), generating a neoepitope with the N-terminal sequence ARGS. The presence of this ARGS fragment is a direct indicator of ADAMTS-5 activity.[3]
Measurement: The most common method for quantifying ARGS fragments is through a specialized Enzyme-Linked Immunosorbent Assay (ELISA).
Advantages:
-
High Specificity: Directly reflects the activity of ADAMTS-5.
-
Translational Relevance: ARGS fragments can be measured in synovial fluid and serum of preclinical models and human patients, making it a valuable translational biomarker.[4]
Limitations:
-
Requires a specific and often commercially developed ELISA kit.
-
Levels in systemic circulation (serum/plasma) can be low and may not always reflect the localized activity within the joint.
Glycosaminoglycans (GAGs)
Rationale: Aggrecan is rich in sulfated glycosaminoglycans (GAGs). Its degradation by ADAMTS-5 leads to the release of GAGs from the cartilage matrix into the surrounding medium or synovial fluid.
Measurement: The dimethylmethylene blue (DMMB) assay is a widely used spectrophotometric method for quantifying total sulfated GAGs.[5][6]
Advantages:
-
Cost-effective and relatively simple to perform.
-
Provides a good overall measure of cartilage matrix degradation.
Limitations:
-
Non-specific: Measures GAG release resulting from the action of any protease, not just ADAMTS-5.
-
Less sensitive than ARGS neoepitope assays for detecting early or subtle changes in cartilage degradation.
ADAMTS-5 Protein Levels
Rationale: Measuring the levels of ADAMTS-5 protein in chondrocytes or cartilage tissue can provide insights into the cellular response to inhibitors and inflammatory stimuli.
Measurement: Western blotting is the standard technique for detecting and quantifying ADAMTS-5 protein.[7][8]
Advantages:
-
Allows for the direct assessment of ADAMTS-5 expression.
-
Can be used to study the upstream signaling pathways that regulate ADAMTS-5.
Limitations:
-
Does not directly measure the enzymatic activity of ADAMTS-5.
-
Requires tissue or cell lysates, making it less suitable for longitudinal in vivo studies.
Comparison of Preclinical ADAMTS-5 Inhibitors
The following tables summarize the quantitative data from preclinical studies of various ADAMTS-5 inhibitors, highlighting their effects on the key biomarkers.
| Inhibitor | Type | Preclinical Model(s) | Biomarker Assessed | Key Findings | Reference(s) |
| GLPG1972/S201086 | Small Molecule | DMM mouse model, MNX rat model, cartilage explants | ARGS neoepitope, GAGs | Dose-dependently inhibited GAG release in mouse and human cartilage explants. In vivo, reduced cartilage proteoglycan loss (23-37% in mice, ~27% in rats) and cartilage structural damage. | [2] |
| GSK2394002 | Monoclonal Antibody | Surgical mouse model of OA, human cartilage explants | ARGS neoepitope | Demonstrated structural disease modification and alleviation of pain-related behavior in a mouse model. Showed a preferential role for ADAMTS-5 inhibition over ADAMTS-4 in reducing ARGS neoepitope release in human OA cartilage explants. | [3] |
| M6495 | Nanobody | Cynomolgus monkeys, human & bovine cartilage explants | ARGS neoepitope | A single injection in cynomolgus monkeys led to a long-lasting, dose-dependent decrease in serum ARGS. Suppressed ARGS release in ex vivo cartilage explants. | [9] |
| CRB0017 | Monoclonal Antibody | STR/ort spontaneous OA mouse model | Histological Scores | Intra-articular administration significantly decreased histological scores of cartilage degradation in a dose-dependent manner. | [1] |
| Compound 8 & 15f (GSK) | Small Molecule | Human osteoarthritis cartilage explants | ARGS neoepitope, GAGs | Inhibited aggrecanase-mediated ARGS neoepitope release and GAG release in response to IL-1β/OSM stimulation. Compound 8 had an IC50 of 30 nM for ADAMTS-5. | [10] |
Experimental Protocols
ARGS Neoepitope ELISA Protocol (for Synovial Fluid)
This protocol is a generalized procedure based on commonly used methods. Specific details may vary depending on the commercial kit used.
-
Sample Preparation:
-
Collect synovial fluid from the preclinical model.
-
Centrifuge the synovial fluid to remove cellular debris.
-
Dilute the synovial fluid samples in the assay buffer provided with the ELISA kit. The dilution factor should be optimized based on the expected concentration of the ARGS neoepitope.[11]
-
-
ELISA Procedure:
-
Add diluted samples, standards, and controls to the wells of the pre-coated microplate.
-
Incubate the plate as per the manufacturer's instructions (typically 1-2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound material.
-
Add the detection antibody (e.g., a biotinylated antibody) to each well and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of the ARGS neoepitope in the samples by interpolating their absorbance values on the standard curve.
-
Dimethylmethylene Blue (DMMB) Assay for GAG Release (from Cartilage Explants)
This protocol is adapted from established methods for quantifying sulfated GAGs.[5][6]
-
Reagent Preparation:
-
DMMB Solution: Dissolve 16 mg of 1,9-dimethylmethylene blue in 5 ml of ethanol. Add this to a solution of 2.0 g of sodium formate and 2.0 ml of formic acid in 1 liter of distilled water. The final pH should be 3.5. Store protected from light.
-
Standard: Prepare a stock solution of chondroitin sulfate (e.g., 1 mg/ml) and create a standard curve by serial dilutions.
-
-
Assay Procedure:
-
Collect the culture medium from the cartilage explant cultures.
-
Pipette a small volume (e.g., 20 µl) of each sample, standard, and a blank (culture medium without GAGs) into a 96-well microplate.
-
Add 200 µl of the DMMB solution to each well.
-
Immediately read the absorbance at 525 nm and 595 nm using a microplate reader. The difference in absorbance (A525 - A595) is used to correct for background interference.
-
-
Data Analysis:
-
Generate a standard curve by plotting the corrected absorbance of the standards against their known concentrations.
-
Calculate the concentration of GAGs in the samples by interpolating their corrected absorbance values on the standard curve.
-
Western Blot Protocol for ADAMTS-5 (in Chondrocytes)
This is a general protocol for detecting ADAMTS-5 protein in cell lysates.[7][8][12]
-
Sample Preparation:
-
Culture chondrocytes and treat with the this compound and/or inflammatory stimuli as required.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ADAMTS-5 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the ADAMTS-5 band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
ADAMTS-5 Signaling Pathway in Chondrocytes
The expression of ADAMTS-5 in chondrocytes is regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines like IL-1β and TNF-α, as well as mechanical stress. Key pathways involved include NF-κB, MAPK, Wnt/β-catenin, and Runx2 signaling. Understanding these pathways is crucial for identifying potential upstream targets for therapeutic intervention.[1]
Caption: Simplified signaling network regulating ADAMTS-5 expression in chondrocytes.
Experimental Workflow for Preclinical Evaluation of ADAMTS-5 Inhibitors
The following diagram illustrates a typical workflow for assessing the efficacy of an this compound in a preclinical setting, from in vitro characterization to in vivo validation.
Caption: A typical experimental workflow for preclinical evaluation of ADAMTS-5 inhibitors.
Conclusion
The selection of appropriate biomarkers is critical for the successful preclinical development of ADAMTS-5 inhibitors. The ARGS neoepitope ELISA offers the highest specificity for direct target engagement, while the DMMB assay for GAG release provides a valuable measure of overall cartilage protection. Western blotting for ADAMTS-5 protein is useful for mechanistic studies in cell-based assays. A multi-faceted approach, utilizing a combination of these biomarkers across in vitro, ex vivo, and in vivo models, will provide the most comprehensive assessment of an inhibitor's potential as a disease-modifying therapy for osteoarthritis. This guide provides a framework for researchers to design and interpret their preclinical studies with the goal of advancing promising ADAMTS-5 inhibitors towards clinical development.
References
- 1. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in Cytokines and Aggrecan ARGS Neoepitope in Synovial Fluid and Serum and in C-Terminal Crosslinking Telopeptide of Type II Collagen and N-Terminal Crosslinking Telopeptide of Type I Collagen in Urine Over Five Years After Anterior Cruciate Ligament Rupture: An Exploratory Analysis in the Knee Anterior Cruciate Ligament, Nonsurgical Versus Surgical Treatment Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethylmethylene Blue Assay (DMMB) [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. SP1‑mediated ADAMTS5 transcription promotes IL‑1β‑induced chondrocyte injury via Wnt/β‑catenin pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, and Pharmacodynamics of the ADAMTS‐5 Nanobody M6495: Two Phase 1, Single‐Center, Double‐Blind, Randomized, Placebo‐Controlled Studies in Healthy Subjects and Patients With Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of highly potent and selective small molecule ADAMTS-5 inhibitors that inhibit human cartilage degradation via encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of ADAMTS-5 Inhibitors
For researchers and scientists at the forefront of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of ADAMTS-5 inhibitors, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management. Adherence to these protocols is critical not only for personnel safety but also for environmental protection.
Immediate Safety and Hazard Information
Before handling any ADAMTS-5 inhibitor, it is crucial to be fully aware of its potential hazards. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.
A review of commercially available ADAMTS-5 inhibitors reveals the following key hazard classifications:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, it is imperative to prevent the release of ADAMTS-5 inhibitors into the environment.[1]
Table 1: Hazard and Disposal Information for a Representative this compound
| Hazard Classification | Precautionary Statement | Disposal Recommendation |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. P273: Avoid release to the environment. P391: Collect spillage. | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Workflow for Proper Disposal
The recommended procedure for the disposal of ADAMTS-5 inhibitors is to treat them as hazardous chemical waste. This involves collection, proper labeling, and transfer to a certified waste disposal facility. The following workflow outlines the necessary steps.
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the proper disposal of ADAMTS-5 inhibitors in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. Also, collect any lab materials grossly contaminated with the solid inhibitor, such as weighing boats or contaminated personal protective equipment (PPE).
-
Liquid Waste:
-
Solutions of ADAMTS-5 inhibitors, including experimental remainders and stock solutions, should be collected in a designated, leak-proof, and chemically resistant hazardous waste container.
-
DMSO Solutions: Since Dimethyl Sulfoxide (DMSO) is a common solvent for these inhibitors, it's important to note that DMSO can facilitate the absorption of other chemicals through the skin. Therefore, waste solutions containing DMSO and the this compound must be handled with appropriate gloves (e.g., butyl rubber) and collected as hazardous waste.[2] Do not dispose of these solutions down the drain.[3]
-
-
Contaminated Labware: Disposable labware such as pipette tips, tubes, and flasks that have come into contact with ADAMTS-5 inhibitors should be collected in a designated hazardous waste container.
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and the specific name or catalog number if known.
-
A list of all components in the container, including solvents (e.g., "DMSO," "Ethanol") and their approximate concentrations.
-
The relevant hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
-
The date when the waste was first added to the container.
-
3. Storage:
-
Store the hazardous waste containers in a designated and secure waste accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.[1]
-
Ensure the containers are tightly sealed to prevent leaks or spills.[1]
4. Final Disposal:
-
Do not attempt to neutralize or treat the this compound waste in the laboratory unless a specific and validated protocol is available and approved by your institution's Environmental Health and Safety (EHS) department.
-
The final and only recommended method of disposal is through your institution's hazardous waste management program.[1] Contact your EHS department to schedule a pickup of the hazardous waste.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. For any uncertainties, always consult your institution's EHS department and the manufacturer's Safety Data Sheet.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
